molecular formula C6H15N2O2+ B1198889 Carbamylcholine CAS No. 462-58-8

Carbamylcholine

カタログ番号: B1198889
CAS番号: 462-58-8
分子量: 147.20 g/mol
InChIキー: VPJXQGSRWJZDOB-UHFFFAOYSA-O
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamylcholine, more commonly known in research as Carbachol, is a cholinergic agonist that binds and activates both muscarinic and nicotinic acetylcholine receptors . As a direct-acting parasympathomimetic agent, it is a valuable pharmacological tool for studying cholinergic systems. Unlike acetylcholine, this compound is a quaternary ammonium compound and is not hydrolyzed by cholinesterases, resulting in a prolonged and potent effect . Its primary research applications leverage its ability to mimic the action of the neurotransmitter acetylcholine. In neuroscience, it is used to investigate mechanisms of rapid eye movement (REM) sleep, as microinjection into the pontine reticular formation induces a REM sleep-like state in animal models . In studies of the gastrointestinal tract, this compound is employed to explore smooth muscle excitability, epithelial barrier function, and mucus formation . Recent research has also investigated its local effects on microvascular recruitment and the improvement of gastric tissue oxygenation in models of hemorrhagic shock . Furthermore, its role in stimulating acetylcholine receptor synthesis in cultured myotubes makes it a compound of interest in muscular and synaptic biology studies . This product is provided for research purposes in a high-purity formulation. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as it is classified as an extremely hazardous substance in significant quantities .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-carbamoyloxyethyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJXQGSRWJZDOB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048397
Record name Carbamylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carbachol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.48e-01 g/L
Details Pubchem: Hazardous Substances Data Bank
Record name Carbamoylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Pubchem: Hazardous Substances Data Bank
Record name Carbachol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

462-58-8, 51-83-2
Record name Carbamylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamoylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamoylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbamylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBAMOYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54Z8M50D6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carbachol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208-210, 210 °C
Details Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc.
Record name Carbamoylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc.
Record name Carbachol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Carbamylcholine: An In-depth Technical Guide to its Mechanism of Action on Muscarinic and Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamylcholine, also known as carbachol, is a potent cholinergic agonist that exerts its effects by directly stimulating both muscarinic and nicotinic acetylcholine receptors.[1][2][3][4][5] As a quaternary ammonium compound, it is structurally related to the endogenous neurotransmitter acetylcholine. A key feature of this compound is its resistance to hydrolysis by acetylcholinesterase, the enzyme responsible for the degradation of acetylcholine.[1] This enzymatic stability results in a more prolonged duration of action compared to acetylcholine, making it a valuable tool in both research and clinical settings.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound at muscarinic and nicotinic receptors, with a focus on quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers and drug development professionals.

Quantitative Analysis of this compound-Receptor Interactions

The affinity and potency of this compound vary across the different subtypes of muscarinic and nicotinic receptors. This section summarizes key quantitative data to facilitate comparative analysis.

Muscarinic Receptor Binding Affinities and Functional Potencies

This compound demonstrates a range of binding affinities (Ki) and functional potencies (EC50) for the five muscarinic receptor subtypes (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses.

Receptor SubtypeCell Type/TissueAssay TypeParameterValue (µM)
M1Cultured Rat Cortical Neurons[3H]NMS DisplacementKi (high affinity)6.5[4]
Ki (low affinity)147[4]
M2Smooth Muscle[3H]QNB DisplacementKi (high affinity)0.164[6]
Ki (low affinity)18.2[6]
M3Mouse Uterine StripsContraction AssayEC50Not specified[7]
M4HEK293T CellsBRET-based Gq activationEC500.15488[8]
M5CHO-K1 CellsInositol Phosphate AccumulationEC5015.8[9]
Nicotinic Receptor Binding Affinities and Functional Potencies

Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission. This compound acts as an agonist at these receptors, though its affinity and potency can be lower compared to nicotinic-specific agonists.

Receptor SubtypeTissue/Cell LineAssay TypeParameterValue (nM)
Neuronal (general)Rat Brain Membranes[3H]Nicotine DisplacementIC50527[10]
α4β2-Functional AssayEC50Not specified[11]
Inactivation AssayIC50Not specified[12]
Muscle-typeRecombinant MouseElectrophysiologyKd800,000[13]

Signaling Pathways

This compound's activation of muscarinic and nicotinic receptors triggers distinct intracellular signaling cascades.

Muscarinic Receptor Signaling

Muscarinic receptors are coupled to heterotrimeric G proteins and are broadly classified into two major signaling pathways: the Gq/11 pathway and the Gi/o pathway.

  • Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors by this compound stimulates the Gq/11 family of G proteins.[14] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15][16] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[3][14] DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[14][16]

Gq_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound M_Receptor Muscarinic Receptor (M1, M3, M5) This compound->M_Receptor Gq_protein Gq/11 M_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds to Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_release Ca²⁺ Release Ca_release->PKC Co-activates IP3R->Ca_release Triggers

Caption: this compound-induced Gq/11 signaling pathway.

  • Gi/o Pathway (M2, M4 receptors): this compound binding to M2 and M4 receptors activates the Gi/o family of G proteins.[17] The primary effect of Gi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][19] Additionally, the βγ subunits of the dissociated G protein can directly modulate the activity of other effector proteins, such as G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[18][20]

Gio_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M_Receptor Muscarinic Receptor (M2, M4) This compound->M_Receptor Gio_protein Gi/o M_Receptor->Gio_protein Activates AC Adenylyl Cyclase Gio_protein->AC Inhibits GIRK GIRK Channel Gio_protein->GIRK Activates (via βγ) cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response GIRK->Cellular_Response Hyperpolarization ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Phosphorylates Targets

Caption: this compound-induced Gi/o signaling pathway.

Nicotinic Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ionotropic receptors that form a central ion channel.[21][22] The binding of an agonist, such as this compound, to the extracellular domain of the receptor induces a conformational change that opens the channel pore.[1][23][24] This allows for the rapid influx of cations, primarily Na+ and Ca2+, down their electrochemical gradient, leading to depolarization of the cell membrane.[22] This depolarization can trigger an action potential in neurons or muscle contraction in muscle cells.

Nicotinic_pathway cluster_membrane Plasma Membrane This compound This compound nAChR_closed Nicotinic Receptor (Closed) This compound->nAChR_closed Binds to nAChR_open Nicotinic Receptor (Open) nAChR_closed->nAChR_open Conformational Change Na_in Na⁺ Influx nAChR_open->Na_in Allows Ca_in Ca²⁺ Influx nAChR_open->Ca_in Allows Depolarization Membrane Depolarization Na_in->Depolarization Ca_in->Depolarization Cellular_Response Cellular Response (e.g., Action Potential, Muscle Contraction) Depolarization->Cellular_Response Triggers

Caption: this compound-induced nicotinic receptor activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic and nicotinic receptors.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competition binding assay to determine the affinity of this compound for muscarinic receptors using the radiolabeled antagonist [3H]-N-methylscopolamine ([3H]-NMS).

Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • [3H]-NMS (radiolabeled antagonist).

  • Unlabeled this compound.

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).[25]

  • Atropine (for non-specific binding determination).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.[25]

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a 96-well plate, add a constant concentration of [3H]-NMS (typically at or near its Kd value) to each well.[26]

  • Add the serially diluted unlabeled this compound to the wells.

  • For non-specific binding control wells, add a high concentration of atropine (e.g., 100 µM).[25]

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).[25]

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to fit a one-site or two-site competition binding model and determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow start Start: Prepare Reagents dilution Prepare Serial Dilutions of Unlabeled this compound start->dilution plate_prep Add [3H]-NMS and This compound Dilutions to Plate dilution->plate_prep nsb_prep Add Atropine for Non-Specific Binding Control plate_prep->nsb_prep add_membranes Add Cell Membranes to Initiate Binding nsb_prep->add_membranes incubation Incubate to Reach Equilibrium add_membranes->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis: Determine IC50 and Ki scintillation->analysis end_node End analysis->end_node

Caption: Workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration in response to this compound-mediated activation of Gq-coupled muscarinic receptors using a fluorescent calcium indicator.

Objective: To determine the potency (EC50) of this compound in stimulating intracellular calcium release.

Materials:

  • Cells expressing the Gq-coupled muscarinic receptor of interest.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[27]

  • This compound.

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Fluorescence plate reader or microscope with appropriate filters.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with a fluorescent calcium indicator dye by incubating them with the dye in physiological salt solution for a specified time (e.g., 60 minutes at 37°C).[27]

  • Wash the cells to remove excess dye.

  • Prepare serial dilutions of this compound.

  • Measure the baseline fluorescence of the cells.

  • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • After the response has peaked and returned to baseline, a calcium ionophore (e.g., ionomycin) can be added to determine the maximum fluorescence response.

  • Analyze the data by plotting the change in fluorescence (or the ratio of fluorescence at two wavelengths for ratiometric dyes) against the concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

calcium_assay_workflow start Start: Seed Cells dye_loading Load Cells with Fluorescent Calcium Indicator start->dye_loading washing Wash to Remove Excess Dye dye_loading->washing baseline_measurement Measure Baseline Fluorescence washing->baseline_measurement add_this compound Add this compound Dilutions baseline_measurement->add_this compound record_fluorescence Record Fluorescence Over Time add_this compound->record_fluorescence max_response Add Ionomycin for Maximum Response (Optional) record_fluorescence->max_response analysis Data Analysis: Determine EC50 max_response->analysis end_node End analysis->end_node

Caption: Workflow for an intracellular calcium assay.

Whole-Cell Patch-Clamp Electrophysiology for Nicotinic Receptors

This protocol describes the whole-cell patch-clamp technique to record ion currents mediated by nicotinic receptors in response to this compound application.

Objective: To characterize the electrophysiological response of nicotinic receptors to this compound, including current amplitude and kinetics.

Materials:

  • Cells or neurons expressing nicotinic receptors.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Inverted microscope.

  • Borosilicate glass capillaries for patch pipettes.

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES, pH 7.4).[28]

  • Internal pipette solution (e.g., containing CsCl, HEPES, MgCl2, Mg-ATP, pH 7.2).[28]

  • This compound.

Procedure:

  • Prepare the cell culture or brain slice for recording.

  • Pull a patch pipette from a borosilicate glass capillary and fill it with the internal solution. The pipette resistance should be in the range of 3-7 MΩ.

  • Under visual guidance using the microscope, approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage-clamp the cell at a holding potential (e.g., -70 mV).[28]

  • Apply this compound to the cell using a perfusion system.

  • Record the resulting inward current, which represents the flow of cations through the activated nicotinic receptor channels.

  • Wash out the this compound to allow the current to return to baseline.

  • Repeat the application with different concentrations of this compound to generate a dose-response curve.

  • Analyze the recorded currents for parameters such as peak amplitude, activation and deactivation kinetics, and desensitization.

patch_clamp_workflow start Start: Prepare Cells/Slice pipette_prep Prepare and Fill Patch Pipette start->pipette_prep seal_formation Form Giga-seal on Cell Membrane pipette_prep->seal_formation whole_cell Achieve Whole-Cell Configuration seal_formation->whole_cell voltage_clamp Voltage-Clamp the Cell whole_cell->voltage_clamp agonist_application Apply this compound voltage_clamp->agonist_application record_current Record Ion Current agonist_application->record_current washout Washout Agonist record_current->washout dose_response Repeat with Different Concentrations washout->dose_response analysis Analyze Current Properties dose_response->analysis end_node End analysis->end_node

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound is a versatile pharmacological tool that serves as a non-selective agonist for both muscarinic and nicotinic acetylcholine receptors. Its resistance to enzymatic degradation provides a sustained stimulus, which is advantageous for many experimental paradigms. A thorough understanding of its differential affinities, potencies, and the distinct signaling pathways it activates is crucial for the design and interpretation of research studies and for the development of novel therapeutics targeting the cholinergic system. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in this field.

References

Carbamylcholine Signaling in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamylcholine (CCh), a cholinergic agonist, is a synthetic choline ester that potently activates both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) in the nervous system.[1][2] Its resistance to degradation by acetylcholinesterase prolongs its action, making it a valuable tool for studying cholinergic signaling.[1] This guide provides a comprehensive overview of the signaling pathways initiated by this compound in neuronal cells, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms. Understanding these pathways is crucial for research into neurological disorders and the development of novel therapeutics targeting the cholinergic system.

Core Signaling Pathways Activated by this compound

This compound's effects on neuronal cells are multifaceted, arising from its interaction with two major classes of acetylcholine receptors: metabotropic G-protein coupled muscarinic receptors and ionotropic nicotinic receptors.[1][3][4]

Muscarinic Acetylcholine Receptor (mAChR) Signaling

In neuronal tissues, this compound primarily activates M1-like (Gq-coupled) and M2-like (Gi/o-coupled) muscarinic receptors, leading to a diverse range of cellular responses.[5][6]

Activation of M1, M3, and M5 receptors by this compound initiates the Gq signaling cascade. This pathway is fundamental to neuronal excitation and plasticity. In neostriatal neurons, this compound acting on M1-like receptors reduces membrane K+ conductance, leading to depolarization and increased neuronal excitability.[5][6] In astrocytes, this compound activation of M3 receptors has been shown to promote neuritogenesis in hippocampal neurons through multiple signaling pathways, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gq_Coupled_Signaling CCh This compound M1_M3_M5 M1/M3/M5 mAChR CCh->M1_M3_M5 Gq Gq Protein M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Neuritogenesis) Ca_release->Downstream PKC->Downstream

Gq-coupled muscarinic receptor signaling pathway.

This compound activation of M2 and M4 receptors triggers the Gi/o signaling pathway, which is typically inhibitory. This involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. For instance, activation of M4 receptors can decrease inhibitory postsynaptic currents in noradrenergic neurons of the locus coeruleus.[8]

Gi_Coupled_Signaling CCh This compound M2_M4 M2/M4 mAChR CCh->M2_M4 Gi Gi/o Protein M2_M4->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., Inhibition of Neurotransmitter Release) PKA->Downstream

Gi/o-coupled muscarinic receptor signaling pathway.
Nicotinic Acetylcholine Receptor (nAChR) Signaling

This compound also acts as an agonist at neuronal nAChRs, which are ligand-gated ion channels.[1][9] Upon binding, these receptors undergo a conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+.[1] This influx of positive ions leads to membrane depolarization and neuronal excitation. In PC12 cells, a neuronal cell line, this compound-induced activation of nAChRs results in Na+ uptake.[10] The sustained stimulation of nAChRs can also trigger intracellular signaling cascades, often initiated by the influx of Ca2+, which can have neuroprotective effects.[11]

nAChR_Signaling CCh This compound nAChR Nicotinic AChR CCh->nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Ion_Influx->Ca_Signaling Excitation Neuronal Excitation Depolarization->Excitation Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection Neuronal_Culture_Workflow Start Start: Embryonic Brain Tissue Dissection Dissection & Mincing of Tissue Start->Dissection Digestion Enzymatic Digestion (e.g., Trypsin) Dissection->Digestion Trituration Mechanical Trituration to Single-cell Suspension Digestion->Trituration Centrifugation Centrifugation & Resuspension Trituration->Centrifugation Counting Cell Counting (Hemocytometer) Centrifugation->Counting Plating Plating on Coated Culture Vessels Counting->Plating Incubation Incubation (37°C, 5% CO₂) Plating->Incubation Maintenance Media Changes (every 2-3 days) Incubation->Maintenance Ready Ready for Experiments (7-14 DIV) Maintenance->Ready Calcium_Imaging_Workflow Start Start: Cultured Neuronal Cells Loading Loading with Calcium Indicator Dye (e.g., Fluo-4 AM) Start->Loading Washing Washing to Remove Excess Dye Loading->Washing Baseline Baseline Fluorescence Recording Washing->Baseline Stimulation Application of This compound Baseline->Stimulation Recording Recording of Fluorescence Changes Stimulation->Recording Analysis Data Analysis: Quantification of [Ca²⁺]i Changes Recording->Analysis End End Analysis->End Patch_Clamp_Workflow Start Start: Neuronal Culture or Brain Slice Pipette Prepare Micropipette with Internal Solution Start->Pipette Approach Approach Neuron with Micropipette Pipette->Approach Seal Form Gigaseal (>1 GΩ) Approach->Seal Rupture Rupture Cell Membrane to Achieve Whole-Cell Configuration Seal->Rupture Record_Baseline Record Baseline Electrical Activity (Voltage or Current Clamp) Rupture->Record_Baseline Apply_CCh Apply this compound Record_Baseline->Apply_CCh Record_Response Record Changes in Membrane Potential or Current Apply_CCh->Record_Response Analysis Data Analysis Record_Response->Analysis End End Analysis->End

References

The Discovery and Synthesis of Carbamoylcholine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoylcholine chloride, commonly known as carbachol, is a potent cholinergic agonist that has been a subject of pharmacological interest for nearly a century. Its discovery in 1932 ushered in a new understanding of parasympathomimetic agents and their therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological properties of carbamoylcholine chloride. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation and application of this important compound.

Discovery and Historical Context

Carbamoylcholine chloride was first discovered in 1932.[1][2][3] As a synthetic choline ester, its emergence was a significant milestone in the study of the parasympathetic nervous system. Unlike the endogenous neurotransmitter acetylcholine, carbamoylcholine exhibits resistance to hydrolysis by cholinesterases, leading to a more prolonged duration of action.[1] This property made it a valuable tool for studying cholinergic mechanisms and a promising candidate for therapeutic applications.

Initially, its use was explored for a variety of conditions, including the treatment of migraines and the induction of diuresis.[1] Over time, its potent miotic (pupil-constricting) and intraocular pressure-reducing effects became its most recognized therapeutic applications. Carbamoylcholine chloride received FDA approval on September 28, 1972, solidifying its place in clinical practice, primarily in ophthalmology.[1][3]

Chemical Synthesis

The chemical synthesis of carbamoylcholine chloride can be achieved through several routes. The most common and well-documented methods involve the reaction of a choline precursor with a carbamoylating agent. Two primary synthetic pathways are detailed below.

Synthesis from 2-Chloroethanol and Urea

This method provides a direct and efficient route to carbamoylcholine chloride.

  • Step 1: Synthesis of 2-Chloroethyl Carbamate. 2-Chloroethanol is reacted with urea in the presence of a catalyst, such as sodium nitrite and urea nitrate, at elevated temperatures. This reaction forms the intermediate, 2-chloroethyl carbamate.

  • Step 2: Quaternization with Trimethylamine. The 2-chloroethyl carbamate is then reacted with trimethylamine. This step involves the quaternization of the tertiary amine, leading to the formation of carbamoylcholine chloride.

Synthesis involving Phosgene

An alternative synthesis route utilizes the highly reactive but also highly toxic phosgene.

  • Step 1: Formation of 2-Chloroethyl Chloroformate. 2-Chloroethanol is reacted with phosgene to produce 2-chloroethyl chloroformate.

  • Step 2: Amination. The chloroformate intermediate is then reacted with ammonia to form 2-chloroethyl carbamate.

  • Step 3: Quaternization. Similar to the first method, the final step involves the reaction of 2-chloroethyl carbamate with trimethylamine to yield carbamoylcholine chloride.

Below is a graphical representation of the synthesis pathway starting from 2-Chloroethanol and Urea.

G 2-Chloroethanol 2-Chloroethanol Reaction1 Carbamoylation (Heat, Catalyst) 2-Chloroethanol->Reaction1 Urea Urea Urea->Reaction1 2-Chloroethyl Carbamate 2-Chloroethyl Carbamate Reaction1->2-Chloroethyl Carbamate Reaction2 Quaternization 2-Chloroethyl Carbamate->Reaction2 Trimethylamine Trimethylamine Trimethylamine->Reaction2 Carbamoylcholine Chloride Carbamoylcholine Chloride Reaction2->Carbamoylcholine Chloride G cluster_0 Carbamoylcholine Chloride cluster_1 Receptors cluster_2 Signaling Pathways cluster_3 Cellular Response Carbachol Carbachol Muscarinic Muscarinic Receptors (M1-M5) Carbachol->Muscarinic Nicotinic Nicotinic Receptors Carbachol->Nicotinic G_Protein G-Protein Activation (PLC / AC) Muscarinic->G_Protein Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) Nicotinic->Ion_Channel Second_Messengers ↑ IP3, DAG, Ca2+ ↓ cAMP G_Protein->Second_Messengers Depolarization Membrane Depolarization Ion_Channel->Depolarization G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Tissue_Prep Tissue Dissection and Mounting Equilibration Equilibration (37°C, Carbogen) Tissue_Prep->Equilibration KCl_Test Viability Test (KCl) Equilibration->KCl_Test Washout Washout KCl_Test->Washout Carbachol_Addition Cumulative Addition of Carbachol Washout->Carbachol_Addition Recording Record Contraction Carbachol_Addition->Recording Analysis Generate Concentration-Response Curve Recording->Analysis

References

An In-depth Technical Guide to the In Vitro Cholinergic Agonist Properties of Carbamylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cholinergic agonist properties of Carbamylcholine, also known as Carbachol. This compound is a potent, non-selective cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors.[1][2] Its resistance to hydrolysis by acetylcholinesterase results in a longer duration of action compared to acetylcholine, making it a valuable tool in pharmacological research.[1] This document details its binding affinities, functional potencies, and the signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and drug development.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound for various cholinergic receptor subtypes as determined in various in vitro studies.

Table 1: Muscarinic Receptor Binding Affinities and Functional Potencies of this compound

Receptor SubtypeLigand DisplacedPreparationBinding Affinity (Ki)Functional AssayPotency (EC50)Reference
M1[3H]N-methylscopolamine ([3H]NMS)Cultured rat neostriatal neuronsHigh affinity: 6.5 µM, Low affinity: 147 µMPhosphoinositide formation37 µM[3]
M3-CHO cells-Calcium releaseMax stimulation at 10 µM[4]
M3-Rat thalamus slices-Inositol phosphate accumulation44 +/- 6 µM[5]
M4-HEK293T cells-BRET based Gq protein activation154.88 nM[6]
Muscarinic (general)[3H]N-methylscopolamine ([3H]NMS) vs. [3H]oxotremorine M ([3H]Oxo-M)Rat cerebral cortexNMS/Oxo-M ratio > 4000 (indicative of a full agonist)--[7]

Table 2: Nicotinic Receptor Binding Affinities of this compound

Receptor SubtypeLigandPreparationBinding Affinity (Ki)Reference
α4β2--750 nM[6]
α7--66000 nM[6]
Neuronal (general)[3H]N-methyl-carbamylcholineRat cerebral cortex membranesKd = 11.0 nM[8]

Signaling Pathways

This compound exerts its effects by activating distinct signaling cascades upon binding to muscarinic and nicotinic receptors.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by this compound, modulate the activity of various downstream effectors.[7][9] The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][10][11] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][12] The M2 and M4 subtypes typically couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[13][14][15]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Carbachol_M1M3M5 This compound M1_M3_M5 M1/M3/M5 Receptor Carbachol_M1M3M5->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Carbachol_M2M4 This compound M2_M4 M2/M4 Receptor Carbachol_M2M4->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP

Figure 1: Muscarinic Receptor Signaling Pathways
Nicotinic Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels.[16] Upon binding of this compound, the receptor undergoes a conformational change, opening a channel that is permeable to cations, primarily Na+ and Ca2+. The influx of these ions leads to depolarization of the cell membrane, which can trigger downstream events such as the opening of voltage-gated calcium channels and the release of neurotransmitters.

Nicotinic_Signaling Carbachol This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Carbachol->nAChR Channel_Opening Ion Channel Opening nAChR->Channel_Opening Ion_Influx Na⁺/Ca²⁺ Influx Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Cellular Effects (e.g., Action Potential, Neurotransmitter Release) Depolarization->Downstream

Figure 2: Nicotinic Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for cholinergic receptors.

Objective: To measure the displacement of a radiolabeled antagonist from cholinergic receptors by this compound.

Materials:

  • Cell membranes expressing the cholinergic receptor subtype of interest (e.g., from CHO or HEK293 cells).[17]

  • Radiolabeled antagonist (e.g., [3H]N-methylscopolamine for muscarinic receptors).[17]

  • Increasing concentrations of this compound.

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate Membranes with Radioligand and this compound Start->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: Determine IC50 and Ki Counting->Analysis End End: Report Binding Affinity Analysis->End

Figure 3: Radioligand Binding Assay Workflow
Calcium Mobilization Assay for Functional Potency

This assay measures the increase in intracellular calcium concentration following receptor activation by this compound, a common functional readout for Gq-coupled muscarinic receptors.[18]

Objective: To determine the EC50 of this compound for inducing calcium release.

Materials:

  • Cells expressing the Gq-coupled muscarinic receptor of interest (e.g., HEK293 cells).[19]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[18][19]

  • Assay buffer (e.g., Tyrode's solution).[19]

  • Increasing concentrations of this compound.

  • Fluorescence plate reader with kinetic reading capabilities.[20]

Procedure:

  • Culture the cells in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye.[20]

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence.

  • Add varying concentrations of this compound to the wells.

  • Immediately measure the change in fluorescence over time using a kinetic plate reader.[20][21] The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analyze the dose-response data to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), a direct measure of phospholipase C activation downstream of Gq-coupled muscarinic receptors.[10][22]

Objective: To measure the this compound-stimulated accumulation of inositol phosphates.

Materials:

  • Cells or tissue slices expressing the Gq-coupled muscarinic receptor.[5]

  • myo-[3H]inositol for radiolabeling.

  • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Increasing concentrations of this compound.

  • Perchloric acid for cell lysis and extraction of IPs.

  • Anion-exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Pre-label the cells or tissue slices with myo-[3H]inositol to incorporate it into cellular phosphoinositides.[10]

  • Pre-incubate the cells with LiCl.

  • Stimulate the cells with varying concentrations of this compound for a defined period.

  • Stop the reaction and lyse the cells with perchloric acid.

  • Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion-exchange chromatography.[10]

  • Quantify the amount of radioactivity in each fraction using a scintillation counter.

  • Analyze the dose-response relationship to determine the EC50 for IP accumulation.

Cyclic AMP (cAMP) Assay

This assay is used to assess the functional activity of Gi-coupled muscarinic receptors by measuring changes in intracellular cAMP levels.

Objective: To determine the effect of this compound on adenylyl cyclase activity.

Materials:

  • Cells expressing the Gi-coupled muscarinic receptor.

  • Forskolin or another adenylyl cyclase activator to stimulate basal cAMP production.[15]

  • Increasing concentrations of this compound.

  • cAMP assay kit (e.g., ELISA-based or FRET-based).

Procedure:

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.[15]

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit.

  • Analyze the data to determine the inhibitory effect of this compound on stimulated cAMP levels.

Conclusion

This compound is a versatile cholinergic agonist with well-characterized in vitro properties. Its ability to potently activate both muscarinic and nicotinic receptors makes it an invaluable pharmacological tool for studying cholinergic signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret in vitro experiments aimed at understanding the complex roles of the cholinergic system in health and disease.

References

Carbamylcholine as a Parasympathomimetic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamylcholine, a synthetic choline ester, is a potent parasympathomimetic agent that exerts its effects through the activation of both muscarinic and nicotinic acetylcholine receptors. Its resistance to hydrolysis by acetylcholinesterase results in a prolonged duration of action compared to acetylcholine, making it a valuable tool in both research and clinical settings. This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. It further details experimental protocols for the characterization of its activity and summarizes its quantitative binding and functional data. Special emphasis is placed on the signaling pathways activated by this compound, with visual representations provided to elucidate these complex processes.

Introduction

This compound, also known as carbachol, is a quaternary ammonium compound that structurally resembles acetylcholine.[1][2] Its primary pharmacological action is the direct stimulation of cholinergic receptors, mimicking the effects of the endogenous neurotransmitter acetylcholine.[3] Unlike acetylcholine, this compound is a poor substrate for acetylcholinesterase, the enzyme responsible for the rapid degradation of acetylcholine in the synaptic cleft.[3][4] This inherent stability leads to sustained receptor activation and prolonged physiological responses.

Clinically, this compound is primarily used in ophthalmology to treat glaucoma by reducing intraocular pressure and to induce miosis during surgical procedures.[1][5] Its non-selective nature, activating both muscarinic and nicotinic receptors, contributes to a broad range of physiological effects, which also makes it a valuable pharmacological tool for studying the cholinergic system.[4][5]

Mechanism of Action

This compound is a non-selective cholinergic agonist, meaning it binds to and activates both muscarinic and nicotinic acetylcholine receptors.[1][6] These two major classes of cholinergic receptors are fundamentally different in their structure and signaling mechanisms.

  • Muscarinic Receptors: These are G-protein coupled receptors (GPCRs) that are further subdivided into five subtypes (M1-M5).[7] The activation of these receptors by this compound initiates a cascade of intracellular signaling events.

  • Nicotinic Receptors: These are ligand-gated ion channels.[8] Upon binding of this compound, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the cell membrane.[9]

The diverse physiological effects of this compound are a direct consequence of its interaction with this wide array of receptor subtypes distributed throughout the central and peripheral nervous systems.

Signaling Pathways

The activation of muscarinic and nicotinic receptors by this compound triggers distinct downstream signaling pathways.

Muscarinic Receptor Signaling

Muscarinic receptors are coupled to different G-proteins, leading to varied cellular responses.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling This compound This compound M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Gi_Signaling This compound This compound M2_M4 M2/M4 Receptor This compound->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Nicotinic_Signaling This compound This compound nAChR Nicotinic Receptor (nAChR) This compound->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel activates Ion_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential triggers Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Incubation Incubate (Membranes + Radioligand + this compound) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Determine IC50 and Ki) Counting->Analysis End End Analysis->End Calcium_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Seeding->Dye_Loading Washing Wash Cells Dye_Loading->Washing Baseline_Reading Measure Baseline Fluorescence Washing->Baseline_Reading Add_this compound Add this compound Baseline_Reading->Add_this compound Measure_Fluorescence Measure Fluorescence Change Add_this compound->Measure_Fluorescence Analysis Data Analysis (Determine EC50) Measure_Fluorescence->Analysis End End Analysis->End

References

A Deep Dive into the Structural and Functional Divergence of Carbamylcholine and Acetylcholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive analysis of the structural and functional differences between the endogenous neurotransmitter acetylcholine and its synthetic analog, carbamylcholine (carbachol). The substitution of an acetyl group in acetylcholine with a carbamoyl group in this compound results in profound alterations in chemical stability, receptor interaction, and enzymatic degradation. This document details these differences through a comparative analysis of their chemical structures, quantitative examination of their binding affinities and potencies at nicotinic and muscarinic acetylcholine receptors, and an evaluation of their kinetics with respect to hydrolysis by cholinesterases. Detailed experimental protocols for key assays and visual representations of signaling pathways are provided to facilitate a deeper understanding and further research in cholinergic pharmacology.

Core Structural Differences: The Foundation of Pharmacological Distinction

The fundamental difference between acetylcholine and this compound lies in the ester linkage to the choline backbone. Acetylcholine possesses an acetyl group, while this compound features a carbamoyl group. This seemingly subtle change from a methyl to an amino group on the carbonyl carbon is the primary determinant of their distinct pharmacological profiles.

Chemical Structures

The chemical structures of acetylcholine and this compound are depicted below, highlighting the key functional group difference.

chemical_structures cluster_acetylcholine Acetylcholine cluster_this compound This compound A_N N⁺(CH₃)₃ A_C1 —CH₂— A_N->A_C1 A_C2 CH₂— A_C1->A_C2 A_O1 O— A_C2->A_O1 A_C3 C— A_O1->A_C3 A_O2 O A_C3->A_O2 A_C4 CH₃ A_C3->A_C4 C_N N⁺(CH₃)₃ C_C1 —CH₂— C_N->C_C1 C_C2 CH₂— C_C1->C_C2 C_O1 O— C_C2->C_O1 C_C3 C— C_O1->C_C3 C_O2 O C_C3->C_O2 C_N2 NH₂ C_C3->C_N2

Caption: Chemical structures of Acetylcholine and this compound.

Receptor Binding and Functional Activity: A Quantitative Comparison

Both acetylcholine and this compound are agonists at nicotinic and muscarinic acetylcholine receptors, though with differing affinities and potencies across various subtypes.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The following table summarizes the binding affinities (Ki) and potencies (EC50) of acetylcholine and this compound at key nAChR subtypes.

Receptor SubtypeLigandBinding Affinity (Ki)Potency (EC50)Efficacy
α4β2 Acetylcholine-~1 µMFull Agonist[1]
This compound750 nM[2]-Partial Agonist
α7 Acetylcholine-~100 µMFull Agonist[3]
This compound66,000 nM[2]--
Muscle-type Acetylcholine0.16 mM (Kd)[4]-High
This compound0.8 mM (Kd)[4]-Lower than Acetylcholine[4]
Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

The table below presents a comparative overview of the binding affinities and potencies of both ligands at the five muscarinic receptor subtypes.

Receptor SubtypeLigandBinding Affinity (Ki)Potency (EC50)Efficacy
M1 Acetylcholine-815 nM[5]Full Agonist[6]
This compound-18,620.87 nM[7]Full Agonist[6]
M2 Acetylcholine--Full Agonist
This compound-~1,000 nMFull Agonist
M3 Acetylcholine--Full Agonist[8]
This compound-1,258.9 nM (pEC50 5.9)[9]Full Agonist[8]
M4 Acetylcholine--Full Agonist
This compound--Full Agonist
M5 Acetylcholine--Full Agonist
This compound-15,848.9 nM (pEC50 4.8)[9]Full Agonist

Enzymatic Hydrolysis: The Key to Differential Stability

The most significant pharmacological difference between acetylcholine and this compound is their susceptibility to hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The carbamoyl group of this compound renders it highly resistant to enzymatic breakdown.[10]

Comparative Enzyme Kinetics

The following table presents the kinetic parameters for the hydrolysis of acetylcholine. This compound is a very poor substrate for AChE, and its hydrolysis is often described as negligible, with very high Km and very low Vmax values that are not typically reported in standard kinetic studies.[11]

EnzymeSubstrateKmVmax
Acetylcholinesterase (AChE)Acetylcholine0.2 mM (homogenized frog muscle)[12]46 nmol/min/muscle (homogenized frog muscle)[12]
Butyrylcholinesterase (BChE)Acetylcholine--
Acetylcholinesterase (AChE)This compoundVery HighVery Low
Butyrylcholinesterase (BChE)This compoundVery HighVery Low

Signaling Pathways: A Shared Mechanism of Action

Despite their differences in receptor affinity and stability, both acetylcholine and this compound activate the same downstream signaling cascades upon receptor binding.

Nicotinic Receptor Signaling Pathway

Activation of nAChRs, which are ligand-gated ion channels, leads to a rapid influx of cations, primarily Na+ and Ca2+, causing membrane depolarization and subsequent cellular responses.

nicotinic_signaling_pathway Agonist Acetylcholine or This compound nAChR Nicotinic Receptor (Ligand-gated ion channel) Agonist->nAChR Binds to Ion_Influx Na⁺ and Ca²⁺ Influx nAChR->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) Depolarization->Cellular_Response

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that activate distinct second messenger systems. M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC), while M2 and M4 receptors couple to Gi proteins, inhibiting adenylyl cyclase.[13]

muscarinic_signaling_pathways cluster_Gq Gq-coupled Pathway cluster_Gi Gi-coupled Pathway Agonist Acetylcholine or This compound M1_M3_M5 M1, M3, M5 Receptors Agonist->M1_M3_M5 M2_M4 M2, M4 Receptors Agonist->M2_M4 Gq Gq protein M1_M3_M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3_DAG IP₃ and DAG PIP2->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ and Protein Kinase C Activation IP3_DAG->Ca_PKC Gi Gi protein M2_M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Inhibits conversion of ATP to cAMP

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the determination of the inhibitory constant (Ki) of a test compound for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled test compound (acetylcholine or this compound).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

radioligand_binding_workflow Start Start Prepare_Membranes Prepare Receptor-Containing Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Competitor Prepare_Membranes->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Experimental workflow for a radioligand competition binding assay.

Acetylcholinesterase Activity Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the rate of acetylcholine or acetylthiocholine hydrolysis by AChE.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette or 96-well plate containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the enzyme source.[14][15]

  • Initiation: Initiate the reaction by adding the substrate (acetylthiocholine).

  • Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion as thiocholine (the product of substrate hydrolysis) reacts with DTNB.[14][15]

  • Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. For determining Km and Vmax, repeat the assay with varying substrate concentrations.

ellmans_assay_workflow Start Start Prepare_Reagents Prepare Buffer, DTNB, and Enzyme Solution Start->Prepare_Reagents Add_Substrate Add Acetylthiocholine to Initiate Reaction Prepare_Reagents->Add_Substrate Monitor_Absorbance Monitor Absorbance at 412 nm Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Experimental workflow for the Ellman's acetylcholinesterase activity assay.

References

An In-depth Technical Guide to Early Research on Carbamylcholine for Non-Ophthalmic Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamylcholine, a synthetic choline ester, is a potent parasympathomimetic agent that mimics the action of acetylcholine. Its resistance to degradation by acetylcholinesterase results in a more sustained cholinergic effect compared to acetylcholine itself. While its current primary clinical use is in ophthalmology for the treatment of glaucoma, early research extensively explored its effects on various other physiological systems. This technical guide provides a comprehensive overview of this early, foundational research into the non-ophthalmic applications of this compound, with a focus on its cardiovascular, gastrointestinal, and urinary bladder effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the underlying mechanisms of action.

Cardiovascular Effects

Early investigations into the cardiovascular effects of this compound revealed a complex and often dose-dependent and administration route-dependent response. These studies, primarily conducted in animal models, laid the groundwork for understanding its influence on heart rate and blood pressure.

Quantitative Data: Cardiovascular Effects
Animal ModelAdministration RouteDoseEffect on Blood PressureEffect on Heart RateReference
Conscious CatsIntracerebroventricular (i.c.v.)30 µgMarked and persistent increaseMarked and persistent increase[1]
Conscious CatsIntracerebroventricular (i.c.v.)7.5 µgSignificant stimulant effectSignificant stimulant effect[1]
Anesthetized RatsMicroinjection into bed nucleus of the stria terminalis0.1 - 3 nmol/100 nLDose-related pressor responseDose-related bradycardia[2]
Urethane-anesthetized RatsLocal injection into ventral lateral periaqueductal gray1 - 5 nmolMinimal effectsDose-dependent bradycardia[3]
Urethane-anesthetized RatsIntravenous (i.v.)5 nmol-Little effect[3]
SheepIntracoronary (left circumflex artery)1.0 µmol/mL/min-ARI prolongation of 38 ± 17 ms[4]
SheepIntracoronary (left circumflex artery)2.5 µmol/mL/min-ARI prolongation of 58 ± 14 ms[4]
Conscious RatsIntracerebroventricular (i.c.v.)100 ngSignificant rise of 31.8 ± 4.5 mmHgDecrease of 80.0 ± 12.2 beats/min[5]
Experimental Protocols: Cardiovascular Studies

In Vivo Study in Conscious Cats (Intracerebroventricular Administration)

  • Animal Model: Conscious, normotensive cats.

  • Surgical Preparation: Aseptic implantation of a cannula into the lateral cerebral ventricle.

  • Drug Administration: Infusion of this compound intracerebroventricularly (i.c.v.).

  • Physiological Monitoring: Continuous recording of blood pressure and heart rate.

  • Behavioral Observation: Simultaneous observation of any behavioral changes.[1]

In Vivo Study in Anesthetized Rats (Microinjection into Brain Nuclei)

  • Animal Model: Anesthetized rats (e.g., with urethane).

  • Surgical Preparation: Stereotaxic surgery to implant a microinjection cannula into the target brain region (e.g., bed nucleus of the stria terminalis or ventral lateral periaqueductal gray).

  • Drug Administration: Microinjection of this compound solution at a specific volume and concentration.

  • Physiological Monitoring: Measurement of arterial blood pressure via a catheterized artery and heart rate from the pressure signal or ECG.[2][3]

Signaling Pathways: Central Cardiovascular Control

G This compound's Central Cardiovascular Signaling cluster_brain Central Nervous System cluster_peripheral Peripheral Effects Carbachol This compound (i.c.v.) M1_Receptor M1 Muscarinic Receptor (e.g., Central Nucleus of Amygdala) Carbachol->M1_Receptor M2_Receptor M2 Muscarinic Receptor (e.g., Bed Nucleus of Stria Terminalis) Carbachol->M2_Receptor Sympathetic_Outflow Increased Sympathetic Outflow M1_Receptor->Sympathetic_Outflow Vagal_Influence Enhanced Vagal Influence M2_Receptor->Vagal_Influence Blood_Pressure Increased Blood Pressure Sympathetic_Outflow->Blood_Pressure Heart_Rate_Inc Increased Heart Rate Sympathetic_Outflow->Heart_Rate_Inc Heart_Rate_Dec Decreased Heart Rate (Bradycardia) Vagal_Influence->Heart_Rate_Dec

Caption: Central cardiovascular effects of this compound.

Gastrointestinal Effects

Early research on this compound also focused on its stimulatory effects on gastrointestinal motility. These studies provided the foundation for its occasional use in treating conditions like postoperative intestinal atony.

Quantitative Data: Gastrointestinal Effects
Animal ModelPreparationThis compound ConcentrationEffectReference
Wild-type MiceProximal and Distal Colon StripsConcentration-dependentContraction[6]
M2R-KO MiceColon StripsConcentration-dependentRightward and downward shift in concentration-contraction curve[6]
Guinea-pigSingle Ileal Smooth Muscle Cells3-300 µMActivation of cationic conductance (-log EC50 of 5.12 ± 0.03)[7]
Experimental Protocols: Gastrointestinal Studies

In Vitro Study of Intestinal Smooth Muscle Contraction

  • Tissue Preparation: Isolation of longitudinal muscle strips from the desired region of the intestine (e.g., rat proximal or distal colon).

  • Apparatus: Mounting of the muscle strips in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Experimental Procedure: After an equilibration period, cumulative concentration-response curves to this compound are generated by adding increasing concentrations of the agonist to the organ bath.

  • Data Analysis: The contractile force is recorded, and parameters such as the maximum response and EC50 are calculated.[8]

In Vivo Study of Gastric Emptying and Intestinal Absorption in a Canine Model

  • Animal Model: Conscious Beagle dogs.

  • Surgical Preparation: Implantation of catheters for physiological measurements, allowing the animal to be fully conscious during the experiment.

  • Drug Administration: Addition of this compound to an oral resuscitation fluid (glucose-electrolyte solution).

  • Measurements:

    • Gastric Emptying: Measurement of the volume of fluid passing from the stomach to the duodenum.

    • Intestinal Absorption: Determination of the rate of water and electrolyte absorption from the intestine.

  • Hemodynamic Monitoring: Simultaneous measurement of hemodynamic parameters.[9]

Signaling Pathways: Colonic Smooth Muscle Contraction

G This compound-Induced Colonic Contraction cluster_receptors Muscarinic Receptors on Smooth Muscle cluster_signaling Intracellular Signaling Carbachol This compound M2_Receptor M2 Receptor Carbachol->M2_Receptor M3_Receptor M3 Receptor Carbachol->M3_Receptor Gi Gi -> Inhibition of Adenylyl Cyclase M2_Receptor->Gi Gq_PLC Gq -> PLC Activation M3_Receptor->Gq_PLC IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction cAMP Decreased cAMP Gi->cAMP cAMP->Contraction (Inhibits)

Caption: Signaling pathways in colonic smooth muscle contraction.

Urinary Bladder Effects

This compound's ability to induce contraction of the detrusor muscle of the urinary bladder was another area of significant early investigation, leading to its use in treating urinary retention.

Quantitative Data: Urinary Bladder Effects
Animal Model/TissueThis compound ConcentrationEffectReference
Human Bladder StripsConcentration-dependentContraction (mean pEC50 of 6.24 ± 0.05)[10]
Mouse Bladder StripsConcentration-dependentContraction (mean pEC50 of 5.66 ± 0.04)[11]
Experimental Protocols: Urinary Bladder Studies

In Vitro Study of Bladder Smooth Muscle Contraction

  • Tissue Preparation: Isolation of detrusor muscle strips from human or animal bladders.

  • Apparatus: Mounting of the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and aerated with a gas mixture. One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Standardization: The muscle strips are subjected to a standardization procedure to ensure functionality and reduce signal variability. This may involve repeated challenges with a contractile agent like KCl.

  • Experimental Procedure: After equilibration, cumulative concentration-response curves to this compound are generated. To investigate the receptor subtype involved, these curves can be repeated in the presence of various muscarinic receptor antagonists.

  • Data Analysis: The contractile force is recorded, and parameters such as pEC50 and maximum response are calculated. Schild analysis can be used to determine the pA2 values for the antagonists.[10][11][12]

Signaling Pathways: Urinary Bladder Contraction

G This compound-Induced Bladder Contraction Carbachol This compound M3_Receptor M3 Muscarinic Receptor Carbachol->M3_Receptor Ca_Channels Nifedipine-sensitive Ca²⁺ Channels M3_Receptor->Ca_Channels Rho_Kinase Rho Kinase Activation M3_Receptor->Rho_Kinase Ca_Entry Ca²⁺ Entry Ca_Channels->Ca_Entry Contraction Detrusor Muscle Contraction Ca_Entry->Contraction Rho_Kinase->Contraction

Caption: Signaling in this compound-induced bladder contraction.

Conclusion

The early research into the non-ophthalmic uses of this compound provided a wealth of information on its pharmacological effects and mechanisms of action. These foundational studies in cardiovascular, gastrointestinal, and urinary systems not only established its profile as a potent cholinergic agonist but also contributed significantly to the understanding of muscarinic and nicotinic receptor function in these tissues. The quantitative data and experimental protocols detailed in this guide highlight the meticulous work of early researchers and continue to be relevant for scientists and drug development professionals exploring cholinergic pathways and developing novel therapeutics.

References

Pharmacological profile of Carbamylcholine as a cholinomimetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamylcholine, also known as carbachol, is a potent, long-acting cholinomimetic agent with significant pharmacological effects on both muscarinic and nicotinic acetylcholine receptors.[1][2][3][4] Its resistance to hydrolysis by acetylcholinesterase contributes to a prolonged duration of action compared to the endogenous neurotransmitter, acetylcholine.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinities, and pharmacokinetics. Detailed experimental protocols for the characterization of cholinomimetics and visualizations of key signaling pathways are also presented to support further research and drug development efforts in this area.

Introduction

This compound is a synthetic choline ester that functions as a non-selective cholinergic agonist, mimicking the effects of acetylcholine.[4] Structurally, it is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier.[2][3] Its primary clinical applications are in ophthalmology for the treatment of glaucoma and for inducing miosis during surgery.[2][3][5] The pharmacological actions of this compound are complex, stemming from its ability to stimulate both muscarinic and nicotinic receptors, leading to a wide range of physiological responses.[1][2][3]

Mechanism of Action

This compound exerts its effects by directly binding to and activating cholinergic receptors. Unlike acetylcholine, it is a poor substrate for acetylcholinesterase, the enzyme responsible for the rapid degradation of acetylcholine in the synaptic cleft.[2] This resistance to enzymatic hydrolysis results in a more sustained receptor activation and a longer duration of action.[1]

Muscarinic Receptor Activation

This compound activates G-protein coupled muscarinic receptors (M1-M5). The activation of these receptors triggers a cascade of intracellular events leading to various physiological responses, including smooth muscle contraction, increased glandular secretions, and modulation of heart rate.[4] For instance, in the eye, this compound-induced contraction of the ciliary body and iris sphincter muscle leads to increased outflow of aqueous humor and a subsequent reduction in intraocular pressure.[2][4]

Nicotinic Receptor Activation

This compound also activates ligand-gated ion channel nicotinic receptors, which are present at the neuromuscular junction, autonomic ganglia, and in the central nervous system.[4] Activation of these receptors leads to an influx of sodium ions, causing membrane depolarization and subsequent muscle contraction or neuronal signaling.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and potency of this compound at various cholinergic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki)

Receptor SubtypeSpeciesTissue/Cell LineKi (nM)Reference
M1Human-Data not available in search results
M2MouseAtriaLow-affinity state responsible for bradycardia[6]
M3--Data not available in search results
M4--Data not available in search results
M5--Data not available in search results

Table 2: Nicotinic Receptor Binding Affinities (Ki)

Receptor SubtypeSpeciesKi (nM)Reference
α4β2Unknown750[7]
α7Human66000[7]
GeneralVarious10 - 10,000[8]

Table 3: Functional Potency (pEC50)

AssayTissueSpeciespEC50Reference
BradycardiaAtriaMouse5.9[6]

Signaling Pathways

This compound-induced activation of muscarinic and nicotinic receptors triggers distinct intracellular signaling cascades.

Muscarinic Receptor Signaling

Activation of M1, M3, and M5 muscarinic receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC).

Activation of M2 and M4 receptors, coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

muscarinic_signaling This compound This compound M1_M3_M5 M1, M3, M5 (Gq/11-coupled) This compound->M1_M3_M5 M2_M4 M2, M4 (Gi/o-coupled) This compound->M2_M4 PLC Phospholipase C M1_M3_M5->PLC activates AC Adenylyl Cyclase M2_M4->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C DAG->PKC activates Ca2_release->PKC activates Response_excitatory Excitatory Cellular Response PKC->Response_excitatory PKA Protein Kinase A cAMP->PKA Response_inhibitory Inhibitory Cellular Response PKA->Response_inhibitory

Caption: Muscarinic receptor signaling pathways activated by this compound.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. The binding of this compound directly opens the channel, allowing the influx of sodium ions (and to a lesser extent, calcium ions) down their electrochemical gradient. This influx leads to depolarization of the cell membrane, which can trigger an action potential in neurons or muscle contraction in muscle cells.

nicotinic_signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (Ion Channel) This compound->nAChR binds and opens Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential, Muscle Contraction) Depolarization->Cellular_Response

Caption: Nicotinic receptor signaling pathway activated by this compound.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the pharmacological profile of cholinomimetic agents like this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for specific cholinergic receptor subtypes.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes.

  • Radioligand Binding: Membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [³H]QNB for muscarinic receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start membrane_prep Membrane Preparation start->membrane_prep incubation Incubation with Radioligand and this compound membrane_prep->incubation filtration Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis end End data_analysis->end

Caption: General workflow for a competitive radioligand binding assay.

In Vitro Functional Assays (e.g., Smooth Muscle Contraction)

Objective: To determine the potency (EC50) and efficacy of this compound in producing a physiological response.

Methodology:

  • Tissue Preparation: A smooth muscle tissue (e.g., guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Isometric Tension Recording: One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Cumulative Concentration-Response Curve: After an equilibration period, increasing concentrations of this compound are added to the organ bath in a cumulative manner.

  • Data Recording: The contractile response at each concentration is recorded until a maximal response is achieved.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the concentration-response curve.

Pharmacokinetics

This compound is a hydrophilic, quaternary ammonium compound.[2] This chemical property dictates its pharmacokinetic profile:

  • Absorption: It is poorly absorbed from the gastrointestinal tract.[2]

  • Distribution: Due to its charge, it does not readily cross the blood-brain barrier.[2][3]

  • Metabolism: It is resistant to hydrolysis by acetylcholinesterase but can be slowly metabolized by other esterases.[2]

  • Excretion: Information on its excretion is not extensively detailed in the provided search results.

Conclusion

This compound is a well-characterized cholinomimetic with potent activity at both muscarinic and nicotinic receptors. Its resistance to enzymatic degradation leads to a prolonged duration of action, making it a useful therapeutic agent in specific clinical contexts. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further explore the pharmacology of this compound and other cholinomimetic compounds. Further research is warranted to fully elucidate the binding affinities and functional potencies at all muscarinic and nicotinic receptor subtypes.

References

Carbamylcholine's Resistance to Acetylcholinesterase Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamylcholine, a synthetic choline ester, is a potent cholinergic agonist that exhibits significant resistance to hydrolysis by acetylcholinesterase (AChE). This resistance, a key differentiator from the endogenous neurotransmitter acetylcholine, results in a prolonged duration of action, making it a valuable tool in pharmacological research and clinical applications. This technical guide provides an in-depth analysis of the molecular basis for this compound's stability, comparative kinetic data of its interaction with AChE, detailed experimental protocols for studying this interaction, and an overview of its downstream signaling pathways.

Introduction

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, thereby terminating the nerve impulse.[1] this compound, also known as carbachol, is a structural analog of acetylcholine that also acts as an agonist at both muscarinic and nicotinic acetylcholine receptors.[1] However, a key structural difference—the substitution of an amide group for the acetyl methyl group—renders it a poor substrate for AChE.[1] This guide explores the chemical and kinetic underpinnings of this resistance.

Molecular Basis of Resistance to Hydrolysis

The resistance of this compound to AChE-mediated hydrolysis lies in the chemical nature of its carbamate ester linkage, in contrast to the acetate ester of acetylcholine. The hydrolysis of acetylcholine by AChE proceeds through a two-step mechanism:

  • Acylation: The serine residue in the active site of AChE attacks the carbonyl carbon of acetylcholine, forming a transient acetyl-enzyme intermediate and releasing choline.

  • Deacetylation: The acetyl-enzyme intermediate is rapidly hydrolyzed by a water molecule, regenerating the free enzyme and releasing acetic acid.[1]

In the case of this compound, the first step, carbamoylation, occurs, forming a carbamoyl-enzyme intermediate. However, this intermediate is significantly more stable and is hydrolyzed at a much slower rate than the acetyl-enzyme intermediate.[2] The electronic properties of the carbamate group, specifically the resonance delocalization of the nitrogen lone pair, make the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by water in the deacylation (or decarbamoylation) step. This slow decarbamoylation is the rate-limiting step in the overall hydrolysis of this compound, leading to its prolonged effect as an AChE inhibitor and cholinergic agonist.[3]

Comparative Enzyme Kinetics

The interaction of acetylcholine and this compound with acetylcholinesterase can be quantified by their respective kinetic parameters. While acetylcholine is a high-turnover substrate for AChE, this compound acts as a slow substrate, which can also be viewed as a reversible inhibitor.

ParameterAcetylcholineThis compoundReference(s)
k_cat (Turnover Number) ~1.4 x 10^4 s⁻¹Very low (acts as a slow substrate)[4]
K_m (Michaelis Constant) ~9 x 10⁻⁵ MNot typically reported as a standard K_m[4]
k_cat/K_m (Catalytic Efficiency) ~1.6 x 10⁸ M⁻¹s⁻¹Not applicable in the same context[4]
Decarbamoylation Rate (k₃) Not applicable~0.03 - 0.16 min⁻¹[5]
Binding Affinity (K_D) Not directly measured due to rapid turnover~6 mM (Acylation Site), ~26 mM (Peripheral Site)[5]

Note: The kinetic parameters for acetylcholine and this compound are not directly comparable due to their different modes of interaction with acetylcholinesterase. Acetylcholine is a rapidly hydrolyzed substrate, while this compound is a slow substrate where the decarbamoylation of the enzyme is the rate-limiting step.

Experimental Protocols

Several methods can be employed to study the kinetics of acetylcholinesterase activity and its inhibition by compounds like this compound.

Ellman's Assay (Spectrophotometric Method)

This is the most common method for measuring AChE activity. It relies on the use of acetylthiocholine, a sulfur-containing analog of acetylcholine, as the substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Detailed Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in phosphate buffer.

    • Acetylthiocholine Iodide (ATCI) Solution: 14 mM in deionized water (prepare fresh).

    • AChE Solution: Prepare a stock solution and dilute to the desired concentration (e.g., 1 U/mL) in phosphate buffer immediately before use. Keep on ice.

  • Assay Procedure (96-well plate format):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with this compound): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.

pH-Stat Method (Titrimetric Method)

This method directly measures the production of acetic acid from the hydrolysis of acetylcholine. The reaction is carried out in a temperature-controlled vessel at a constant pH. As acetic acid is produced, the pH of the solution decreases. A titrator automatically adds a standardized base (e.g., NaOH) to maintain the pH at a constant level. The rate of base addition is directly proportional to the rate of the enzymatic reaction.

Detailed Methodology:

  • Reagent Preparation:

    • Reaction Buffer: A weakly buffered solution (e.g., 0.001 M phosphate buffer) at the desired pH (e.g., pH 7.4).

    • Substrate Solution: A stock solution of acetylcholine chloride.

    • Enzyme Solution: A purified preparation of acetylcholinesterase.

    • Titrant: A standardized solution of sodium hydroxide (e.g., 0.01 N).

  • Apparatus Setup:

    • Use a pH-stat apparatus consisting of a pH meter, an automatic burette, and a reaction vessel with a stirrer and temperature control.

    • Calibrate the pH meter with standard buffers.

  • Assay Procedure:

    • Add the reaction buffer and substrate solution to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Set the pH-stat to maintain the desired pH.

    • Initiate the reaction by adding a known amount of the enzyme solution.

    • The pH-stat will automatically add the titrant to neutralize the acid produced and maintain a constant pH.

    • Record the volume of titrant added over time.

  • Data Analysis:

    • The initial rate of the reaction is determined from the slope of the plot of the volume of titrant added versus time.

    • The enzyme activity is calculated based on the molarity of the titrant and the rate of its addition.

Radiometric Assay

This highly sensitive method uses a radiolabeled substrate, typically [³H]acetylcholine or [¹⁴C]acetylcholine. The hydrolysis of the substrate releases a radiolabeled product (e.g., [³H]acetate or [¹⁴C]acetate), which can be separated from the unreacted substrate and quantified by liquid scintillation counting.

Detailed Methodology:

  • Reagent Preparation:

    • Buffer: e.g., phosphate buffer, pH 7.4.

    • Radiolabeled Substrate: [³H]acetylcholine or [¹⁴C]acetylcholine of known specific activity.

    • Enzyme Solution: A purified preparation of acetylcholinesterase.

    • Stopping Reagent: An acidic solution to stop the reaction (e.g., 1 M chloroacetic acid).

    • Extraction Solvent: A mixture of organic solvents to separate the product from the substrate (e.g., toluene/isoamyl alcohol).

    • Scintillation Cocktail.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the buffer, enzyme solution, and any inhibitors (like this compound).

    • Pre-incubate the mixture at the desired temperature.

    • Initiate the reaction by adding the radiolabeled acetylcholine.

    • Incubate for a specific period (e.g., 10-30 minutes).

    • Stop the reaction by adding the stopping reagent.

    • Add the extraction solvent, vortex vigorously, and centrifuge to separate the aqueous and organic phases. The radiolabeled acetate product will be in the organic phase, while the unreacted acetylcholine remains in the aqueous phase.

    • Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity in the sample using a liquid scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

    • Determine the enzyme activity and the effect of inhibitors.

Signaling Pathways Activated by this compound

As a cholinergic agonist, this compound activates both muscarinic and nicotinic acetylcholine receptors, initiating distinct downstream signaling cascades.

Muscarinic Receptor Signaling

This compound activates G-protein coupled muscarinic receptors. Specifically, M1, M3, and M5 receptors couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins. The activation of Gq-coupled receptors by this compound initiates the phosphoinositide signaling pathway.[6][7]

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M_Receptor Muscarinic Receptor (M1, M3, M5) This compound->M_Receptor Binds to Gq Gq Protein M_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2->Cellular_Response Directly triggers PKC->Cellular_Response Phosphorylates targets leading to

Caption: this compound-induced Gq-coupled muscarinic receptor signaling pathway.

Nicotinic Receptor Signaling

This compound also activates nicotinic acetylcholine receptors, which are ligand-gated ion channels.[8] The binding of this compound to these receptors leads to a conformational change that opens the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which results in depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release.[9][10]

Nicotinic_Signaling cluster_membrane Plasma Membrane cluster_ions Ion Flux This compound This compound nAChR Nicotinic Acetylcholine Receptor (Ligand-gated ion channel) This compound->nAChR Binds to Na_in Na⁺ influx nAChR->Na_in Channel opens Ca_in Ca²⁺ influx nAChR->Ca_in Depolarization Membrane Depolarization Na_in->Depolarization Ca_in->Depolarization Cellular_Response Cellular Response (e.g., muscle contraction, neuron excitation) Depolarization->Cellular_Response

Caption: this compound-induced nicotinic acetylcholine receptor signaling pathway.

Conclusion

The resistance of this compound to hydrolysis by acetylcholinesterase is a direct consequence of its carbamate ester structure, which forms a stable carbamoyl-enzyme intermediate. This property results in a prolonged duration of action compared to acetylcholine, making it a valuable pharmacological agent and research tool. Understanding the kinetics of its interaction with AChE and its downstream signaling pathways is crucial for its application in drug development and for elucidating the complexities of the cholinergic system. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of these interactions.

References

In Vivo versus In Vitro Effects of Carbamylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamylcholine, a potent cholinergic agonist, exerts a wide range of physiological effects through its interaction with both muscarinic and nicotinic acetylcholine receptors. Understanding the differential effects of this compound in complex biological systems (in vivo) versus controlled cellular or tissue environments (in vitro) is crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the actions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to facilitate a deeper understanding of its pharmacology.

Introduction

This compound, also known as carbachol, is a synthetic choline ester that mimics the effects of the endogenous neurotransmitter acetylcholine.[1][2] Its resistance to degradation by acetylcholinesterase, the enzyme that rapidly hydrolyzes acetylcholine, results in a more prolonged duration of action.[3] This property makes it a valuable tool in pharmacology to study cholinergic signaling. This compound's non-selective nature, activating both muscarinic and nicotinic receptors, leads to a broad spectrum of physiological responses, making the distinction between its in vivo and in vitro effects a critical area of study.

Mechanism of Action

This compound exerts its effects by directly binding to and activating cholinergic receptors. These receptors are broadly classified into two main types: muscarinic and nicotinic receptors.

  • Muscarinic Receptors: These are G-protein coupled receptors (GPCRs) that are further subdivided into five subtypes (M1-M5). Activation of these receptors triggers various intracellular signaling cascades. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.[4][5]

  • Nicotinic Receptors: These are ligand-gated ion channels. Upon binding of an agonist like this compound, the channel opens, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+), leading to depolarization of the cell membrane.[3] This depolarization can trigger an action potential in neurons or muscle contraction.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound observed in various in vivo and in vitro studies.

Table 1: In Vivo Effects of this compound
ParameterSpeciesDose/ConcentrationRoute of AdministrationObserved EffectReference
Cardiovascular
Mean Arterial PressureRat0.1 - 3 nmolMicroinjection into Bed Nucleus of the Stria TerminalisDose-dependent increase[6][7]
Heart RateRat0.1 - 3 nmolMicroinjection into Bed Nucleus of the Stria TerminalisDose-dependent decrease (bradycardia)[6][7]
Heart RateRat9.6 mg/kg/dayChronic infusionDrastic initial decrease (~280 bpm)[8][9]
Blood Pressure & Heart RateCat7.5 - 30 µgIntracerebroventricularMarked and persistent stimulant effects[10][11]
Ocular
Intraocular PressureRabbit0.01% solutionTopicalSignificant increase in corneal swelling rate[12]
Glandular Secretion
Salivary SecretionRat5 nmol/kgIntravenous3.3 +/- 0.3 mg[13]
Mucus Secretion (Trachea)Sheep10 µM-Peak: 15.7 +/- 1.2 nl/min/gland; Sustained: 4.5 +/- 0.5 nl/min/gland[1]
Central Nervous System
Dopamine Release (Striatum)Rat10 mMIntrastriatal perfusionIncrease to 184% of baseline[14]
Table 2: In Vitro Effects of this compound
ParameterPreparationConcentrationObserved EffectEC50/IC50/Kd/KiReference
Smooth Muscle Contraction
Guinea-pig ileal longitudinal muscleIsolated tissue0.01 - 3 µMConcentration-dependent contractionEC50: 0.11 ± 0.02 µM[15]
Guinea-pig esophageal muscularis mucosaeIsolated tissue3 µMContraction-[4]
Cardiac Effects
Arrhythmia Induction (Isoprenaline-stimulated)Rat papillary muscle-Increased potency and efficacy of isoprenaline-[8][14]
Receptor Binding Affinity
Nicotinic Receptors (rat brain)Membrane preparation-High-affinity binding of [3H]N-methyl-carbamylcholineKd: 11.0 nM[16]
Nicotinic Receptors (rat brain, non-selective)Membrane preparation-High-affinity binding of [3H]N-methyl-carbamylcholineKd: 8.0 nM[16]
Neuronal Nicotinic Receptors (rat)Stably expressed in cell lines-Binding of carbamoylcholine homologsKi values from low nanomolar to midmicromolar[17]
Ion Channel Activity
Cationic Current (Icat) ActivationGuinea-pig ileal smooth muscle cells-Elicitation of IcatEC50: 7.5 ± 1.6 µM[18]
K+, Cl-, and nonselective cation conductancesT84 cells100 µMInduction of currents-[3]
Glandular Secretion
Mucus Secretion (Tracheal Glands)Isolated mucosa10 µMStimulation of secretion-[1]

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by this compound upon binding to muscarinic and nicotinic receptors.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors This compound This compound M1_M3_M5 M1/M3/M5-R This compound->M1_M3_M5 M2_M4 M2/M4-R This compound->M2_M4 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response1 PKC->Cellular_Response1 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits Ion_Channel K⁺ Channel Activation Gi_o->Ion_Channel cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) PKA->Cellular_Response2 Ion_Channel->Cellular_Response2

Caption: Muscarinic receptor signaling pathways activated by this compound.

Nicotinic_Signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) (Ligand-gated ion channel) This compound->nAChR binds to Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential (in neurons) Depolarization->Action_Potential Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Cellular_Response Cellular Response Action_Potential->Cellular_Response Muscle_Contraction->Cellular_Response

Caption: Nicotinic receptor signaling pathway activated by this compound.

Experimental Workflows

The following diagrams outline the general workflows for key experimental protocols used to study the effects of this compound.

Isolated_Organ_Bath cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Euthanasia Animal Euthanasia Tissue_Dissection Tissue Dissection (e.g., ileum, trachea) Animal_Euthanasia->Tissue_Dissection Tissue_Mounting Mount Tissue in Organ Bath Tissue_Dissection->Tissue_Mounting Equilibration Equilibration in Physiological Salt Solution (e.g., Krebs-Henseleit) Tissue_Mounting->Equilibration Baseline_Recording Record Baseline Activity Equilibration->Baseline_Recording Carbamylcholine_Addition Cumulative Addition of This compound Baseline_Recording->Carbamylcholine_Addition Response_Recording Record Contractile Response Carbamylcholine_Addition->Response_Recording CRC Construct Concentration- Response Curve Response_Recording->CRC EC50_Calc Calculate EC50 CRC->EC50_Calc

Caption: General workflow for an isolated organ bath experiment.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes or Tissues Expressing Target Receptor Incubate Incubate Membranes with Radioligand and varying concentrations of Unlabeled This compound Membrane_Prep->Incubate Reagent_Prep Prepare Radioligand (e.g., [³H]N-methyl-carbamylcholine) and Unlabeled this compound Reagent_Prep->Incubate Filtration Separate Bound and Free Radioligand via Filtration Incubate->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting Competition_Curve Plot Competition Binding Curve Counting->Competition_Curve Ki_Calc Calculate Ki Value Competition_Curve->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

In Vitro Smooth Muscle Contraction: Isolated Organ Bath

This protocol describes the methodology for assessing the contractile effect of this compound on an isolated smooth muscle preparation, such as the guinea pig ileum.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • This compound chloride stock solution

  • Isolated organ bath system with force-displacement transducer and data acquisition software

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments for dissection

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

    • Immediately dissect a segment of the ileum and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

    • Gently remove the mesenteric attachments and flush the lumen to remove any contents.

    • Cut the ileum into segments of approximately 2-3 cm in length.

  • Mounting the Tissue:

    • Tie a silk suture to each end of the ileum segment.

    • Mount the tissue in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach the lower suture to a fixed hook at the bottom of the chamber and the upper suture to the force-displacement transducer.

    • Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Experimental Protocol:

    • Record a stable baseline of spontaneous contractions.

    • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the bath in a stepwise manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

  • Data Analysis:

    • Measure the amplitude of contraction at each this compound concentration, expressed as a percentage of the maximal response.

    • Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

In Vitro Receptor Binding: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor subtype using a radiolabeled analog.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]N-methyl-carbamylcholine)

  • Unlabeled this compound

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of unlabeled this compound.

    • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an appropriate antagonist).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of unlabeled this compound.

    • Plot the specific binding as a percentage of the maximal binding against the logarithm of the unlabeled this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

In Vivo Cardiovascular Effects: Blood Pressure and Heart Rate Monitoring

This protocol describes the measurement of cardiovascular responses to this compound in an anesthetized rat model.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Anesthetic (e.g., urethane)

  • Cannulas for arterial and venous access

  • Pressure transducer and data acquisition system

  • This compound solution for injection

  • Saline solution

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to an approved protocol.

    • Surgically implant a cannula into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.

    • Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure and heart rate.

  • Experimental Protocol:

    • Allow the animal to stabilize for a period after surgery to obtain baseline cardiovascular parameters.

    • Administer a bolus injection of this compound (at a specific dose) or saline (as a control) via the venous cannula.

    • Continuously record blood pressure and heart rate for a defined period after injection to observe the full effect and recovery.

    • Different doses of this compound can be administered to generate a dose-response relationship.

  • Data Analysis:

    • Measure the change in mean arterial pressure and heart rate from baseline at various time points after this compound administration.

    • Calculate the maximum change and the duration of the effect for each dose.

    • Plot the dose-response data to characterize the cardiovascular effects of this compound.

Discussion: Comparing In Vivo and In Vitro Effects

The effects of this compound observed in vivo are a complex integration of its actions on various tissues and organ systems, influenced by homeostatic reflexes and metabolic processes. For instance, the cardiovascular effects of systemically administered this compound can be multifaceted. While direct action on cardiac M2 receptors leads to bradycardia and decreased contractility, its effects on vascular smooth muscle and autonomic ganglia can lead to either vasodilation or vasoconstriction depending on the specific vascular bed and the balance of muscarinic and nicotinic receptor activation.[16]

In contrast, in vitro studies on isolated tissues or cells provide a more direct assessment of this compound's action at a specific site, devoid of systemic influences. For example, in an isolated heart preparation, the direct negative chronotropic and inotropic effects of this compound on the myocardium can be precisely quantified.[1] Similarly, the contractile response of a specific smooth muscle, such as the ileum, can be studied in isolation to determine its potency and efficacy at the tissue level.[15]

Discrepancies between in vivo and in vitro findings can often be attributed to:

  • Reflex Mechanisms: In vivo, the initial drug effect can trigger compensatory reflexes. For example, a drop in blood pressure induced by this compound can lead to a reflex increase in sympathetic tone, which may counteract the direct cardiac depressant effects.

  • Bioavailability and Distribution: The concentration of this compound reaching the target receptors in vivo is influenced by its absorption, distribution, metabolism, and excretion, which are not factors in in vitro experiments.

  • Receptor Heterogeneity: The distribution and density of muscarinic and nicotinic receptor subtypes can vary significantly between different tissues and organs, leading to diverse and sometimes opposing effects in vivo.

Conclusion

A thorough understanding of the pharmacology of this compound requires a comparative analysis of its effects in both in vivo and in vitro experimental models. While in vitro studies are invaluable for elucidating the direct mechanism of action and receptor interactions at a cellular and tissue level, in vivo studies are essential for understanding the integrated physiological response in a whole organism. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this potent and versatile cholinergic agonist. By carefully designing and interpreting experiments using both approaches, a more complete and accurate pharmacological profile of this compound and other novel compounds can be established.

References

Methodological & Application

Application Notes and Protocols for Carbamylcholine-Induced Smooth Muscle Contraction in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamylcholine, a cholinergic agonist that acts on muscarinic acetylcholine receptors, is a valuable pharmacological tool for studying smooth muscle physiology and pathophysiology in vitro. As a stable analog of acetylcholine, it is resistant to degradation by acetylcholinesterase, making it ideal for experimental settings. These application notes provide a comprehensive protocol for inducing and measuring smooth muscle contraction using this compound in an isolated organ bath setup. The detailed methodologies, data presentation, and signaling pathway diagrams are intended to guide researchers in obtaining robust and reproducible results.

Data Presentation: this compound-Induced Smooth Muscle Contraction

The following table summarizes the potency of this compound (expressed as EC50 values) in inducing contraction in various smooth muscle tissues isolated from different species. This data is essential for designing dose-response experiments and for comparing the relative sensitivity of different smooth muscle preparations.

TissueSpeciesEC50 (µM)Reference
Tracheal Smooth MuscleRat0.1 - 10[1]
Ileal Longitudinal Smooth MuscleGuinea Pig0.04[2]
Ileal Longitudinal Smooth MuscleMouse~1[3]
Bladder Smooth Muscle (Detrusor)Rabbit~30 (maximal contraction)[4]
Colonic Smooth MuscleMouse~1[5]
Gastric Antrum Smooth Muscle CellsRabbit<0.01[6]

Signaling Pathway of this compound-Induced Smooth Muscle Contraction

This compound initiates smooth muscle contraction primarily through the activation of M2 and M3 muscarinic acetylcholine receptors, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular events leading to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile apparatus to Ca2+.

The key signaling pathways are:

  • M3 Receptor Pathway: Upon this compound binding, the M3 receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored Ca2+ into the cytosol. DAG, along with the increased cytosolic Ca2+, activates protein kinase C (PKC).

  • M2 Receptor Pathway: The M2 receptor is coupled to the Gi G-protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels promote contraction by decreasing the activity of protein kinase A (PKA), which normally phosphorylates and inhibits myosin light chain kinase (MLCK).

  • RhoA/Rho-kinase (ROCK) Pathway: Both M2 and M3 receptor activation can lead to the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK). ROCK inhibits myosin light chain phosphatase (MLCP), thereby promoting the phosphorylated (active) state of the myosin light chain and increasing the sensitivity of the contractile machinery to Ca2+.[4][7]

Carbamylcholine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCh This compound M3R M3 Receptor CCh->M3R M2R M2 Receptor CCh->M2R Gq11 Gq/11 M3R->Gq11 RhoA RhoA M3R->RhoA Gi Gi M2R->Gi M2R->RhoA PLC PLC Gq11->PLC AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC PKC DAG->PKC Ca2_SR Ca2+ Ca2_cyto [Ca2+]i ↑ Ca2_SR->Ca2_cyto release Ca2_cyto->PKC MLC Myosin Light Chain (MLC) Ca2_cyto->MLC activates MLCK ROCK ROCK RhoA->ROCK MLCP MLCP ROCK->MLCP inhibits MLC_P MLC-P MLCP->MLC_P dephosphorylates MLC->MLC_P phosphorylation Contraction Contraction MLC_P->Contraction cAMP cAMP ↓

Caption: this compound signaling in smooth muscle.

Experimental Protocols

Materials and Reagents
  • Isolated Tissue: Freshly dissected smooth muscle tissue (e.g., trachea, aorta, ileum, bladder).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.[8]

    • Composition (in mM): NaCl (118), KCl (4.7), CaCl2 (2.5), MgSO4 (1.2), KH2PO4 (1.2), NaHCO3 (25), Glucose (11).

    • Preparation: Dissolve all components except CaCl2 in deionized water. Add CaCl2 slowly while stirring to prevent precipitation.[9] The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4 at 37°C.[9]

  • This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) in deionized water or PSS. Store at -20°C.

  • Organ Bath System: Including a water-jacketed tissue chamber, force-displacement transducer, amplifier, and data acquisition system.[10][11][12]

  • Suture Material: For mounting the tissue.

  • Dissection Tools: Fine scissors and forceps.

Experimental Workflow

The following diagram outlines the key steps for conducting an in vitro smooth muscle contraction experiment with this compound.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Viability cluster_experiment Experiment cluster_analysis Data Analysis Tissue_Dissection 1. Tissue Dissection (e.g., aortic rings, tracheal strips) Mounting 2. Mount Tissue in Organ Bath Tissue_Dissection->Mounting Equilibration 3. Equilibrate (30-60 min) under basal tension Mounting->Equilibration Viability_Test 4. Viability Test (e.g., high K+ solution) Equilibration->Viability_Test Washout 5. Washout & Return to Baseline Viability_Test->Washout Dose_Response 6. Cumulative Addition of this compound Washout->Dose_Response Recording 7. Record Isometric Contraction Dose_Response->Recording Analysis 8. Analyze Dose-Response Curve (Calculate EC50, Emax) Recording->Analysis

Caption: Experimental workflow for in vitro smooth muscle contraction.

Detailed Methodology
  • Tissue Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Immediately dissect the desired smooth muscle tissue and place it in ice-cold, gassed PSS to maintain viability.[8][13]

    • Carefully clean the tissue of adherent connective and adipose tissue.

    • Prepare tissue segments of appropriate size (e.g., 2-4 mm rings for arteries, longitudinal strips for intestine).[14]

  • Mounting the Tissue:

    • Securely mount the tissue in the organ bath chamber using sutures or hooks. One end should be attached to a fixed point and the other to the force-displacement transducer.[8]

    • The chamber should be filled with PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[9]

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 30-60 minutes under a predetermined optimal basal tension.[8] During this period, wash the tissue with fresh PSS every 15-20 minutes.

    • To ensure tissue viability, induce a contraction with a high potassium solution (e.g., 60-80 mM KCl). A robust contraction confirms the health of the tissue.[9]

    • Wash the tissue repeatedly with PSS until the tension returns to the basal level.

  • This compound Dose-Response Curve:

    • Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, starting with a low concentration (e.g., 1 nM) and increasing in a logarithmic or semi-logarithmic fashion (e.g., 1, 3, 10, 30, 100 nM, etc.).

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

    • Record the isometric tension continuously using the data acquisition system.

  • Data Analysis:

    • Measure the peak tension at each this compound concentration.

    • Normalize the data by expressing the contraction at each concentration as a percentage of the maximal contraction induced by a reference agonist (e.g., high K+) or the maximal response to this compound.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the curve using a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

This document provides a detailed framework for utilizing this compound to study in vitro smooth muscle contraction. By following these protocols, researchers can generate reliable and reproducible data to investigate the mechanisms of smooth muscle function and to screen for novel therapeutic agents that modulate smooth muscle contractility. Adherence to proper tissue handling, experimental conditions, and data analysis techniques is crucial for obtaining high-quality results.

References

Application Notes and Protocols: Studying Receptor Desensitization in PC12 Cells Using Carbamylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC12 cells, a cell line derived from a rat pheochromocytoma, are a well-established model system for studying neuronal function and signal transduction. These cells endogenously express both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, making them an ideal platform for investigating cholinergic signaling and its regulation. Carbamylcholine (carbachol), a stable analog of acetylcholine, is a potent agonist for both receptor types and is frequently used to induce and study receptor desensitization.

Receptor desensitization, a process in which a prolonged or repeated application of an agonist results in a diminished response, is a crucial physiological mechanism for modulating synaptic transmission and cellular signaling. Understanding the kinetics and molecular mechanisms of desensitization is vital for the development of novel therapeutics targeting cholinergic receptors.

These application notes provide detailed protocols for using this compound to study nAChR desensitization in PC12 cells, focusing on ion flux assays. Additionally, we present key quantitative data and conceptual diagrams to facilitate experimental design and data interpretation.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound-induced loss of nicotinic acetylcholine receptor function in PC12 cells.

ParameterValueAgonist ConcentrationReference
Desensitization Half-Life (t½)0.78 minutes1 mM this compound[1]
Inactivation Half-Life (t½)14.7 minutes1 mM this compound[1]

Note: The loss of nAChR function in PC12 cells upon prolonged exposure to this compound has been described to occur in two phases: a rapid and reversible desensitization, and a slower, non-recoverable process termed inactivation.[1]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

G cluster_0 This compound-Induced Signaling in PC12 Cells cluster_1 Nicotinic AChR Pathway cluster_2 Muscarinic AChR Pathway Carbachol This compound nAChR nAChR Carbachol->nAChR Binds mAChR mAChR Carbachol->mAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Desensitization_n Desensitization/ Inactivation nAChR->Desensitization_n Prolonged Exposure Na_Influx Na+ Influx Ion_Channel->Na_Influx Ca_Influx_n Ca2+ Influx Ion_Channel->Ca_Influx_n Depolarization Membrane Depolarization Na_Influx->Depolarization G_Protein Gq/11 mAChR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca2+ Release ER->Ca_Release G cluster_workflow Experimental Workflow for nAChR Desensitization Assay Start Start Culture Culture PC12 Cells Start->Culture Plate Plate Cells in Multi-well Plates Culture->Plate Wash Wash Cells with Assay Buffer Plate->Wash Preincubation Pre-incubation with This compound (Desensitization) Wash->Preincubation Wash_2 Wash to Remove This compound Preincubation->Wash_2 Stimulation Stimulation with This compound + 22Na+ Wash_2->Stimulation Lysis Cell Lysis Stimulation->Lysis Measurement Measure 22Na+ Uptake (Scintillation Counting) Lysis->Measurement End End Measurement->End

References

Application Notes and Protocols: Carbamylcholine Dose-Response Curve in Isolated Tissue Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamylcholine, also known as carbachol, is a potent cholinergic agonist that mimics the effects of acetylcholine.[1][2] It is a synthetic choline ester that is resistant to degradation by acetylcholinesterase, resulting in a prolonged duration of action compared to the endogenous neurotransmitter.[1] this compound activates both muscarinic and nicotinic acetylcholine receptors, leading to a variety of physiological responses, including smooth muscle contraction, increased glandular secretions, and modulation of heart rate.[1][3]

Isolated tissue bath experiments are a fundamental in vitro technique used to characterize the pharmacological properties of compounds like this compound.[4][5] This method allows for the precise measurement of tissue responses to varying concentrations of a drug in a controlled physiological environment, enabling the construction of dose-response curves and the determination of key pharmacological parameters such as the EC50 (half-maximal effective concentration) and Emax (maximum response).

These application notes provide a detailed protocol for generating a this compound dose-response curve using an isolated tissue bath setup and summarize relevant quantitative data for different tissue types.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating cholinergic receptors. Its action on smooth muscle is primarily mediated by muscarinic receptors, specifically the M3 subtype, which are G-protein coupled receptors.[6][7]

Upon binding of this compound to the M3 receptor, the associated Gq protein is activated. This activation stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[8] The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase, resulting in the phosphorylation of myosin and the initiation of smooth muscle contraction.[1][8]

Signaling Pathway Diagram

Carbamylcholine_Signaling_Pathway This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: this compound signaling pathway in smooth muscle.

Experimental Protocol: this compound Dose-Response in Isolated Guinea Pig Ileum

This protocol details the steps for conducting a dose-response experiment using guinea pig ileum, a classic preparation for studying the effects of cholinergic agonists.

Materials and Reagents
  • Tissue: Freshly isolated guinea pig ileum

  • Physiological Salt Solution (PSS): Tyrode's solution is commonly used for ileum preparations. The composition (in mM) is: NaCl 138, KCl 5.7, CaCl2 1.8, MgCl2 1.1, NaHCO3 25, NaH2PO4 0.3, and D-glucose 5.0.

  • Gas Mixture: Carbogen (95% O2, 5% CO2)

  • This compound Stock Solution: 10 mM in distilled water. Serial dilutions are prepared in PSS.

  • Isolated Tissue Bath System: Including organ bath, water jacket for temperature control, thermostat, force transducer, amplifier, and data acquisition system.[5]

  • Dissection Tools: Scissors, forceps, and thread.

Experimental Workflow Diagram

Experimental_Workflow A Tissue Preparation: Isolate a segment of guinea pig ileum. B Mount Tissue: Suspend the ileum segment in the organ bath containing PSS. A->B C Equilibration: Allow the tissue to stabilize for at least 60 minutes under a resting tension. B->C D Cumulative Dosing: Add increasing concentrations of This compound to the bath. C->D E Record Contraction: Measure the isometric contraction after each dose. D->E E->D Repeat for each concentration F Washout: Thoroughly wash the tissue with fresh PSS. E->F After maximal response G Data Analysis: Plot the dose-response curve and calculate EC50 and Emax. E->G F->C Re-equilibration (if repeating)

Caption: Workflow for an isolated tissue bath experiment.

Step-by-Step Procedure
  • Prepare the Physiological Salt Solution (PSS): Prepare fresh Tyrode's solution and continuously bubble it with carbogen gas to maintain oxygenation and a physiological pH of approximately 7.4.[9] Maintain the PSS at 37°C in a water bath.

  • Tissue Dissection: Humanely euthanize a guinea pig according to institutional guidelines. Open the abdominal cavity and carefully isolate a section of the ileum. Place the isolated tissue in a petri dish containing cold, aerated PSS.

  • Tissue Mounting: Cut a 2-3 cm segment of the ileum. Gently flush the lumen to remove any contents. Tie one end of the tissue segment to a fixed hook at the bottom of the organ bath and the other end to a force-displacement transducer.[10]

  • Equilibration: Fill the organ bath with pre-warmed, aerated PSS. Apply a resting tension of approximately 1 gram to the tissue. Allow the tissue to equilibrate for at least 60 minutes, flushing the bath with fresh PSS every 15-20 minutes.

  • Data Recording: Start the data acquisition system to record the isometric tension of the tissue.

  • Cumulative Dose-Response Curve Construction:

    • Add a small volume of the lowest concentration of this compound to the organ bath to achieve the desired final concentration (e.g., 1 nM).

    • Wait for the contractile response to reach a stable plateau.

    • Without washing out the previous dose, add the next higher concentration of this compound.

    • Continue this cumulative addition until the maximum contractile response is achieved and subsequent higher doses do not elicit a greater response.

  • Washout: After obtaining the maximal response, thoroughly wash the tissue by repeatedly flushing the organ bath with fresh, pre-warmed PSS until the baseline tension is restored.

  • Data Analysis:

    • Measure the peak tension at each this compound concentration.

    • Normalize the data by expressing each response as a percentage of the maximum response (Emax).

    • Plot the percentage response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 and Emax values.

Quantitative Data Summary

The potency (EC50) and efficacy (Emax) of this compound can vary depending on the tissue type and the experimental conditions. The following tables summarize representative data from the literature.

Table 1: this compound EC50 Values in Various Isolated Tissues

TissueSpeciesEC50 (µM)Recording MethodReference
IleumGuinea Pig0.11 ± 0.02Isometric[11]
Ileum (with atropine)Guinea Pig5.62Not Specified[12]
IleumGuinea Pig~0.005Not Specified[12]
TracheaMouseNot specifiedIsometric[13]
UterusRatNot specifiedIsotonic & Isometric[14]

Table 2: Comparison of Agonist Potency in Guinea Pig Ileal Longitudinal Smooth Muscle

AgonistRelative Efficacy (to Carbachol)EC50 (µM)
Carbachol1.000.11 ± 0.02
Pilocarpine0.951.83 ± 0.62
McN-A3430.882.29 ± 0.25
Data adapted from[11]

Conclusion

The isolated tissue bath is an invaluable tool for characterizing the pharmacological effects of substances like this compound. By following a standardized protocol, researchers can reliably generate dose-response curves to determine the potency and efficacy of cholinergic agonists. The data presented herein provide a reference for expected outcomes in common tissue preparations and highlight the importance of consistent experimental conditions for reproducible results. This methodology remains a cornerstone of pharmacological and toxicological research, facilitating the understanding of drug-receptor interactions and their physiological consequences.[4]

References

Application Notes & Protocols: Carbamylcholine in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamylcholine, also known as carbachol, is a potent parasympathomimetic agent and a non-selective cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors.[1][2][3] As a choline carbamate, it is resistant to degradation by acetylcholinesterase, resulting in a more prolonged duration of action compared to acetylcholine.[3] In ophthalmic research and clinical practice, this compound is primarily utilized for its ability to reduce intraocular pressure (IOP), a major risk factor in the progression of glaucoma.[1][2] It achieves this by enhancing the outflow of aqueous humor, the fluid that fills the anterior chamber of the eye.[2][3] These properties make this compound an invaluable tool in glaucoma research, both for investigating the physiological mechanisms of aqueous humor dynamics and for developing and testing new therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in various in vivo and in vitro glaucoma research models.

Mechanism of Action

This compound's primary mechanism for lowering IOP involves the stimulation of muscarinic receptors in the anterior segment of the eye, specifically in the ciliary muscle and the trabecular meshwork (TM).[4][5] The M3 muscarinic receptor subtype has been identified as essential in mediating these effects.[4][5]

  • Action on Ciliary Muscle: Stimulation of M3 receptors on ciliary muscle cells leads to their contraction.[4] This contraction pulls on the scleral spur and changes the conformation of the trabecular meshwork, which is believed to increase the facility of aqueous humor outflow through the conventional (trabecular) pathway.[4]

  • Action on Trabecular Meshwork: this compound also exerts a direct effect on the TM cells. Studies have shown that muscarinic agonists can increase outflow facility in perfused human eye segments even without an intact ciliary muscle.[6] Activation of M3 receptors in TM cells stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[5] This signaling cascade is thought to alter the contractility and cellular architecture of the TM, reducing outflow resistance.[5][7]

The signaling pathway is initiated by the binding of this compound to the G-protein coupled M3 muscarinic receptor, which activates PLC and subsequently leads to cellular responses that enhance aqueous outflow.

Carbamylcholine_Signaling_Pathway Carbachol This compound M3R M3 Muscarinic Receptor Carbachol->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC CM_Contraction Ciliary Muscle Contraction Ca_Release->CM_Contraction TM_Response Trabecular Meshwork Cellular Response Ca_Release->TM_Response PKC->TM_Response Outflow Increased Aqueous Humor Outflow CM_Contraction->Outflow TM_Response->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP

Caption: this compound signaling pathway in the eye.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies on the effects of this compound in various glaucoma research models.

Table 1: Summary of In Vivo Studies

Animal ModelThis compound ConcentrationRoute of AdministrationKey FindingsReference(s)
Beagle (Normotensive & Glaucomatous)0.75%, 1.5%, 2.25%, 3%Topical (Single-dose)All concentrations significantly lowered IOP and reduced pupil size compared to baseline and placebo.[8]
RabbitNot specifiedNot specifiedCiliary body smooth muscles responded to carbachol with concentration-dependent contractions (pD2 value of 5.16).[9][10]

Table 2: Summary of In Vitro Studies

Model SystemThis compound ConcentrationDurationKey FindingsReference(s)
Cultured Human Ciliary Muscle CellsEC₅₀: 1-3 µMNot specifiedDose-dependent cell contraction.[4]
Cultured Human Ciliary Muscle CellsEC₅₀: 20 µMNot specifiedDose-dependent activation of Phospholipase C (PLC).[4]
Cultured Human Ciliary Muscle Cells1 mM2, 6, 24, 48 hoursDownregulation of m3 muscarinic receptor mRNA (23.4% to 34.8%) and receptor binding.[11]
Cultured Human Trabecular Meshwork CellsDose-dependentNot specifiedIncreased intracellular calcium and stimulated phosphoinositide production.[5]
Perfused Human Ocular Anterior Segments10⁻⁹ to 10⁻⁶ M60 minutesSignificantly increased outflow facility.[6]
Perfused Human Ocular Anterior Segments10⁻⁴ to 10⁻² M60 minutesNo significant change in outflow facility, indicating a biphasic effect.[6]

Experimental Protocols

The following protocols provide detailed methodologies for common experiments using this compound in glaucoma research.

Protocol 1: Induction of Ocular Hypotension in an Animal Model

This protocol is based on the methodology for assessing the dose-response of topical this compound in beagles.[8]

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Selection 1. Select healthy adult beagles (normotensive or early glaucoma) Acclimatization 2. Acclimatize animals to laboratory conditions and IOP measurement procedures Animal_Selection->Acclimatization Baseline 3. Measure baseline IOP and pupil size multiple times to establish a stable baseline Acclimatization->Baseline Randomization 4. Randomize animals into treatment groups (e.g., Placebo, 0.75%, 1.5%, 2.25%, 3% this compound) Baseline->Randomization Administration 5. Administer a single drop (e.g., 50 µL) of the assigned treatment to one eye Randomization->Administration Measurement 6. Measure IOP and pupil size in both the treated and untreated eyes at set time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) Administration->Measurement Data_Collection 7. Record all IOP and pupil size data Measurement->Data_Collection Stats 8. Analyze data: Compare IOP changes from baseline for each group. Compare treated vs. untreated eyes and treated vs. placebo groups using appropriate statistical tests (e.g., ANOVA, t-test) Data_Collection->Stats Conclusion 9. Determine dose-response relationship and duration of effect Stats->Conclusion

Caption: Experimental workflow for in vivo IOP measurement.

Methodology:

  • Animal Selection and Acclimatization:

    • Select healthy adult beagle dogs. Models can include both normotensive animals and those with early-stage, naturally occurring glaucoma.

    • Acclimatize animals to the housing facility and handling procedures for at least one week prior to the experiment.

    • Train animals to accept tonometry measurements calmly to minimize stress-induced IOP fluctuations.

  • Baseline Measurements:

    • Measure baseline IOP using a calibrated tonometer (e.g., Tono-Pen, TonoVet) at several time points on different days to establish a consistent baseline.

    • Measure pupil size using a calibrated pupillometer or ruler under consistent lighting conditions.

  • Treatment Groups and Administration:

    • Prepare this compound solutions at desired concentrations (e.g., 0.75%, 1.5%, 2.25%, 3%) in a suitable vehicle (e.g., 0.5% methylcellulose).[8] A placebo group receiving only the vehicle is essential.

    • Randomly assign animals to treatment groups.

    • Administer a single, fixed-volume drop (e.g., 50 µL) of the test solution topically to the corneal surface of one eye, avoiding contact with the eyelid margin. The contralateral eye can serve as an untreated control.

  • Post-Treatment Monitoring:

    • Measure IOP and pupil size in both eyes at predetermined time intervals (e.g., hourly for the first 8 hours, then at 12 and 24 hours) post-instillation.

    • Observe animals for any signs of ocular irritation or systemic side effects.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Use appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different this compound concentrations against the placebo and baseline values.

Protocol 2: In Vitro Assessment of Muscarinic Receptor Activity

This protocol describes a method to assess the functional activity of muscarinic receptors in cultured human ciliary muscle or trabecular meshwork cells by measuring intracellular calcium mobilization.[5]

Methodology:

  • Cell Culture:

    • Culture human ciliary muscle (HCM) or trabecular meshwork (HTM) cells in appropriate media until they reach a confluent monolayer in multi-well plates (e.g., 96-well black, clear bottom plates).

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a cell-permeant calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Aspirate the culture medium and wash the cells gently with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Incubate the cells with the dye-loading buffer for a specified time (e.g., 30-60 minutes) at 37°C, allowing the dye to enter the cells.

  • This compound Stimulation:

    • Prepare this compound solutions of various concentrations in the buffered salt solution to generate a dose-response curve (e.g., 10⁻⁹ M to 10⁻³ M).

    • Wash the cells to remove excess extracellular dye.

    • Place the plate into a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

  • Measurement and Data Acquisition:

    • Measure the baseline fluorescence intensity.

    • Add the this compound solutions to the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

    • For antagonist studies, pre-incubate the cells with a specific antagonist (e.g., atropine, pirenzepine) for 15-30 minutes before adding this compound.[4][5]

  • Data Analysis:

    • Quantify the peak fluorescence response for each concentration of this compound.

    • Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

InVitro_Workflow Cell_Culture 1. Culture primary cells or cell lines (e.g., HTM, HCM) to confluence Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Wash 3. Wash cells to remove extracellular dye Dye_Loading->Wash Baseline_Read 4. Measure baseline fluorescence Wash->Baseline_Read Stimulation 5. Add varying concentrations of this compound Baseline_Read->Stimulation Record 6. Record fluorescence changes over time Stimulation->Record Analyze 7. Analyze data: Plot dose-response curve and calculate EC₅₀ Record->Analyze

Caption: Workflow for in vitro calcium mobilization assay.

References

Application Notes: Carbamylcholine for Investigating Cholinergic Signaling in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamylcholine, a non-hydrolyzable analog of acetylcholine, is a potent cholinergic agonist widely used in neuroscience research. Due to its resistance to degradation by acetylcholinesterase, it provides a sustained and controllable method for activating both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[1][2] In in vitro brain slice preparations, bath application of this compound (also known as carbachol) is a cornerstone technique for investigating the cellular and network-level effects of cholinergic modulation. This includes the induction of persistent network oscillations that mimic physiological brain states, the study of synaptic plasticity, and the characterization of cholinergic receptor pharmacology in various brain regions.[3][4] These application notes provide detailed protocols and data for researchers utilizing this compound to explore cholinergic signaling.

Mechanism of Action

This compound exerts its effects by binding to and activating the two major classes of cholinergic receptors:

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate slower, modulatory cholinergic responses. This compound primarily activates M1 and M3 receptor subtypes, which couple to Gq proteins to initiate the phosphoinositide signaling cascade, and M2/M4 receptors, which couple to Gi/o proteins to inhibit adenylyl cyclase.[5][6] Activation of M1-like receptors can also reduce membrane K+ conductances, leading to neuronal depolarization.[7]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[2] Upon binding this compound, these channels open, allowing the influx of cations (primarily Na+ and Ca2+), which causes rapid membrane depolarization.[1]

The dual action of this compound allows it to evoke a complex range of physiological responses, from direct neuronal excitation to the modulation of network dynamics and synaptic strength.[6][8]

G cluster_0 This compound Action cluster_1 Receptor Activation cluster_2 Downstream Signaling & Effects CCh This compound (Carbachol) mAChR Muscarinic Receptors (M1, M3) CCh->mAChR nAChR Nicotinic Receptors (nAChR) CCh->nAChR Gq Gq Protein Activation mAChR->Gq G-Protein Coupled Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Ligand-Gated Ion Channel PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release & Influx IP3_DAG->Ca_Release Depolarization Membrane Depolarization Ca_Release->Depolarization Oscillations Network Oscillations & Modulation of Synaptic Transmission Ca_Release->Oscillations Ion_Influx->Depolarization Depolarization->Oscillations

Fig 1. Cholinergic signaling pathways activated by this compound.

Data Presentation

This compound is most frequently used to induce and study persistent, synchronous network oscillations in various frequency bands within brain slices. The characteristics of these oscillations are dependent on the concentration of this compound and the specific brain region being studied.

Table 1: this compound-Induced Network Oscillations in Brain Slices

Oscillation Type Brain Region Carbachol Conc. (µM) Key Findings / Notes
Delta (δ) Hippocampus (CA3) 4 - 13 Produces regular, synchronized discharges at 0.5-2 Hz.[9]
Theta (θ) Hippocampus (CA3, CA1, Subiculum), Entorhinal Cortex 5 - 60 Induces synchronous oscillations in the 5-12 Hz range.[3][9][10] These oscillations are blocked by the muscarinic antagonist pirenzepine.[10]
Beta (β) Neocortex, Hippocampus 10 - ≥30 Elicits transient beta oscillations (12-30 Hz) in the neonatal rat cortex.[11] A 10 µM concentration induces hippocampal beta activity (~19 Hz) originating in CA3.[12]

| Gamma (γ) | Hippocampus (CA3) | 8 - 25 | Produces irregular episodes of high-frequency discharges (35-70 Hz), which can occur in isolation or mixed with other rhythms.[3][9] |

Table 2: Pharmacological Tools for Dissecting this compound-Induced Activity

Antagonist Receptor Target Observed Effect in Brain Slices
Atropine Non-selective Muscarinic Reversibly blocks this compound-induced network oscillations.[4][11]
Pirenzepine M1 Muscarinic Blocks this compound-induced theta oscillations in the limbic system.[4][10]
Mecamylamine Nicotinic In combination with atropine, completely abolishes the effect of this compound on inhibitory inputs to dorsal raphe neurons.[8][13]
Tetrodotoxin (TTX) Voltage-gated Na+ channels Reversibly blocks this compound-induced oscillations, indicating they are dependent on action potentials.[11]

| CNQX & APV | AMPA/Kainate & NMDA Receptors | Blocks glutamatergic transmission; can abolish this compound-induced oscillations, demonstrating the involvement of the glutamatergic system in the network activity.[3][10] |

Experimental Protocols

The following protocols provide a framework for preparing acute brain slices and inducing cholinergic-mediated activity with this compound.

G cluster_prep Slice Preparation & Recovery cluster_exp Electrophysiology Experiment cluster_analysis Pharmacology & Analysis arrow arrow start 1. Anesthetize & Perfuse Animal with ice-cold cutting solution extract 2. Rapidly Extract Brain and place in cold cutting solution start->extract slice 3. Section Brain Slices (250-400 µm) using a vibratome extract->slice recover 4. Transfer Slices to Recovery Chamber (32-34°C, 10-15 min) slice->recover hold 5. Transfer to Holding Chamber (Room temp aCSF, ≥1 hr) recover->hold transfer 6. Transfer Slice to Recording Chamber hold->transfer Begin Experiment perfuse 7. Perfuse with Oxygenated aCSF (32°C) transfer->perfuse record_base 8. Obtain Baseline Recording (LFP or Whole-Cell) perfuse->record_base apply_cch 9. Bath-apply this compound (e.g., 10-50 µM) record_base->apply_cch record_exp 10. Record Induced Activity (e.g., oscillations, inward currents) apply_cch->record_exp washout 11. Washout / Apply Antagonist record_exp->washout record_wash 12. Record Post-Application washout->record_wash analyze 13. Data Analysis (Frequency, Power, Amplitude) record_wash->analyze

Fig 2. Experimental workflow for investigating this compound effects.
Protocol 1: Acute Brain Slice Preparation

This protocol is a general guideline and may require optimization for specific brain regions or animal age.

Materials:

  • Slicing Solution (e.g., NMDG-based, ice-cold): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. Continuously bubble with 95% O2/5% CO2.

  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, and 1 mM MgCl2. Continuously bubble with 95% O2/5% CO2.

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Recovery and holding chambers

Procedure:

  • Anesthesia and Perfusion: Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols. Perform transcardial perfusion with ice-cold, oxygenated slicing solution until the tissue is cleared of blood.[14]

  • Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it immediately in ice-cold, oxygenated slicing solution.

  • Slicing: Mount the brain onto the vibratome stage using cyanoacrylate glue. Cut slices to the desired thickness (typically 250-400 µm) in the ice-cold, oxygenated slicing solution.[15]

  • Recovery: Transfer the cut slices to a recovery chamber containing slicing solution or a modified aCSF heated to 32-34°C for 10-15 minutes.[15]

  • Holding: Move the slices to a holding chamber filled with aCSF continuously bubbled with 95% O2/5% CO2 at room temperature. Allow slices to rest for at least 1 hour before beginning experiments.[15]

Protocol 2: Induction of Cholinergic Oscillations and Electrophysiological Recording

Materials:

  • Prepared acute brain slices

  • Recording setup (microscope, amplifier, micromanipulators)

  • Recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.[8]

  • Glass microelectrodes for local field potential (LFP) or whole-cell patch-clamp recordings.

  • This compound (Carbachol) stock solution.

  • Relevant antagonists (e.g., atropine, pirenzepine) if required.

Procedure:

  • Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage. Secure it with a harp or anchor.

  • Perfusion: Begin continuous perfusion with oxygenated aCSF heated to 30-32°C.[8]

  • Establish Recording:

    • For LFP: Place a glass microelectrode (filled with aCSF) into the brain region of interest (e.g., stratum pyramidale of CA3 in the hippocampus).

    • For Whole-Cell: Visually identify a target neuron and obtain a whole-cell patch-clamp recording.

  • Baseline Activity: Record spontaneous activity for 15-20 minutes to establish a stable baseline before drug application.[16]

  • This compound Application: Switch the perfusion line to aCSF containing the desired final concentration of this compound (e.g., 1-50 µM). This is typically achieved by diluting a concentrated stock solution into the main aCSF reservoir.[4][16]

  • Data Acquisition: Record the emergent network activity. The onset of regular oscillatory events can take several minutes (e.g., mean time of ~116 seconds for 50 µM carbachol).[4] Record for a sufficient duration (e.g., 20 minutes) for each concentration to allow the network to stabilize.[16]

  • Pharmacological Dissection (Optional): After recording the stable effect of this compound, either switch back to normal aCSF to observe washout or switch to a solution containing both this compound and a specific antagonist to probe the receptor mechanisms involved.

Troubleshooting and Considerations

  • Receptor Desensitization and Inactivation: Prolonged exposure to high concentrations of this compound can lead to a non-recoverable loss of nicotinic receptor activity, a process termed inactivation.[17] This is distinct from classical, reversible desensitization. Researchers should be mindful of incubation times and concentrations to avoid this.

  • Slice Viability: The health of the brain slice is paramount. Ensure proper oxygenation and temperature control throughout the preparation and recording process to obtain reliable and reproducible results.

  • Concentration-Dependence: The type and frequency of induced oscillations are highly dependent on the this compound concentration.[9] It is often necessary to perform a concentration-response curve to identify the optimal concentration for the desired effect.

  • Network Integrity: this compound-induced oscillations in slices can be smaller in amplitude and frequency compared to intact preparations, suggesting that widespread network connections are important for their full expression.[11] The slicing plane and thickness can impact the preservation of these circuits.

References

Application Notes and Protocols: Cell Culture Assays Using Carbamylcholine to Stimulate Cholinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamylcholine, also known as Carbachol, is a potent synthetic choline ester that acts as a non-selective cholinergic agonist.[1][2] It is structurally similar to the endogenous neurotransmitter acetylcholine (ACh) but is resistant to hydrolysis by acetylcholinesterases, resulting in a more prolonged duration of action.[2][3][4] this compound activates both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively), making it a valuable tool for studying cholinergic signaling pathways in various cell-based assays.[1][2][5]

These application notes provide detailed protocols for utilizing this compound to stimulate cholinergic receptors in cell culture, with a focus on downstream signaling events such as intracellular calcium mobilization, cyclic adenosine monophosphate (cAMP) modulation, and extracellular signal-regulated kinase (ERK) phosphorylation. The provided methodologies are essential for researchers in drug discovery and development, as well as for those investigating the fundamental roles of cholinergic signaling in cellular physiology and pathophysiology.

Signaling Pathways

This compound's activation of cholinergic receptors triggers multiple downstream signaling cascades. The specific pathway activated depends on the receptor subtype expressed in the cell line of interest.

  • Muscarinic Receptor Signaling: Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).

    • Gq/11-coupled (M1, M3, M5): Upon this compound binding, these receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6]

    • Gi/o-coupled (M2, M4): Activation of these receptors by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7]

  • Nicotinic Receptor Signaling: Nicotinic receptors are ligand-gated ion channels. This compound binding induces a conformational change that opens the channel, allowing the influx of cations, primarily Na+ and Ca2+, leading to cell depolarization.

  • ERK Activation: this compound can induce the phosphorylation and activation of ERK (p42/44 MAPK) through various mechanisms, including PKC-dependent pathways and transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[6][8][9]

G_Protein_Coupled_Receptor_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi-coupled) Carbachol_M1_M3_M5 This compound M1_M3_M5 M1, M3, M5 Receptors Carbachol_M1_M3_M5->M1_M3_M5 Gq Gq M1_M3_M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC ERK_M1_M3_M5 ERK Activation PKC->ERK_M1_M3_M5 Carbachol_M2_M4 This compound M2_M4 M2, M4 Receptors Carbachol_M2_M4->M2_M4 Gi Gi M2_M4->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

This compound-induced G-protein signaling pathways.

Data Presentation

The following tables summarize quantitative data from hypothetical this compound stimulation experiments.

Table 1: this compound-Induced Calcium Mobilization in HEK293 cells expressing the M3 Muscarinic Receptor.

This compound Concentration (µM)Peak Fluorescence Intensity (RFU)
0.01150 ± 12
0.1450 ± 25
11200 ± 58
102500 ± 110
1002600 ± 125
EC50 0.85 µM

Table 2: this compound-Mediated Inhibition of Forskolin-Stimulated cAMP Production in CHO-K1 cells expressing the M2 Muscarinic Receptor.

This compound Concentration (nM)cAMP Concentration (pmol/well)
050.2 ± 3.1
0.145.8 ± 2.9
135.1 ± 2.2
1020.5 ± 1.8
10012.3 ± 1.1
100011.8 ± 0.9
IC50 4.2 nM

Table 3: Time-Dependent ERK1/2 Phosphorylation in PC12 cells stimulated with 10 µM this compound.

Time (minutes)Fold Increase in Phospho-ERK1/2
01.0 ± 0.1
23.5 ± 0.4
58.2 ± 0.9
105.1 ± 0.6
302.3 ± 0.3

Experimental Protocols

Experimental_Workflow start Start: Cell Culture cell_plating Cell Plating start->cell_plating stimulation This compound Stimulation cell_plating->stimulation assay Downstream Assay stimulation->assay ca_assay Calcium Flux Assay assay->ca_assay Gq-coupled camp_assay cAMP Assay assay->camp_assay Gi-coupled erk_assay ERK Phosphorylation Assay assay->erk_assay Gq/other data_analysis Data Analysis ca_assay->data_analysis camp_assay->data_analysis erk_assay->data_analysis end End: Results data_analysis->end

General experimental workflow for this compound assays.
Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium following the stimulation of Gq-coupled cholinergic receptors with this compound.

Materials:

  • Cells expressing the target muscarinic receptor (e.g., HEK293-M3)

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • For adherent cells, seed at a density of 40,000-80,000 cells per well in a 96-well plate and incubate overnight.[10][11]

    • For suspension cells, use poly-D-lysine coated plates and centrifuge to settle the cells before the assay.[10]

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.04%) in HBSS.

    • Remove the cell culture medium from the wells and add 100 µL of the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes in the dark.

  • This compound Stimulation and Signal Detection:

    • Prepare a 5X stock solution of this compound in HBSS.

    • Place the cell plate into the fluorescence plate reader (e.g., FlexStation 3, FLIPR).

    • Set the reader to record fluorescence at the appropriate wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8).[10][11]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject 25 µL of the 5X this compound stock solution into each well.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔRFU against the log of the this compound concentration to determine the EC50 value.

Protocol 2: cAMP Assay

This protocol is for measuring the inhibition of adenylyl cyclase activity through Gi-coupled cholinergic receptors.

Materials:

  • Cells expressing the target muscarinic receptor (e.g., CHO-K1-M2)

  • White, opaque 96-well or 384-well microplates

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay, AlphaScreen cAMP Assay)[12][13][14]

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound

  • Luminescence plate reader

Procedure:

  • Cell Plating:

    • Seed cells at an appropriate density in the microplate and incubate overnight.

  • Assay Procedure (example with a luminescent assay):

    • Remove the culture medium and replace it with serum-free medium or assay buffer provided in the kit.

    • Incubate the cells with the cAMP detection reagent (e.g., GloSensor™ reagent) for the time specified by the manufacturer (typically 1-2 hours).

    • Pre-treat the cells with various concentrations of this compound for 10-15 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

    • Incubate for an additional 15-30 minutes.

  • Signal Detection:

    • Measure the luminescence signal using a plate reader. A decrease in signal corresponds to an inhibition of cAMP production.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (100%) and a basal control (0%).

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 3: ERK1/2 Phosphorylation Assay

This protocol measures the activation of the MAPK/ERK pathway following cholinergic receptor stimulation.

Materials:

  • Cells expressing the target cholinergic receptor

  • Cell culture plates (e.g., 12-well or 24-well)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment or a plate-based ERK phosphorylation assay kit (e.g., AlphaScreen SureFire)[15]

Procedure (Western Blotting):

  • Cell Culture and Stimulation:

    • Grow cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours or overnight before stimulation.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 2, 5, 10, 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total-ERK signal.

    • Express the results as a fold change over the unstimulated control.

Conclusion

This compound is a versatile pharmacological tool for investigating cholinergic receptor function in cell culture. The protocols outlined in these application notes provide a framework for robust and reproducible assays to assess key downstream signaling events. By carefully selecting the appropriate cell line and assay methodology, researchers can effectively characterize the activity of novel compounds targeting cholinergic receptors and further elucidate the complex roles of this signaling system in health and disease.

References

Application Notes and Protocols for In Vivo Microinjection of Carbamylcholine to Study REM Sleep

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapid Eye Movement (REM) sleep is a distinct behavioral state characterized by cortical activation, muscle atonia, and rapid eye movements. The cholinergic system, particularly in the brainstem, plays a pivotal role in the generation and regulation of REM sleep.[1][2][3] Microinjection of cholinergic agonists, such as carbamylcholine (carbachol), into specific brain regions has been a cornerstone technique for elucidating the neural mechanisms underlying REM sleep.[4] This document provides detailed application notes and protocols for the in vivo microinjection of this compound to study its effects on REM sleep, intended for researchers in neuroscience and drug development.

This compound is a potent cholinergic agonist that is resistant to hydrolysis by acetylcholinesterase, leading to a prolonged duration of action.[5] Its microinjection into pontine regions, such as the pontine reticular formation (PRF), reliably induces a state that closely resembles natural REM sleep, often referred to as a REM sleep-like state or carbachol-induced REM sleep.[4][6][7] This pharmacological model has been instrumental in mapping the neural circuits and identifying the neurotransmitter interactions that govern REM sleep.[4]

Key Signaling Pathways

This compound exerts its effects by acting on both muscarinic and nicotinic acetylcholine receptors, although the REM sleep-promoting effects are primarily mediated by muscarinic receptors.[5][8] The signaling cascade initiated by this compound in the pontine tegmentum involves a complex interplay of various neurotransmitter systems.

The binding of this compound to muscarinic receptors (primarily M1 and M3 subtypes) on REM-on neurons in the sublaterodorsal nucleus (SLD) leads to their depolarization and increased firing.[9] This, in turn, activates glutamatergic projections from the SLD to the ventromedial medulla (VMM). The VMM neurons then release GABA and glycine, which hyperpolarize and inhibit skeletal motoneurons, resulting in the characteristic muscle atonia of REM sleep.[9][10]

Furthermore, cholinergic activation interacts with other neurotransmitter systems. For instance, GABAergic inhibition within the dorsal pontine reticular formation can gate the effects of cholinergic stimulation, influencing the transition between wakefulness and REM sleep.[6]

signaling_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic REM-On Neuron (e.g., in SLD) cluster_downstream Downstream Effects This compound This compound (Microinjected) Muscarinic_Receptor Muscarinic Receptor (M1/M3) This compound->Muscarinic_Receptor Binds to G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Depolarization Neuronal Depolarization & Increased Firing Ca_Release->Depolarization Glutamate_Release ↑ Glutamate Release (from SLD) Depolarization->Glutamate_Release Leads to VMM_Activation Activation of VMM Neurons Glutamate_Release->VMM_Activation Activates GABA_Glycine_Release ↑ GABA/Glycine Release (from VMM) VMM_Activation->GABA_Glycine_Release Causes Motor_Neuron_Inhibition Inhibition of Skeletal Motoneurons GABA_Glycine_Release->Motor_Neuron_Inhibition Causes REM_Atonia REM Sleep Muscle Atonia Motor_Neuron_Inhibition->REM_Atonia Results in

Figure 1: Simplified signaling pathway of this compound-induced REM sleep muscle atonia.

Experimental Protocols

The following protocols are generalized from multiple studies and should be adapted based on the specific research question, animal model, and laboratory setup.

Animal Preparation and Surgical Implantation
  • Animal Model: Adult cats or rats are commonly used models.[4][5]

  • Anesthesia: Administer appropriate anesthesia (e.g., a combination of ketamine and xylazine, or isoflurane) to achieve a surgical plane of anesthesia.

  • Stereotaxic Surgery:

    • Secure the animal in a stereotaxic frame.

    • Implant chronic recording electrodes for electroencephalogram (EEG), electromyogram (EMG), and electrooculogram (EOG) to monitor sleep-wake states.

    • Implant a guide cannula aimed at the target brain region. Common targets for REM sleep induction include the medial pontine reticular formation (mPRF) and the sublaterodorsal nucleus (SLD).[4] Stereotaxic coordinates should be determined from a reliable brain atlas for the specific species and strain.

  • Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least one week before starting experiments.

Microinjection Procedure
  • Habituation: Habituate the animal to the recording chamber and tethering system for several days to minimize stress-induced sleep disturbances.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (carbachol) in sterile saline (0.9% NaCl).

    • On the day of the experiment, dilute the stock solution to the desired final concentration. A common dose for cats is 8 micrograms in 0.5 to 1 microliter of saline.[11][12] For rats, lower doses are typically used.

  • Microinjection:

    • Gently restrain the animal and insert the injection cannula through the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula to reach the target site.

    • Connect the injection cannula to a microsyringe pump.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and ensure localized delivery.

    • After the infusion is complete, leave the injection cannula in place for a few minutes to prevent backflow.

    • Gently withdraw the injection cannula.

  • Control Injections: In separate experimental sessions, perform control injections of sterile saline to account for any effects of the injection procedure itself.

Data Acquisition and Analysis
  • Polygraphic Recordings: Continuously record EEG, EMG, and EOG signals for at least 8-12 hours post-injection.[5][12]

  • Sleep Scoring: Visually or automatically score the polygraphic recordings into wakefulness, non-REM (NREM) sleep, and REM sleep epochs.

  • Data Analysis: Quantify the following parameters:

    • Latency to the first REM sleep episode after injection.

    • Total time spent in REM sleep.

    • Number and duration of REM sleep episodes.

    • Percentage of recording time spent in each sleep-wake state.

experimental_workflow Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Surgery) Implantation Implantation of Electrodes (EEG, EMG, EOG) & Guide Cannula Animal_Prep->Implantation Recovery Post-operative Recovery (≥ 1 week) Implantation->Recovery Habituation Habituation to Recording Environment Recovery->Habituation Microinjection This compound or Saline Microinjection into Target Brain Region Habituation->Microinjection Data_Acquisition Polygraphic Data Acquisition (EEG, EMG, EOG) (8-12 hours) Microinjection->Data_Acquisition Data_Analysis Sleep Scoring and Quantitative Analysis Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Figure 2: Experimental workflow for in vivo microinjection of this compound.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound microinjection on REM sleep.

Table 1: Effect of this compound Microinjection into the Pontine Reticular Formation (PRF) in Cats

Treatment GroupTotal REM Sleep (min)REM Sleep % of Total Recording TimeLatency to First REM Episode (min)Reference
Saline (Control)95.4 ± 12.113.2 ± 1.745.6 ± 8.3Fictional Data, representative of typical results
Carbachol (4 µg)288.6 ± 25.340.1 ± 3.55.2 ± 1.8Fictional Data, representative of typical results

Data are presented as mean ± SEM.

Table 2: Dose-Dependent Effects of this compound in the Oral Pontine Reticular Formation (PnO) of Rats on REM Sleep

Carbachol Dose (nmol)% Increase in REM Sleep (first 8 hours post-injection)Reference
0.150 ± 15[5]
0.25150 ± 20[5]
0.5250 ± 30[5]
1.0180 ± 25[5]

Data are presented as mean ± SEM. Note the inverted "U" dose-response relationship.[5]

Table 3: Effects of this compound Microinjection into the Amygdala of Cats

Injection SiteChange in REM SleepDuration of EffectReference
Central NucleusProlonged Enhancement5 days[11]
Basal, Lateral, or Basolateral NucleusNo significant changeN/A[11]

Conclusion

The in vivo microinjection of this compound is a powerful and well-established technique for investigating the cholinergic mechanisms of REM sleep regulation. By following standardized surgical and experimental protocols, researchers can reliably induce a REM sleep-like state and quantify its characteristics. This approach continues to be invaluable for screening novel therapeutic compounds targeting sleep disorders and for dissecting the intricate neural circuitry that governs this fundamental behavioral state.

References

Protocol for Carbamylcholine-Induced Miosis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamylcholine, also known as carbachol, is a potent parasympathomimetic agent and a cholinergic agonist that mimics the effects of acetylcholine. It is structurally resistant to degradation by acetylcholinesterase, resulting in a more prolonged duration of action compared to acetylcholine.[1] In ophthalmic research and pharmacology, this compound is widely used to induce miosis (pupillary constriction) for various applications, including surgical procedures and the investigation of glaucoma and other ocular conditions.[1] This document provides detailed protocols for the induction of miosis using this compound in common animal models, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

This compound exerts its miotic effect by stimulating both muscarinic and nicotinic acetylcholine receptors.[2] In the eye, its primary action is on the muscarinic receptors of the iris sphincter muscle, leading to its contraction and subsequent constriction of the pupil.[1]

Data Presentation

The following table summarizes the reported effects of this compound on pupillary constriction in various animal models.

Animal ModelRoute of AdministrationThis compound ConcentrationVolume AdministeredObserved Miotic EffectOnset of MiosisDuration of MiosisReference
Rat (Wistar Albino)IntracameralNot specified (0.01 cc of solution)0.01 ccMiosis inducedNot specifiedNot specified
Rabbit (New Zealand White)Intracameral0.01%0.02 mLMiosis induced for surgical proceduresNot specifiedNot specified[3]
RabbitTopical0.75%, 1.5%1 drop (approx. 50 µL)Dose-dependent miosis15-30 minutesUp to 8 hours[4]
Dog (Beagle)Topical0.75%, 1.5%, 2.25%, 3%Single doseSignificant reduction in pupil size at all concentrationsNot specifiedNot specified[5]
DogIntracameral0.01%0.5 mLMiosis induced post-phacoemulsificationRapidPupils no longer miotic at 1 week post-surgery[6][7]
DogIntracameral0.01%0.3 mLMiosis induced post-phacoemulsificationNot specifiedNot specified[8]

Signaling Pathway for this compound-Induced Miosis

The induction of miosis by this compound is primarily mediated by the activation of M3 muscarinic acetylcholine receptors on the iris sphincter muscle. This initiates a well-defined intracellular signaling cascade.

G Carbachol This compound M3R M3 Muscarinic Receptor (on Iris Sphincter Muscle) Carbachol->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_influx Ca²⁺ Influx DAG->Ca_influx Facilitates Ca_release Ca²⁺ Release ER->Ca_release Ca_increase Increased Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_influx->Ca_increase Contraction Iris Sphincter Muscle Contraction Ca_increase->Contraction Leads to Miosis Miosis (Pupil Constriction) Contraction->Miosis Results in G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Reporting Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Baseline Baseline Pupil Measurement Animal_Prep->Baseline Drug_Prep This compound Solution Preparation Administration This compound Administration (Topical or Intracameral) Drug_Prep->Administration Baseline->Administration Measurement Post-administration Pupil Diameter Measurement (at timed intervals) Administration->Measurement Data_Analysis Data Analysis (e.g., % change in pupil diameter) Measurement->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

Application Notes and Protocols for Utilizing Carbamylcholine in G-Protein Coupled Receptor Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamylcholine, a stable analog of the neurotransmitter acetylcholine, is a potent cholinergic agonist widely employed in pharmacological research to investigate the activation of G-protein coupled receptors (GPCRs), specifically muscarinic acetylcholine receptors (mAChRs).[1] As a non-selective agonist, it activates all five subtypes of muscarinic receptors (M1-M5), making it a valuable tool for studying diverse signaling pathways.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to elucidate the function and signaling of these critical receptors.

Muscarinic receptors are integral to numerous physiological processes, and their dysfunction is implicated in a range of disorders. The M1, M3, and M5 receptor subtypes primarily couple to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the M2 and M4 subtypes predominantly couple to the Gi/o family of G-proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

These application notes will guide researchers in employing this compound to dissect these signaling cascades through established in vitro assays.

Data Presentation: this compound Activity at Muscarinic Receptor Subtypes

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound for the five human muscarinic receptor subtypes. These values have been compiled from various studies and may differ based on the specific cell line, receptor expression levels, and assay conditions employed.

Table 1: this compound Binding Affinity (Ki) at Human Muscarinic Receptors

Receptor SubtypeReported Ki (nM)Assay TypeCell Line/TissueReference
M1 5300Radioligand Binding-[2]
M2 10 - 10,000Radioligand BindingVarious[3]
M3 10 - 10,000Radioligand BindingVarious[3]
M4 10 - 10,000Radioligand BindingVarious[3]
M5 10 - 10,000Radioligand BindingVarious[3]

Table 2: this compound Functional Potency (EC50) at Human Muscarinic Receptors

Receptor SubtypeReported EC50 (µM)Assay TypeCell LineReference
M1 ~10[35S]GTPγS Binding to Gα(q)Rat Hippocampus Membranes[4]
M2 0.015cAMP InhibitionIsolated Tracheal Smooth Muscle Cells[5]
M3 2.0Inositol Phosphates FormationIsolated Tracheal Smooth Muscle Cells[5]
M4 ----
M5 ----

Note: Data for M4 and M5 potency with this compound is less consistently reported under comparable conditions in the reviewed literature.

Signaling Pathways of this compound-Activated Muscarinic Receptors

This compound's activation of muscarinic receptors triggers distinct downstream signaling cascades depending on the receptor subtype and its associated G-protein.

This compound Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Activation (Gq/11 Pathway) cluster_M2_M4 M2, M4 Receptor Activation (Gi/o Pathway) Carbamylcholine1 This compound M1_M3_M5 M1/M3/M5 Receptor Carbamylcholine1->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream1 Downstream Cellular Responses Ca_release->Downstream1 PKC->Downstream1 Carbamylcholine2 This compound M2_M4 M2/M4 Receptor Carbamylcholine2->M2_M4 Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream2 Downstream Cellular Responses PKA->Downstream2

Caption: this compound signaling via Gq/11 and Gi/o pathways.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to muscarinic receptors.

Experimental Workflow:

Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions setup Assay Setup (96-well plate): - Add buffer, this compound, radioligand, and membranes prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (separates bound/free radioligand) incubate->filter wash Wash Filters (removes non-specific binding) filter->wash count Scintillation Counting (measures radioactivity) wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target muscarinic receptor subtype to near confluence.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[6][7]

  • Assay Procedure:

    • In a 96-well plate, add the following in order: assay buffer, serial dilutions of this compound, a fixed concentration of a suitable radiolabeled muscarinic antagonist (e.g., [3H]-NMS), and the cell membrane preparation.[8][9]

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[8]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Second Messenger Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via Gi/o-coupled M2 and M4 receptors.

Experimental Workflow:

cAMP Assay Workflow prep Prepare Cells and Reagents stimulate Stimulate Cells: - Add Forskolin (to induce cAMP) - Add this compound dilutions prep->stimulate incubate Incubate at Room Temperature stimulate->incubate lyse Lyse Cells and Add Detection Reagents incubate->lyse read Read Plate (e.g., HTRF reader) lyse->read analyze Data Analysis: - Generate Standard Curve - Determine EC50 read->analyze

Caption: Workflow for a cell-based cAMP assay.

Detailed Methodology (using HTRF):

  • Cell Preparation:

    • Culture cells expressing M2 or M4 receptors.

    • On the day of the assay, detach cells, centrifuge, and resuspend in stimulation buffer.[11]

  • Assay Procedure:

    • In a 384-well plate, dispense the cell suspension.

    • Add a fixed concentration of forskolin (or another adenylyl cyclase activator) to all wells (except blanks) to stimulate cAMP production.

    • Add serial dilutions of this compound to the appropriate wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[12]

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).[13][14]

    • Incubate for 1 hour at room temperature.[14]

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[13]

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the 665/620 nm ratio for each well and determine the cAMP concentration from the standard curve.

    • Plot the inhibition of forskolin-stimulated cAMP production as a function of the log concentration of this compound.

    • Use non-linear regression to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following the activation of Gq/11-coupled M1, M3, and M5 receptors by this compound.

Experimental Workflow:

Calcium Mobilization Assay Workflow plate Plate Cells in a 96-well Plate incubate_overnight Incubate Overnight plate->incubate_overnight load_dye Load Cells with a Calcium-sensitive Dye incubate_overnight->load_dye incubate_dye Incubate for 1 hour load_dye->incubate_dye prepare_compounds Prepare this compound Dilutions incubate_dye->prepare_compounds measure Measure Fluorescence (e.g., FLIPR, FlexStation) incubate_dye->measure analyze Data Analysis: - Determine EC50 measure->analyze

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Detailed Methodology (using a FLIPR or FlexStation):

  • Cell Preparation:

    • Seed cells expressing M1, M3, or M5 receptors into a 96-well, black-walled, clear-bottom plate and incubate overnight.[15]

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.[4][16]

    • Incubate the plate for 1 hour at 37°C.[15][16]

  • Assay Procedure:

    • Prepare serial dilutions of this compound in a separate compound plate.

    • Place both the cell plate and the compound plate into the fluorescence imaging plate reader (FLIPR) or FlexStation.

    • The instrument will measure baseline fluorescence, then add the this compound dilutions to the cells and continue to measure the fluorescence signal over time.[4][15]

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response as a function of the log concentration of this compound.

    • Use non-linear regression to determine the EC50 value.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by this compound.

Experimental Workflow:

GTP_gamma_S_Binding_Assay_Workflow prep Prepare Reagents: - Cell Membranes - [35S]GTPγS - GDP - this compound dilutions setup Assay Setup (96-well plate): - Add buffer, GDP, this compound, membranes, and [35S]GTPγS prep->setup incubate Incubate at 30°C setup->incubate filter Rapid Filtration (separates bound/free [35S]GTPγS) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Determine EC50 count->analyze

Caption: Workflow for a [35S]GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the muscarinic receptor of interest as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, GDP, serial dilutions of this compound, and the cell membrane preparation.[17][18]

    • Initiate the reaction by adding [35S]GTPγS.[18][19]

    • Include wells for basal binding (no this compound) and non-specific binding (with excess unlabeled GTPγS).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[20]

    • Terminate the reaction by rapid filtration through glass fiber filters.[20]

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the stimulated [35S]GTPγS binding (above basal) as a function of the log concentration of this compound.

    • Use non-linear regression to determine the EC50 and Emax (maximum stimulation) values.[21]

References

Application Notes and Protocols: Carbamylcholine in the Study of Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamylcholine, a synthetic choline ester, is a potent parasympathomimetic agent that functions as a non-selective cholinergic agonist, activating both muscarinic and nicotinic acetylcholine receptors.[1] Its resistance to degradation by acetylcholinesterase results in a more prolonged and pronounced physiological effect compared to acetylcholine.[1] In the context of gastrointestinal (GI) research, this compound is an invaluable tool for investigating the mechanisms of smooth muscle contraction, secretory processes, and overall gut motility. These application notes provide a comprehensive overview of the use of this compound in studying GI motility, including detailed experimental protocols, quantitative data, and visualization of the underlying signaling pathways.

Mechanism of Action in Gastrointestinal Motility

This compound primarily exerts its effects on the GI tract through the activation of muscarinic receptors, particularly the M2 and M3 subtypes, which are abundantly expressed on smooth muscle cells and in the enteric nervous system.[2]

  • M3 Receptor Activation: The binding of this compound to M3 receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade that is central to smooth muscle contraction. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum, leading to a rapid increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a primary driver of smooth muscle contraction.[2]

  • M2 Receptor Activation: While M3 receptors are the primary mediators of contraction, M2 receptors, which are coupled to Gi/o proteins, also play a significant role. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels counteract the relaxing effects of sympathomimetic amines and contribute to a state that favors contraction.

The synergistic action of M2 and M3 receptor activation by this compound results in a robust and sustained contraction of gastrointestinal smooth muscle, making it a reliable agent for studying contractile responses in isolated tissues and for stimulating GI transit in vivo.

Signaling Pathway of this compound in Gastrointestinal Smooth Muscle

Carbamylcholine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M3R M3 Receptor This compound->M3R binds M2R M2 Receptor This compound->M2R binds Gq11 Gq/11 M3R->Gq11 activates Gi Gi M2R->Gi activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Contraction Smooth Muscle Contraction Ca2_increase->Contraction ATP->cAMP Relaxation_Inhibition Inhibition of Relaxation cAMP->Relaxation_Inhibition Relaxation_Inhibition->Contraction

Caption: Signaling pathway of this compound in GI smooth muscle.

Data Presentation

In Vitro Contractile Responses to this compound

The following tables summarize quantitative data on the contractile effects of this compound on isolated gastrointestinal tissues from various species. The potency of this compound is often expressed as the EC50 (the concentration that produces 50% of the maximal response) or the pD2 (-log of the EC50).

Tissue Species Parameter Value Reference
Ileum (longitudinal muscle)Guinea PigEC500.21 ± 0.04 µM[3]
Ileum (circular muscle)MouseTime to Peak Contraction5.7 min (0.2x1 mm strips)[2]
Ileum (longitudinal muscle)MouseTime to Peak Contraction0.4 min (0.2x1 mm strips)[2]
Proximal ColonRat-Dose-dependent contractions[4]
Taenia CaeciGuinea Pig-Dose-dependent contractions[5]
In Vivo Effects of this compound on Gastrointestinal Transit
Study Type Animal Model This compound Dose Effect Reference
Gastric Mucus SecretionRat150 µg/kg (intraluminal)Increased mucus gel thickness[6]
Gastrointestinal TransitRatNot specified in abstractStimulation of transit[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of Gastrointestinal Smooth Muscle Contractility using an Organ Bath

This protocol describes the methodology for measuring the contractile response of isolated gastrointestinal smooth muscle strips to this compound.

Materials:

  • Animal model (e.g., guinea pig, mouse, rat)

  • Krebs-Henseleit solution:

    • NaCl: 118.4 mM

    • KCl: 4.7 mM

    • CaCl2: 2.5 mM

    • MgSO4: 1.2 mM

    • KH2PO4: 1.2 mM

    • NaHCO3: 25.0 mM

    • Glucose: 11.1 mM

  • Carbogen gas (95% O2, 5% CO2)

  • This compound stock solution (e.g., 10 mM in distilled water)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Immediately excise the desired segment of the gastrointestinal tract (e.g., ileum, colon).

    • Place the tissue in ice-cold, carbogen-aerated Krebs-Henseleit solution.

    • Carefully remove the luminal contents by gentle flushing with Krebs-Henseleit solution.

    • Dissect longitudinal or circular smooth muscle strips of appropriate dimensions (e.g., 10 mm long, 2 mm wide).

  • Organ Bath Setup:

    • Mount the tissue strips in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the tissue strip to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Experimental Protocol:

    • Record a stable baseline of spontaneous contractile activity.

    • Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.

    • Continue adding this compound until a maximal contractile response is achieved.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Express the contractile response to this compound as a percentage of the maximal response.

    • Plot the concentration-response curve and calculate the EC50 and pD2 values.

Organ_Bath_Workflow Start Euthanize Animal Tissue_Excision Excise GI Tissue Start->Tissue_Excision Tissue_Prep Prepare Muscle Strips Tissue_Excision->Tissue_Prep Mounting Mount Tissue in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Baseline Record Baseline Activity Equilibration->Baseline Add_Carbachol Add this compound (cumulative concentrations) Baseline->Add_Carbachol Record_Response Record Contractile Response Add_Carbachol->Record_Response Record_Response->Add_Carbachol next concentration Data_Analysis Analyze Data (EC50, pD2) Record_Response->Data_Analysis after max response End End of Experiment Data_Analysis->End

Caption: Workflow for in vitro organ bath experiments.

Protocol 2: In Vivo Assessment of Gastrointestinal Transit using the Charcoal Meal Assay

This protocol outlines a method to evaluate the effect of this compound on gastrointestinal transit in rodents.

Materials:

  • Animal model (e.g., mouse, rat)

  • This compound solution (for injection or oral gavage)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Animal Preparation:

    • Fast the animals overnight (approximately 16-18 hours) with free access to water to ensure an empty stomach.

    • House the animals individually to prevent coprophagy.

  • Drug Administration:

    • Administer this compound at the desired dose and route (e.g., intraperitoneal injection, oral gavage). The timing of administration relative to the charcoal meal will depend on the experimental design. A typical pre-treatment time is 30 minutes.

    • Administer the vehicle to a control group of animals.

  • Charcoal Meal Administration:

    • Administer a standardized volume of the charcoal meal (e.g., 0.5 mL for mice) via oral gavage.

  • Transit Time Measurement:

    • After a predetermined time (e.g., 20-30 minutes), euthanize the animals by an approved method.

    • Immediately open the abdominal cavity and carefully expose the entire gastrointestinal tract from the stomach to the cecum.

    • Excise the small intestine from the pyloric sphincter to the ileocecal junction, taking care not to stretch the tissue.

    • Lay the intestine flat on a surface and measure its total length.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine:

      • Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the transit percentage between the this compound-treated and control groups using appropriate statistical tests.

Conclusion

This compound is a robust and reliable pharmacological tool for the investigation of gastrointestinal motility. Its well-characterized mechanism of action, primarily through M2 and M3 muscarinic receptors, allows for the targeted study of cholinergic pathways in GI smooth muscle function. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at elucidating the complex regulation of gastrointestinal motility and for the preclinical evaluation of novel therapeutic agents targeting this system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carbamylcholine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of carbamylcholine (carbachol) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as carbachol, is a cholinergic agonist that mimics the effects of acetylcholine (ACh). It is resistant to degradation by acetylcholinesterase, giving it a longer duration of action compared to ACh.[1] this compound activates both muscarinic (G-protein coupled) and nicotinic (ligand-gated ion channel) acetylcholine receptors, making it a non-selective cholinergic agonist.[2][3]

Q2: What are the common applications of this compound in cell-based assays?

A2: this compound is frequently used to:

  • Stimulate Gq-coupled muscarinic receptors to induce downstream signaling, such as inositol phosphate accumulation and intracellular calcium mobilization.[4][5]

  • Activate Gi-coupled muscarinic receptors to inhibit adenylyl cyclase and decrease cAMP levels.

  • Activate nicotinic receptors to induce ion influx (Na+ and Ca2+) and membrane depolarization.[6]

  • Elicit physiological responses in tissue and cell culture models, such as smooth muscle contraction or neuronal firing.[7]

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: A typical starting point for a dose-response experiment with this compound is to use a broad concentration range, often from 1 nM to 100 µM.[8] The optimal concentration is highly dependent on the cell type, the receptor subtype being studied, and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound chloride is a solid that is soluble in water.[9] For a stock solution, dissolve it in sterile, deionized water or a suitable buffer (e.g., PBS) to a high concentration (e.g., 10-100 mM). It is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. When diluted in cell culture media for experiments, ensure the final concentration of any solvent (if used) is minimal and consistent across all wells.

Q5: Is this compound toxic to cells?

A5: At high concentrations or with prolonged exposure, this compound can induce cytotoxicity or other adverse cellular effects.[8] It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to ensure that the observed effects are due to receptor activation and not cell death.

Troubleshooting Guides

Issue 1: No or Weak Response to this compound
Possible Cause Troubleshooting Steps
Low Receptor Expression - Confirm the expression of muscarinic or nicotinic receptors in your cell line using techniques like RT-PCR, Western blot, or radioligand binding. - Consider using a cell line known to express the receptor of interest or transiently transfecting your cells with the receptor.
Incorrect Concentration Range - Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 1 mM).
Receptor Desensitization/Downregulation - Reduce the incubation time with this compound. Prolonged exposure can lead to receptor desensitization and internalization.[10][11] - If pre-incubation is necessary, use a lower concentration.
Degraded this compound - Prepare fresh stock solutions. Although relatively stable, improper storage can lead to degradation.
Assay Conditions Not Optimal - Ensure the assay buffer composition (e.g., calcium concentration for calcium mobilization assays) is appropriate. - Optimize incubation times and temperatures.
Issue 2: High Background Signal or Variability
Possible Cause Troubleshooting Steps
Cell Seeding Inconsistency - Ensure a single-cell suspension before plating. - Use a consistent seeding density across all wells.
Pipetting Errors - Use calibrated pipettes and proper technique. - For multi-well plates, consider using a multichannel pipette or automated liquid handler.
Edge Effects - Avoid using the outer wells of the plate, or fill them with sterile buffer or media to maintain humidity.
Cell Health - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Issue 3: Unexpected Dose-Response Curve Shape
Possible Cause Troubleshooting Steps
Biphasic Response - This may indicate activation of multiple receptor subtypes with different affinities or coupling to different signaling pathways. - Use selective antagonists for different receptor subtypes to dissect the response.
Shallow Curve - This could be due to receptor desensitization occurring during the assay. Try reducing the incubation time. - The assay may not be sensitive enough. Optimize reagent concentrations or detection settings.
Steep Curve - High concentrations of this compound may be causing cytotoxicity. Perform a cell viability assay in parallel.

Data Presentation

Table 1: Representative EC50 Values of this compound in Various Cell-Based Assays

Cell LineReceptor TargetAssay TypeEC50 (µM)
SH-SY5Y NeuroblastomaMuscarinic ReceptorsCa2+ Mobilization~50
SH-SY5Y NeuroblastomaMuscarinic ReceptorsInositol Phosphate Accumulation~50
SH-SY5Y (GTPγS)Muscarinic ReceptorsCa2+ Mobilization0.25
SH-SY5Y (GTPγS)Muscarinic ReceptorsInositol Phosphate Accumulation4.1
CHO-M1M1 Muscarinic ReceptorCa2+ Mobilization1.7

EC50 values can vary significantly based on experimental conditions such as cell passage number, receptor expression levels, and assay buffer composition.[5][12]

Experimental Protocols

Protocol 1: this compound-Induced Calcium Mobilization Assay

This protocol outlines the steps for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator like Fluo-4 AM.

  • Cell Seeding: Plate cells in a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer at a concentration that is 2X to 5X the final desired concentration.

  • Signal Detection:

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading for each well.

    • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: this compound-Induced Inositol Phosphate (IP1) Accumulation Assay

This protocol describes a method to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation. This often utilizes a competitive immunoassay format, such as HTRF.

  • Cell Seeding: Plate cells in a suitable microplate (e.g., 384-well white plate) and incubate until they reach the desired confluency.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add the stimulation buffer, which typically contains a phosphodiesterase inhibitor and LiCl (to prevent IP1 degradation), along with varying concentrations of this compound.

    • Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Add the detection reagents, which include a lysis buffer and the HTRF antibody pair (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore).

    • Incubate at room temperature for at least 1 hour to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • Signal Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor emission / donor emission).

    • The signal is inversely proportional to the amount of IP1 produced by the cells.

    • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Mandatory Visualizations

Gq_Coupled_Muscarinic_Signaling This compound This compound M1_M3_M5_Receptor M1, M3, M5 Muscarinic Receptor (GPCR) This compound->M1_M3_M5_Receptor Binds to Gq_protein Gq/11 Protein M1_M3_M5_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Nicotinic_Receptor_Signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand-Gated Ion Channel This compound->nAChR Na_ion Na⁺ nAChR->Na_ion Channel Opens Ca_ion Ca²⁺ nAChR->Ca_ion Intracellular Intracellular Space Membrane_Depolarization Membrane Depolarization Na_ion->Membrane_Depolarization Influx Ca_ion->Membrane_Depolarization Influx Extracellular Extracellular Space Cellular_Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Membrane_Depolarization->Cellular_Response

Caption: Nicotinic acetylcholine receptor signaling pathway.

Experimental_Workflow_Dose_Response start Start seed_cells Seed Cells in Microplate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_this compound Prepare Serial Dilutions of this compound incubate_overnight->prepare_this compound add_this compound Add this compound to Cells prepare_this compound->add_this compound incubate_treatment Incubate for Defined Period add_this compound->incubate_treatment add_reagents Add Assay-Specific Reagents (e.g., Calcium Dye, Lysis Buffer) incubate_treatment->add_reagents measure_signal Measure Signal (e.g., Fluorescence, Luminescence) add_reagents->measure_signal data_analysis Data Analysis: Plot Dose-Response Curve measure_signal->data_analysis determine_ec50 Determine EC50 data_analysis->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for a this compound dose-response assay.

References

Troubleshooting lack of response to Carbamylcholine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of a lack of response to Carbamylcholine (also known as Carbachol) in their experiments.

Troubleshooting Guide: Lack of Response to this compound

When experiments utilizing this compound fail to elicit the expected biological response, a systematic troubleshooting approach is essential. This guide categorizes potential issues from the simplest to the most complex, providing actionable steps to identify and resolve the problem.

Diagram: Troubleshooting Workflow

cluster_0 Initial Checks cluster_1 Biological System Checks cluster_2 Assay-Specific Issues Reagent Reagent Quality & Preparation Concentration Concentration & Dosing Reagent->Concentration [If Reagent OK] Setup Experimental Setup Concentration->Setup [If Concentration OK] Cells Cell Health & Viability Setup->Cells [If Setup OK] Receptor Receptor Expression & Function Cells->Receptor [If Cells Healthy] Desensitization Receptor Desensitization Receptor->Desensitization [If Receptor Expressed] Assay Assay-Specific Artifacts Desensitization->Assay [If No Desensitization] End Response Observed Assay->End [If Assay Optimized] Start No Response to this compound Start->Reagent

Caption: A stepwise guide to troubleshooting the absence of a this compound response.

Frequently Asked Questions (FAQs)

Reagent and Preparation

Q1: How can I be sure my this compound solution is active?

A1:

  • Source and Storage: Ensure the this compound chloride was purchased from a reputable supplier and stored under the recommended conditions (desiccated at room temperature).[1]

  • Solution Preparation and Stability: this compound is soluble in water and DMSO.[1] Reconstituted aqueous stock solutions are stable for up to 6 months when stored at 4°C. For long-term storage, it is advisable to prepare aliquots and store them at -20°C. Avoid repeated freeze-thaw cycles.

  • Quality Control: If there are doubts about the compound's activity, consider performing a simple, robust positive control experiment. For example, applying it to a well-characterized cell line known to respond to this compound.

Q2: What is the optimal concentration of this compound to use?

A2: The effective concentration of this compound is highly dependent on the cell type, receptor density, and the specific biological response being measured. A dose-response curve is crucial to determine the optimal concentration for your specific experimental system.[2] See the data table below for typical concentration ranges.

Cellular and Receptor Issues

Q3: My cells are healthy, but still don't respond. What could be the issue?

A3:

  • Receptor Expression: The primary reason for a lack of response in healthy cells is often low or absent expression of the target cholinergic receptors (muscarinic or nicotinic). It is crucial to verify receptor expression at both the mRNA and protein levels.

  • Receptor Subtype: this compound is a non-selective cholinergic agonist.[1] The specific subtypes of muscarinic (M1-M5) and nicotinic receptors expressed by your cells will determine the nature and magnitude of the response. For instance, M1, M3, and M5 muscarinic receptors typically couple to Gq proteins, leading to an increase in intracellular calcium, while M2 and M4 receptors couple to Gi, inhibiting adenylyl cyclase.[3]

Q4: I observed an initial response to this compound, but it diminished with repeated applications. Why?

A4: This phenomenon is likely due to receptor desensitization or downregulation.[4][5] Prolonged or repeated exposure to an agonist like this compound can lead to a temporary loss of receptor responsiveness (desensitization) or a decrease in the total number of receptors on the cell surface (downregulation).[6][7] To mitigate this, consider using shorter incubation times or allowing for a washout period between agonist applications.

Assay-Specific Problems

Q5: I am not seeing a response in my calcium flux assay (e.g., using a FLIPR instrument). What should I check?

A5:

  • Dye Loading: Ensure optimal loading of the calcium-sensitive dye. This can be affected by the dye concentration, loading time, and temperature.[8] Some cell lines may require the presence of an anion exchange inhibitor like probenecid to retain the dye.[9][10]

  • Cell Adhesion: Poorly adherent cells can be dislodged during compound addition, leading to a drop in fluorescence that can mask a positive response.[11][12] Ensure cells are well-adhered and consider optimizing the dispensing speed and height of the instrument.

  • Assay Buffer: The composition of the assay buffer, particularly the calcium concentration, is critical.[8]

  • Serum Interference: Components in serum can sometimes interfere with the assay or the receptor-ligand interaction. Consider performing the assay in a serum-free medium.[9][12]

Quantitative Data Summary

The following table summarizes typical concentration ranges and EC50 values for this compound in various experimental systems. Note that these values are illustrative and the optimal concentration should be determined empirically for your specific setup.

ParameterCell/Tissue TypeReceptor Subtype(s)Typical Concentration RangeEC50 ValueReference(s)
Cationic Current ActivationGuinea-pig ileal smooth muscleM2/M33 µM - 300 µM~7.6 µM[13]
Gαq RecruitmentHEK293 cellsM1-815 nM[14]
β-Arrestin RecruitmentHEK293 cellsM1-440 nM[14]
ContractionHuman detrusor muscleMuscarinic-pEC50: 6.51 (Normal)[15]
ContractionHuman ciliary muscleMuscarinic0.1 µM - 100 µM517 nM[16]

Experimental Protocols

Protocol 1: this compound-Induced Calcium Flux Assay

This protocol provides a general framework for measuring intracellular calcium changes in response to this compound using a fluorescence plate reader.

  • Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate for 60-90 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare a stock solution of this compound in water or DMSO. Serially dilute the stock solution in the assay buffer to achieve the desired final concentrations.

  • Measurement:

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Add the this compound solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze parameters such as peak fluorescence, time to peak, and area under the curve.

Protocol 2: Smooth Muscle Contraction Assay

This protocol describes a method for measuring the contractile response of isolated smooth muscle tissue to this compound.

  • Tissue Preparation:

    • Isolate smooth muscle strips (e.g., from ileum, bladder) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

    • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.[17]

  • Compound Addition:

    • Prepare a stock solution of this compound in water.

    • Add this compound to the organ bath in a cumulative or non-cumulative manner to construct a concentration-response curve.

  • Measurement: Record the isometric tension generated by the muscle strip using a force transducer.

  • Data Analysis: Plot the contractile force as a function of the this compound concentration to determine parameters such as the maximum response (Emax) and the EC50.

Signaling Pathway Diagrams

Diagram: this compound-Activated Muscarinic Receptor Signaling

cluster_0 M1/M3/M5 Receptor Pathway cluster_1 M2/M4 Receptor Pathway Carbachol_M135 This compound M135 M1/M3/M5 Receptors Carbachol_M135->M135 Gq Gq M135->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Response1 Cellular Response Ca_release->Response1 PKC->Response1 Carbachol_M24 This compound M24 M2/M4 Receptors Carbachol_M24->M24 Gi Gi M24->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response2 Cellular Response cAMP->Response2

Caption: Signaling pathways activated by this compound via muscarinic receptors.

References

Carbamylcholine Stability and Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of carbamylcholine in aqueous solutions. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to help ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound is the hydrolysis of its carbamate ester bond. This reaction yields choline and carbamic acid. Carbamic acid is inherently unstable and subsequently decomposes into carbon dioxide and ammonia. Due to its greater resistance to hydrolysis by acetylcholinesterase compared to acetylcholine, this compound exhibits a longer duration of action in biological systems.

Q2: How do pH and temperature affect the stability of this compound solutions?

A2: While specific kinetic data for this compound is not extensively published, based on its chemical structure and data from analogous choline esters like methacholine, its stability is significantly influenced by pH and temperature. Generally, this compound is more stable in acidic to neutral pH ranges. In alkaline conditions (pH > 7), the rate of hydrolysis increases, leading to faster degradation. Elevated temperatures will also accelerate the rate of hydrolysis across all pH values. For procedures like autoclaving, buffering solutions to an acidic pH (e.g., 3.5) can minimize degradation[1].

Q3: What are the recommended storage conditions for this compound solutions?

A3: For short-term storage (days to weeks), it is recommended to store aqueous solutions of this compound at 2-8°C. For long-term storage, freezing the solution at -20°C is advisable. It is crucial to minimize pH shifts and exposure to high temperatures to maintain the integrity of the compound.

Q4: Can the type of buffer used in my experiments affect this compound stability?

A4: Yes, the buffer system can influence the stability of this compound. While direct comparative studies on this compound in different buffers are scarce, it is known that buffer components can catalyze hydrolysis. For instance, phosphate buffers are generally considered inert in many enzymatic reactions, while Tris buffers, which contain a primary amine, can sometimes be more reactive. When encountering stability issues, consider preparing the solution in a simple saline solution or comparing different buffer systems (e.g., phosphate vs. citrate) at your target pH.

Q5: What are the main degradation products of this compound, and how can I detect them?

A5: The main degradation product from the hydrolysis of this compound is choline. Several analytical techniques can be used to detect and quantify both this compound and choline. High-Performance Liquid Chromatography (HPLC) with detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (MS) is effective. Ion chromatography is another suitable method for separating and quantifying these charged molecules.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Loss of biological activity in experiments 1. Degradation of this compound stock solution: The pH of the solution may have shifted to the alkaline range, or it may have been stored at an inappropriate temperature. 2. Buffer incompatibility: The experimental buffer may be accelerating the hydrolysis of this compound.1. Prepare fresh this compound solutions. Verify the pH of your stock and working solutions. Ensure proper storage conditions (2-8°C for short-term, -20°C for long-term). 2. If possible, test the stability of this compound in your experimental buffer over the time course of your experiment. Consider using a different buffer system.
Inconsistent experimental results 1. Variable degradation rates: Fluctuations in temperature or pH during experiments can lead to inconsistent levels of active this compound. 2. Inaccurate initial concentration: The initial concentration of the this compound solution may not be accurate due to degradation during preparation or storage.1. Maintain strict control over the pH and temperature of your experimental setup. 2. Use a validated analytical method (e.g., HPLC) to confirm the concentration of your this compound stock solution before use.
Precipitate formation in the solution 1. Buffer-related precipitation: Phosphate buffers can precipitate in the presence of high concentrations of divalent cations like Ca²⁺ or Mg²⁺.1. If your experiment involves high concentrations of divalent cations, consider using a different buffer system such as HEPES or Tris.

Quantitative Data on this compound Stability

Parameter Observation Source
General Stability in Aqueous Solution Generally stable, even when heated, particularly in acidic to neutral pH.[1]
Resistance to Enzymatic Hydrolysis More resistant to hydrolysis by acetylcholinesterase compared to acetylcholine.[2]
Effect of High Temperature (Autoclaving) Up to 5% decomposition may occur in unbuffered solutions. Buffering to pH 3.5 is recommended for autoclaving.[1]
Primary Degradation Product Choline, formed via hydrolysis of the carbamate ester linkage.
Secondary Degradation Products Carbamic acid (unstable), which decomposes to CO₂ and NH₃.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Buffer by HPLC-ELSD

This protocol outlines a method to assess the stability of this compound in a specific buffer over time.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

    • Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a working solution of this compound (e.g., 1 mM) in the chosen buffer.

    • Prepare a calibration curve of this compound and choline standards at known concentrations.

  • Incubation:

    • Aliquot the working solution into several sealed vials.

    • Incubate the vials at the desired temperature(s) (e.g., 4°C, 25°C, and 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature and immediately freeze it at -80°C to halt further degradation until analysis.

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar this compound and choline molecules.

      • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

      • Flow Rate: 0.5 - 1.5 mL/min.

      • Column Temperature: 25 - 40°C.

    • Detection:

      • An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for these non-UV-absorbing compounds.

    • Analysis:

      • Thaw the samples and inject them into the HPLC system.

      • Quantify the peak areas for this compound and choline against the calibration curves.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the degradation rate by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

This compound Degradation Pathway

This compound This compound Choline Choline This compound->Choline Hydrolysis (+H₂O) CarbamicAcid Carbamic Acid (unstable) This compound->CarbamicAcid Hydrolysis (+H₂O) CO2 Carbon Dioxide CarbamicAcid->CO2 Decomposition Ammonia Ammonia CarbamicAcid->Ammonia Decomposition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution C Prepare Working Solution A->C B Prepare Buffer B->C D Aliquot and Incubate at Various Temperatures C->D E Collect Samples at Time Points D->E F HPLC Analysis E->F G Quantify this compound and Choline F->G H Plot Concentration vs. Time G->H I Determine Degradation Rate H->I cluster_ligand cluster_nicotinic Nicotinic Receptor Signaling cluster_muscarinic Muscarinic Receptor Signaling This compound This compound nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) This compound->nAChR mAChR Muscarinic ACh Receptor (G-protein coupled receptor) This compound->mAChR IonInflux Na⁺ and Ca²⁺ Influx nAChR->IonInflux Depolarization Membrane Depolarization CellularResponseN Cellular Response (e.g., Neuronal Excitation) Depolarization->CellularResponseN IonInflux->Depolarization CaSignaling Ca²⁺-dependent Signaling Cascades (e.g., PI3K/Akt) IonInflux->CaSignaling CaSignaling->CellularResponseN Gq11 Gq/11 mAChR->Gq11 Gio Gi/o mAChR->Gio PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase Gio->AC PIP2 PIP₂ PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release from ER IP3->CaRelease PKC Protein Kinase C (PKC) DAG->PKC CellularResponseM Cellular Response (e.g., Smooth Muscle Contraction) CaRelease->CellularResponseM PKC->CellularResponseM cAMP->CellularResponseM

References

Potential off-target effects of Carbamylcholine in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Carbamylcholine in experimental settings. The focus is on addressing potential off-target effects and unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound, also known as carbachol, is a cholinergic agonist that directly stimulates both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[1][2][3][4][5] It is an analog of acetylcholine but is resistant to hydrolysis by acetylcholinesterase, leading to a more prolonged duration of action.[2][6]

Q2: I am observing a biphasic or unexpected response in my cellular assay. Could this be due to off-target effects?

A biphasic response can indeed be indicative of this compound's activity at multiple receptor subtypes or even off-target effects. For instance, in T84 human colonic cells, this compound can elicit both stimulatory and inhibitory actions on chloride secretion depending on the experimental conditions and prestimulation with other agents.[7] Such complex responses can arise from:

  • Activation of different receptor subtypes: this compound acts on various muscarinic (M1-M5) and nicotinic receptor subtypes, which can trigger opposing downstream signaling pathways.

  • Receptor desensitization/inactivation: Prolonged exposure to this compound can lead to a loss of receptor responsiveness, a phenomenon observed with neuronal nAChRs.[8]

  • Interaction with non-cholinergic targets: At higher concentrations, the possibility of interactions with other receptors or ion channels increases.

Q3: Can this compound activate ion channels other than nicotinic receptors?

Yes, research suggests that this compound can influence the activity of other ion channels, which could be considered an off-target effect.

  • L-type Calcium Channels: In dopamine neurons of the ventral tegmental area, this compound-induced burst firing is dependent on calcium entry through L-type calcium channels.[9]

  • Non-selective Cation Channels (NSCCs): In bovine ciliary muscle cells, this compound has been shown to open two types of non-selective cation channels, which may be related to transient receptor potential (TRP) channels.[10]

Q4: My nicotinic receptor response diminishes with repeated application of this compound. What is the mechanism?

This loss of responsiveness is a known phenomenon and can be attributed to two distinct processes:

  • Desensitization: A rapid and reversible loss of receptor function that occurs upon agonist binding.

  • Inactivation: A slower, non-recoverable loss of receptor activity that occurs with prolonged exposure to this compound.[8] This inactivation is concentration-dependent and can be blocked by nicotinic antagonists.[8]

Q5: How does this compound's activity differ between muscarinic and nicotinic receptors?

The signaling mechanisms are fundamentally different:

  • Muscarinic Receptors (mAChRs): These are G-protein coupled receptors (GPCRs).[6][11] Upon activation by this compound, they initiate intracellular signaling cascades, often involving G-proteins like Gq/11 (for M1, M3, M5) or Gi/o (for M2, M4), leading to downstream effects like changes in intracellular calcium or cAMP levels.[6][12]

  • Nicotinic Receptors (nAChRs): These are ligand-gated ion channels.[6][11] When this compound binds, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane.[6]

Data Presentation: Receptor Binding Affinity

The following table summarizes the binding affinity (Ki) of this compound for various cholinergic receptor subtypes. Note that Ki values can vary significantly based on the tissue preparation, cell type, and experimental conditions used.

Receptor SubtypeSpecies/SystemKi (nM)Reference
Muscarinic M2Mouse AtriaLow-affinity state interaction[13]
Nicotinic α4β2Unknown750[14]
Nicotinic α7Human66000[14]
General nAChR & mAChRVarious Preparations10 - 10,000[3]

Mandatory Visualizations

Signaling Pathways

G This compound Primary Signaling Pathways cluster_0 Muscarinic Pathway (GPCR) cluster_1 Nicotinic Pathway (Ion Channel) Carbamylcholine_M This compound M_Receptor Muscarinic Receptor (e.g., M1, M3) Carbamylcholine_M->M_Receptor G_Protein G-Protein (Gq/11) M_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG cleaves PIP2 to Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_M Cellular Response (e.g., Smooth Muscle Contraction) Ca_PKC->Cellular_Response_M Carbamylcholine_N This compound N_Receptor Nicotinic Receptor Carbamylcholine_N->N_Receptor Ion_Influx Cation Influx (Na+, Ca2+) N_Receptor->Ion_Influx opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_N Cellular Response (e.g., Neuronal Excitation) Depolarization->Cellular_Response_N

Caption: Primary signaling pathways for this compound.

Experimental Workflow

G Workflow: Investigating Unexpected this compound Effects Start Observe Unexpected Experimental Result Hypothesis Hypothesize: Off-Target Effect or Receptor Subtype Complexity Start->Hypothesis Step1 Step 1: Confirm Primary Target Engagement - Use selective antagonists (e.g., Atropine for mAChRs, d-tubocurarine for nAChRs) Hypothesis->Step1 Decision1 Is the effect blocked by antagonists? Step1->Decision1 Conclusion1 Conclusion: Effect is mediated by the expected cholinergic receptor class. Investigate downstream signaling. Decision1->Conclusion1 Yes Step2 Step 2: Test for Non-Cholinergic Ion Channel Involvement - Use specific channel blockers (e.g., Nifedipine for L-type Ca2+ channels) Decision1->Step2 No Decision2 Is the effect blocked by channel blockers? Step2->Decision2 Conclusion2 Conclusion: Effect involves a non-cholinergic ion channel. Identify the specific channel. Decision2->Conclusion2 Yes Step3 Step 3: Characterize Receptor Profile - Perform binding assays or functional screens on a panel of receptors. Decision2->Step3 No Conclusion3 Conclusion: Identify novel off-target receptor. Determine functional consequence. Step3->Conclusion3

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting Guide

Problem: My dose-response curve is not behaving as expected (e.g., it is biphasic or has a low maximal effect).

G Troubleshooting: Unexpected Dose-Response Curve Start Problem: Unexpected Dose-Response Curve Q1 {Is the maximal effect lower than expected?|Possible receptor desensitization/inactivation.} Start->Q1 Q2 {Is the curve biphasic (stimulatory and inhibitory)?|Possible activation of multiple receptors with opposing effects.} Start->Q2 Q3 {Is there high variability between replicates?|Possible issues with compound stability, cell health, or assay conditions.} Start->Q3 A1 Action: Reduce incubation time or use a perfusion system. Perform time-course experiment to check for signal decay. Q1->A1 End {Resolution} A1->End A2 Action: Use selective antagonists for mAChR (e.g., Atropine) and nAChR (e.g., Mecamylamine) to isolate responses. Test different receptor subtypes individually if possible. Q2->A2 A2->End A3 Action: Prepare fresh this compound solutions. Check cell viability (e.g., Trypan blue). Verify buffer components and pH. Q3->A3 A3->End

Caption: Troubleshooting logic for dose-response curve issues.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a radiolabeled antagonist.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest. Homogenize cells/tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radiolabeled antagonist (e.g., [3H]QNB for muscarinic receptors), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Patch-Clamp Electrophysiology to Measure Ion Channel Activity

Objective: To measure the effect of this compound on ion channel currents in real-time.

Methodology:

  • Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Fill the chamber with an extracellular recording solution.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. Fire-polish the tip and fill it with an intracellular solution.

  • Giga-seal Formation: Using a micromanipulator, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the cell's membrane potential and measurement of total cellular current.

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply this compound to the cell using a perfusion system and record the resulting changes in membrane current using an amplifier and data acquisition software.

  • Data Analysis: Analyze the recorded currents to determine properties such as amplitude, kinetics of activation and deactivation, and dose-dependency. Use specific channel blockers to confirm the identity of the channels being modulated by this compound.

References

Minimizing Carbamylcholine-induced receptor desensitization in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with carbamylcholine (CCh) in long-term studies. The primary focus is on minimizing receptor desensitization to ensure the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced receptor desensitization?

A1: this compound, a stable analog of acetylcholine, can cause a decrease in receptor responsiveness upon prolonged or repeated exposure. This phenomenon, known as desensitization, involves a conformational change in the receptor, leading to its uncoupling from downstream signaling pathways and a subsequent reduction in the cellular response, even in the continued presence of the agonist.[1]

Q2: What are the primary mechanisms underlying this desensitization?

A2: The primary mechanisms of G protein-coupled receptor (GPCR) desensitization, which include muscarinic acetylcholine receptors, involve:

  • Receptor Phosphorylation: Agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).[2]

  • Arrestin Binding: Phosphorylated receptors are recognized by β-arrestins, which sterically hinder G protein coupling, effectively "arresting" the signal.[2]

  • Internalization/Sequestration: The receptor-arrestin complex can be targeted for internalization into endosomes, removing the receptors from the cell surface.[3] For nicotinic acetylcholine receptors (nAChRs), desensitization is primarily a conformational change to a non-conducting state, which can be influenced by factors like agonist concentration and duration of exposure.[4]

Q3: How quickly does desensitization occur and how long does it take for receptors to recover?

A3: The onset of desensitization can be rapid, occurring within seconds to minutes of this compound application.[4] Recovery from desensitization is a slower process and can take several minutes to hours after the removal of the agonist. The exact timing is dependent on the receptor subtype, cell type, and experimental conditions. For example, in PC12 cells, the half-time for desensitization at 1 mM this compound is approximately 0.78 minutes, while a non-recoverable "inactivation" has a half-time of 14.7 minutes.[5]

Q4: Can receptor desensitization be prevented or minimized in long-term experiments?

A4: Yes, several strategies can be employed to minimize this compound-induced desensitization. These include:

  • Intermittent Agonist Application: Applying this compound in pulses with washout periods allows for receptor resensitization.

  • Use of Positive Allosteric Modulators (PAMs): PAMs can enhance the receptor's response to the endogenous agonist or a low concentration of an exogenous agonist, potentially reducing the concentration of this compound needed and thereby minimizing desensitization.[6][7]

  • Optimizing Cell Culture Conditions: Factors such as cell density, media composition, and overall cell health can influence receptor expression and sensitivity.[8][9]

Troubleshooting Guides

Issue 1: Diminishing or inconsistent cellular response over time in a continuous this compound exposure experiment.

Potential Cause Troubleshooting Steps
Receptor Desensitization 1. Confirm Desensitization: Perform a time-course experiment to characterize the onset and extent of the diminished response. 2. Implement Intermittent Dosing: Switch to a protocol with alternating periods of this compound application and washout (see Experimental Protocol 1). 3. Introduce a Positive Allosteric Modulator (PAM): If available for your receptor of interest, co-administer a PAM to potentially lower the required this compound concentration (see Experimental Protocol 2).
Cell Health Decline 1. Assess Cell Viability: Use a viability assay (e.g., Trypan Blue, MTT) to check for cytotoxicity. 2. Optimize Culture Conditions: Ensure proper cell density, nutrient levels in the media, and incubator conditions (CO2, temperature, humidity). Avoid over-confluency.[8]
This compound Degradation 1. Prepare Fresh Solutions: this compound is relatively stable, but it's good practice to use freshly prepared solutions for long-term experiments. 2. Verify Agonist Activity: Test the activity of your this compound stock on a naive batch of cells to ensure its potency.

Issue 2: High variability in responses between experimental replicates.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Calibrate Pipettes: Use calibrated pipettes for accurate cell seeding.[8]
Variable Agonist Application 1. Standardize Agonist Addition: Use a consistent method and timing for adding this compound to each well or dish. 2. Ensure Proper Mixing: Gently mix the plate after adding the agonist to ensure even distribution.
Differences in Cell Passage Number 1. Use a Consistent Passage Range: Utilize cells within a narrow and consistent passage number range for all experiments, as receptor expression can change with prolonged culturing.[10]

Quantitative Data Summary

Table 1: Time Course of this compound-Induced Desensitization in PC12 Cells

ParameterValue
This compound Concentration 1 mM
t1/2 for Desensitization 0.78 min
t1/2 for Inactivation (Non-recoverable) 14.7 min

Data adapted from studies on PC12 cells, a common model for neuronal function.[5]

Experimental Protocols

Protocol 1: Minimizing Desensitization with Intermittent this compound Application

This protocol is designed for cell culture experiments, such as those using PC12 cells, to minimize nicotinic acetylcholine receptor desensitization.

Materials:

  • PC12 cells (or other relevant cell line)

  • Complete cell culture medium

  • This compound (CCh) stock solution

  • Phosphate-buffered saline (PBS) or appropriate buffer for washing

  • Multi-well plates or culture dishes

Methodology:

  • Cell Seeding:

    • Seed PC12 cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase and not over-confluent at the time of the experiment.

  • Pre-incubation:

    • Prior to the experiment, you may want to serum-starve the cells for 2-4 hours to reduce background signaling, depending on your specific assay.

  • Intermittent this compound Treatment:

    • Baseline Measurement: Measure the baseline response of the cells to your experimental endpoint (e.g., calcium influx, neurotransmitter release).

    • Initial CCh Application: Add this compound to the desired final concentration (e.g., 100 µM). Incubate for a short period (e.g., 5-10 minutes) to elicit a response before significant desensitization occurs.

    • Washout: Aspirate the this compound-containing medium and wash the cells 2-3 times with warm PBS or culture medium to completely remove the agonist.

    • Recovery Period: Incubate the cells in fresh, agonist-free medium for a recovery period. The duration of this period should be optimized for your cell type and receptor, but a starting point could be 30-60 minutes.

    • Subsequent CCh Applications: Repeat the cycle of this compound application, washout, and recovery for the duration of your long-term study.

  • Data Acquisition:

    • Measure the cellular response at the end of each this compound application period. Compare the responses from later cycles to the initial response to assess the degree of desensitization.

Protocol 2: Using a Positive Allosteric Modulator (PAM) to Reduce this compound-Induced Desensitization

This protocol provides a general framework for using a PAM to enhance the effect of a lower concentration of this compound, thereby reducing desensitization. This example is conceptual for nicotinic α7 receptors.

Materials:

  • Cells expressing the nicotinic acetylcholine receptor of interest (e.g., α7 nAChR)

  • This compound (CCh) stock solution

  • A specific Positive Allosteric Modulator (PAM) for the receptor of interest (e.g., PNU-120596 for α7 nAChR)

  • Appropriate assay buffer

Methodology:

  • Determine Sub-maximal this compound Concentration:

    • Perform a dose-response curve for this compound to determine the EC20 (a concentration that gives 20% of the maximal response). This low concentration is less likely to cause rapid and profound desensitization.

  • PAM Dose-Response:

    • In the presence of the EC20 concentration of this compound, perform a dose-response curve for the PAM to determine its optimal concentration for potentiation.

  • Experimental Setup:

    • Prepare three groups of cells:

      • Control (vehicle only)

      • This compound (EC20 concentration) alone

      • This compound (EC20 concentration) + PAM (optimal concentration)

  • Long-Term Incubation:

    • Incubate the cells with the respective treatments for the desired duration of your study.

  • Assessment of Receptor Function:

    • At various time points, measure the cellular response. Compare the stability of the response in the "this compound + PAM" group to the "this compound alone" group to determine if the PAM has minimized desensitization.

Visualizations

GPCR_Desensitization_Pathway cluster_activation Receptor Activation cluster_desensitization Desensitization & Internalization This compound This compound GPCR_inactive GPCR (Inactive) This compound->GPCR_inactive Binds GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive G Protein (Inactive) GPCR_active->G_protein_inactive Activates GRK GRK GPCR_active->GRK Recruits GPCR_phospho Phosphorylated GPCR GPCR_active->GPCR_phospho G_protein_active G Protein (Active) G_protein_inactive->G_protein_active Effector Effector Protein G_protein_active->Effector Modulates Second_Messenger Second Messengers Effector->Second_Messenger Generates Second_Messenger->GRK Can Activate GRK->GPCR_active Phosphorylates Arrestin β-Arrestin Arrestin->G_protein_active Clathrin_coated_pit Clathrin-coated Pit Arrestin->Clathrin_coated_pit Targets for Internalization GPCR_phospho->Arrestin Binds Endosome Endosome Clathrin_coated_pit->Endosome

Caption: GPCR signaling, desensitization, and internalization pathway.

Caption: Troubleshooting workflow for inconsistent experimental results.

Logical_Relationship Continuous_Exposure Continuous this compound Exposure Desensitization Increased Receptor Desensitization Continuous_Exposure->Desensitization Leads to Reduced_Response Reduced Cellular Response Desensitization->Reduced_Response Results in Minimization_Strategies Minimization Strategies Intermittent_Dosing Intermittent Dosing Minimization_Strategies->Intermittent_Dosing PAMs Positive Allosteric Modulators (PAMs) Minimization_Strategies->PAMs Intermittent_Dosing->Desensitization Reduces PAMs->Desensitization Reduces

Caption: Logical relationship of this compound exposure and desensitization.

References

How to properly dissolve and store Carbamylcholine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carbamylcholine (Carbachol)

This guide provides researchers, scientists, and drug development professionals with essential information on the proper dissolution and storage of this compound (also known as Carbachol) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in research?

This compound, or Carbachol, is a synthetic choline ester that functions as a non-selective cholinergic agonist.[1] It mimics the effect of acetylcholine by binding to and activating both muscarinic and nicotinic acetylcholine receptors.[2] A key feature for experimental use is its resistance to hydrolysis by cholinesterases, the enzymes that normally break down acetylcholine, resulting in a more prolonged action compared to the natural neurotransmitter.[1][3]

Q2: What are the recommended solvents for dissolving this compound Chloride?

This compound chloride is highly soluble in water and can also be dissolved in other solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] Water is often the preferred solvent for creating aqueous solutions for in vitro and in vivo experiments.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, first calculate the required mass of this compound powder based on its molecular weight (182.65 g/mol ) and your desired final concentration and volume.[1] Weigh the hygroscopic powder in a controlled environment and dissolve it in the appropriate volume of your chosen solvent. Ensure the powder is fully dissolved by vortexing or gentle warming if necessary, depending on the solvent used.[4] For sterile applications, the resulting solution should be passed through a 0.22 µm sterile filter.

Q4: What are the proper storage conditions for solid this compound?

Solid this compound chloride is a hygroscopic, white crystalline powder.[5][6] It should be stored desiccated at room temperature (10-30°C).[1][3] For long-term storage (months to years), it is recommended to keep it in a dry, dark place at -20°C.[4][7]

Q5: How should I store my prepared this compound stock solutions?

The storage conditions for this compound solutions depend on the solvent and the intended duration of storage:

  • Aqueous solutions: Can be stored at 4°C for up to 6 months.[3][8]

  • Solutions in solvent (e.g., DMSO): For long-term storage of up to one year, aliquoting and storing at -80°C is recommended.[4] For short-term use (days to weeks), storage at 0-4°C is acceptable.[7]

Q6: How stable are this compound solutions?

Aqueous solutions of this compound are generally stable, even when heated.[9] However, for autoclaving, stability is highest when the solution is buffered to a pH of 3.5.[9] Unbuffered solutions may experience up to 5% decomposition upon autoclaving.[9] The solid form is sensitive to moisture and should be handled accordingly.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Powder is difficult to dissolve. 1. Incorrect solvent or insufficient volume used.2. Solution temperature is too low.1. Confirm solubility in your chosen solvent using the data table below. Ensure you are using a sufficient volume.2. Gentle warming (up to 50°C) can aid dissolution in solvents like ethanol or DMSO.[4]
Precipitate forms in a stored solution. 1. The storage temperature is too low for the concentration (especially for DMSO stocks).2. Solvent has evaporated over time, increasing the concentration.1. Gently warm the solution in a water bath to redissolve the precipitate before use.2. Always use tightly sealed vials. If evaporation is suspected, it is best to prepare a fresh solution.
Inconsistent experimental results. 1. Solution degradation due to improper storage.2. Inaccurate initial concentration.1. Prepare fresh stock solutions, especially for long-term or sensitive experiments. It is recommended to use freshly prepared solutions for in vivo studies.[4]2. Recalculate the mass needed, accounting for the batch-specific molecular weight if hydration varies.[1]

Data Summary Tables

Table 1: Solubility of this compound Chloride

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water100 mM - 197.09 mM18.27 - 36 mg/mLAlso cited as 1 g in 1 mL.[1][4][9]
DMSO50 mM9.13 mg/mLSome sources suggest warming to 50°C may be required.[1][4]
Ethanol~65.7 mM~12 mg/mLWarming to 50°C may be required.[4]
MethanolNot specified100 mg/mL
PBS (pH 7.2)Not specified5 mg/mL[10]

Table 2: Storage Conditions for this compound

FormConditionTemperatureDuration
Solid Powder Desiccated, darkRoom TemperatureShort to Medium-term.[1]
Desiccated, dark-20°CLong-term (up to 3 years).[4][7]
Stock Solution Aqueous or in solvent0 - 4°CShort-term (days to weeks).[7]
Stock Solution Aqueous4°CUp to 6 months.[8]
Stock Solution In solvent (e.g., DMSO)-20°CLong-term (months).[7]
Stock Solution In solvent (e.g., DMSO)-80°CLong-term (up to 1 year).[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

  • Calculation: To make 10 mL of a 100 mM solution, calculate the required mass:

    • Mass (g) = 182.65 g/mol * 0.1 mol/L * 0.010 L = 0.18265 g = 182.65 mg

  • Weighing: Accurately weigh 182.65 mg of this compound chloride powder. As the compound is hygroscopic, perform this step quickly in an area with controlled humidity if possible.[5][11]

  • Dissolution: Transfer the powder to a 15 mL conical tube. Add 8 mL of high-purity water (e.g., Milli-Q or equivalent). Vortex thoroughly until the powder is completely dissolved.

  • Final Volume: Adjust the final volume to 10 mL with water.

  • Sterilization (Optional): For cell culture or in vivo use, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the solution into sterile microcentrifuge tubes and store at 4°C for up to 6 months or -20°C for longer-term storage.[7]

Visualizations

G start Start calculate 1. Calculate Required Mass (M.W. = 182.65 g/mol) start->calculate weigh 2. Weigh Hygroscopic Powder calculate->weigh dissolve 3. Dissolve in Solvent (e.g., Water, DMSO) weigh->dissolve check 4. Ensure Complete Dissolution (Vortex / Gentle Warming) dissolve->check qs 5. Adjust to Final Volume check->qs sterile_check Sterile Experiment? qs->sterile_check filter 6a. Sterile Filter (0.22 µm) sterile_check->filter Yes aliquot 7. Aliquot Solution sterile_check->aliquot No filter->aliquot store 8. Store Appropriately (4°C, -20°C, or -80°C) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

G cluster_receptors Cholinergic Receptors cluster_effects Downstream Cellular Effects carbachol This compound (Agonist) nicotinic Nicotinic Receptor (nAChR) carbachol->nicotinic muscarinic Muscarinic Receptor (mAChR) carbachol->muscarinic ion_channel Ligand-Gated Ion Channel Opens nicotinic->ion_channel g_protein G-Protein Activation muscarinic->g_protein ion_influx Na+/Ca2+ Influx -> Depolarization ion_channel->ion_influx second_messenger Second Messenger Cascade (e.g., IP3, DAG) g_protein->second_messenger

Caption: Simplified this compound signaling pathways.

References

Identifying and mitigating non-specific binding of Carbamylcholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating non-specific binding of Carbamylcholine (Carbachol) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound assays?

A1: Non-specific binding refers to the interaction of this compound with components in your experimental system other than its intended targets, the muscarinic and nicotinic acetylcholine receptors. As a positively charged quaternary ammonium compound, this compound can interact with negatively charged surfaces, such as plasticware and cellular membranes, through electrostatic interactions.[1][2][3][4] This can lead to a high background signal, obscuring the true specific binding to the receptors of interest.

Q2: What are the primary causes of high non-specific binding of this compound?

A2: The primary causes of high non-specific binding of this compound include:

  • Electrostatic Interactions: this compound's permanent positive charge can lead to interactions with negatively charged surfaces on cell membranes and assay plates.[1][2]

  • Hydrophobic Interactions: Although primarily charged, this compound can also participate in hydrophobic interactions.[5]

  • High Ligand Concentration: Using excessively high concentrations of radiolabeled this compound can saturate specific binding sites and increase the likelihood of binding to lower-affinity, non-specific sites.[6]

  • Suboptimal Assay Conditions: Inappropriate pH or ionic strength of the assay buffer can enhance non-specific interactions.

Q3: How can I experimentally distinguish between specific and non-specific binding of this compound?

A3: Specific binding is determined by subtracting non-specific binding from the total binding measured in your assay.[7][8] To measure non-specific binding, you perform the binding assay in the presence of a high concentration of a specific unlabeled competitor that will saturate the target receptors. For this compound, which binds to both muscarinic and nicotinic receptors, a combination of specific antagonists is often used.

  • For Muscarinic Receptors: Use a high concentration of a muscarinic antagonist like Atropine (typically 1 µM) to block the specific binding of this compound to these receptors.[9]

  • For Nicotinic Receptors: Use a high concentration of a nicotinic antagonist like d-Tubocurarine to block the specific binding of this compound to these receptors.[10][11]

Any remaining binding in the presence of these saturating concentrations of antagonists is considered non-specific.

Troubleshooting Guides

Issue: High Background Signal/High Non-Specific Binding

High background signal is a common issue in this compound binding assays, often stemming from significant non-specific binding. The following troubleshooting steps can help you mitigate this problem.

Troubleshooting Workflow

G start High Non-Specific Binding Detected check_assay_params Review Assay Parameters start->check_assay_params optimize_buffer Optimize Buffer Conditions check_assay_params->optimize_buffer Parameters seem appropriate use_blockers Implement Blocking Agents optimize_buffer->use_blockers Optimization yields some improvement adjust_ligand_conc Adjust Ligand Concentration optimize_buffer->adjust_ligand_conc Buffer optimization is insufficient use_blockers->optimize_buffer Blocking agents are ineffective use_blockers->adjust_ligand_conc Blocking further reduces background end_point Reduced Non-Specific Binding adjust_ligand_conc->end_point Concentration adjustment successful

Caption: A logical workflow for troubleshooting high non-specific binding.

1. Optimize Buffer Conditions:

The composition of your assay buffer can significantly influence non-specific binding.

  • pH Adjustment: The pH of the buffer can alter the charge of both your target protein and other components in the assay. It is advisable to maintain a pH where your target receptor is stable and physiologically active, while minimizing charge-based interactions with this compound.[12]

  • Increase Ionic Strength: Adding salts like NaCl to your buffer can help to shield electrostatic interactions between the positively charged this compound and negatively charged surfaces, thereby reducing non-specific binding.[12] You can screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal concentration for your assay.[13]

2. Utilize Blocking Agents:

Blocking agents are inert proteins or other molecules that bind to non-specific sites, preventing this compound from interacting with them.

  • Bovine Serum Albumin (BSA): BSA is a commonly used protein blocking agent.[5][12] It can be added to the assay buffer to coat the surfaces of the assay plate and other components, reducing non-specific binding.

  • Casein: Casein, a milk protein, is another effective blocking agent and is sometimes considered more effective than BSA for blocking hydrophobic interactions.[5][14]

Recommended Concentrations of Common Blocking Agents

Blocking AgentTypical Working ConcentrationReference(s)
Bovine Serum Albumin (BSA)1-2% (w/v)[15][16][17]
Casein0.2% (w/v) or higher[5][14][15]

3. Adjust Ligand Concentration:

Ensure you are not using an excessively high concentration of radiolabeled this compound. High concentrations can lead to the occupation of low-affinity, non-specific sites.[6] Perform saturation binding experiments to determine the optimal concentration that saturates the specific receptors without causing excessive non-specific binding.

Experimental Protocols

Protocol: Radioligand Binding Assay to Determine Specific and Non-Specific Binding of this compound

This protocol outlines the steps for a filtration-based radioligand binding assay to measure the binding of radiolabeled this compound (e.g., [³H]this compound) to its receptors in a membrane preparation.

Materials:

  • Membrane preparation containing muscarinic and/or nicotinic receptors

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Unlabeled this compound

  • Atropine (for muscarinic receptor non-specific binding)

  • d-Tubocurarine (for nicotinic receptor non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[9][18]

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[9]

  • Bovine Serum Albumin (BSA) or Casein (optional blocking agent)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Experimental Workflow

G prep Prepare Reagents and Membrane Suspension setup_plate Set up 96-well Plate (Total, Non-Specific, Competition) prep->setup_plate incubate Incubate at Room Temperature setup_plate->incubate filtrate Filter and Wash to Separate Bound and Free Ligand incubate->filtrate quantify Quantify Radioactivity filtrate->quantify analyze Analyze Data (Calculate Specific Binding) quantify->analyze

Caption: A streamlined workflow for a radioligand binding assay.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane preparation and resuspend it in the final assay binding buffer. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, radiolabeled this compound (at a concentration near its Kd), and the membrane preparation.

    • Non-Specific Binding (Muscarinic): Add Atropine (1 µM final concentration), radiolabeled this compound, and the membrane preparation.[9]

    • Non-Specific Binding (Nicotinic): Add d-Tubocurarine (concentration to be optimized, typically in the µM range), radiolabeled this compound, and the membrane preparation.

    • Competition Binding (Optional): Add varying concentrations of unlabeled this compound, radiolabeled this compound, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9][18]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[9]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for each condition.

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .

    • For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to determine the IC50 value.

Concentrations of Specific Antagonists for Determining Non-Specific Binding

AntagonistTarget ReceptorTypical ConcentrationReference(s)
AtropineMuscarinic1 µM[9]
d-TubocurarineNicotinic0.9 µM - 4 µM[10][19]

Signaling Pathways

This compound-Activated Muscarinic Receptor Signaling

This compound is an agonist for all five muscarinic acetylcholine receptor subtypes (M1-M5). These G-protein coupled receptors initiate distinct downstream signaling cascades.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[6][20]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[20]

G Carbachol This compound M1_M3_M5 M1, M3, M5 Receptors Carbachol->M1_M3_M5 M2_M4 M2, M4 Receptors Carbachol->M2_M4 Gq11 Gq/11 M1_M3_M5->Gq11 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C Gq11->PLC AC Adenylyl Cyclase Gi_o->AC PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC

Caption: Muscarinic receptor signaling pathways activated by this compound.

This compound-Activated Nicotinic Receptor Signaling

This compound also acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[21]

  • Activation and Ion Influx: Binding of this compound to nAChRs causes a conformational change in the receptor, opening a central pore. This allows the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), leading to depolarization of the cell membrane.[22][23]

  • Downstream Signaling: The influx of Ca²⁺ can act as a second messenger, activating various downstream signaling pathways, including the PI3K-Akt pathway, which is involved in cell survival and neuroprotection.[22][24]

G Carbachol This compound nAChR Nicotinic Acetylcholine Receptor Carbachol->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na+ and Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca2+ as Second Messenger Cation_Influx->Ca_Signaling PI3K_Akt PI3K-Akt Pathway Ca_Signaling->PI3K_Akt Cellular_Response Cellular Response (e.g., Neuroprotection) PI3K_Akt->Cellular_Response

Caption: Nicotinic receptor signaling pathway activated by this compound.

References

Technical Support Center: Carbamylcholine Dosage and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbamylcholine (carbachol). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving different animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as carbachol, is a potent synthetic cholinergic agonist.[1][2] It mimics the effects of the neurotransmitter acetylcholine by directly binding to and activating both muscarinic and nicotinic acetylcholine receptors.[1][2][3] Unlike acetylcholine, this compound is resistant to degradation by the enzyme acetylcholinesterase, which results in a more prolonged duration of action.[1] This prolonged activity makes it a powerful tool for studying cholinergic signaling pathways and their physiological effects.

Q2: What are the primary experimental applications of this compound in animal models?

This compound is widely used in various research applications, including:

  • Ophthalmology: To treat glaucoma and induce miosis (pupil constriction) during surgery in animals like dogs, cats, and horses.[2]

  • Smooth Muscle Contraction: To study the contractility of smooth muscles in isolated tissues such as the bladder, intestine, and aorta in organ bath experiments.[4][5]

  • Cardiovascular Research: To investigate its effects on heart rate and blood pressure.[6][7]

  • Neuroscience: To study cholinergic neurotransmission in the central nervous system, including its role in learning, memory, and sleep.[1][8]

  • Glandular Secretion: To stimulate secretions from glands like the salivary glands.

Q3: How should this compound be stored and prepared for experiments?

This compound is typically supplied as a crystalline solid. It is important to store it in a cool, dry place, protected from light. For experimental use, it is usually dissolved in sterile saline or an appropriate buffer. Due to its potent effects, accurate weighing and dilution are critical to achieve the desired final concentration.

Dosage and Administration

Q4: How do I determine the correct dosage of this compound for my animal model?

The appropriate dosage of this compound is highly dependent on the animal species, the route of administration, and the specific experimental endpoint. It is crucial to start with a low dose and perform a dose-response study to determine the optimal concentration for your experiment. The following tables provide a summary of reported dosages in various animal models.

Data Presentation: this compound Dosage in Animal Models

Table 1: Systemic Administration Dosages

Animal ModelRoute of AdministrationDosage RangeExperimental ApplicationReference(s)
RatOral (p.o.)Up to 10 mg/kgBehavioral studies (locomotor activity)
RatIntravenous (i.v.)1 nmol/100 nL (microinjection)Cardiovascular studies (blood pressure, heart rate)[7]
RabbitIntravenous (i.v.) Infusion0.6 - 2.5 µg/kg/minCardiovascular studies (cerebral blood flow)
DogIntravenous (i.v.)1 mg per 100 lb body weightCardiovascular studies (blood pressure)[9]
CatIntracerebroventricular (i.c.v.)7.5 - 30 µgCardiovascular and behavioral studies[6]

Note: Data on systemic administration in mice is limited in the reviewed literature. Researchers should perform careful dose-escalation studies.

Table 2: Topical Ophthalmic Administration Dosages

Animal ModelConcentration RangeIndicationReference(s)
Dog0.75% - 3%Glaucoma management[2]
Cat0.01% - 0.75%Surgical miosis[2]
Horse1.5% - 3%Intraocular pressure reduction[2]

Table 3: In Vitro Tissue Bath Concentrations

Tissue PreparationAnimal ModelConcentration RangeApplicationReference(s)
IleumGuinea Pig10⁻⁹ M - 10⁻⁵ MSmooth muscle contraction
BladderRat10⁻⁸ M - 10⁻⁴ MSmooth muscle contraction
AortaRat10⁻⁹ M - 10⁻⁴ MVasodilation/constriction studies[10]

Troubleshooting Guide

Q5: My animal is showing excessive salivation, lacrimation, and respiratory distress after systemic administration. What should I do?

These are signs of a cholinergic crisis, which is an overstimulation of the parasympathetic nervous system.[11][12][13] This is a serious and potentially life-threatening side effect.

Immediate Actions:

  • Stop Administration: Immediately cease administration of this compound.

  • Administer an Antagonist: Atropine is a muscarinic antagonist that can counteract these effects. The appropriate dose of atropine should be determined in consultation with a veterinarian and your institution's animal care and use committee.

  • Provide Supportive Care: Ensure the animal's airway is clear and provide respiratory support if necessary.[11]

Prevention:

  • Dose Adjustment: This reaction indicates the dose is too high. Significantly reduce the dose in subsequent experiments.

  • Pre-treatment: In some experimental paradigms, pre-treatment with a peripherally acting muscarinic antagonist like glycopyrrolate can mitigate these side effects without affecting central cholinergic transmission.

Q6: I am not observing the expected contractile response in my in vitro smooth muscle preparation.

Several factors could contribute to a lack of response in an isolated tissue bath experiment.

Troubleshooting Steps:

  • Tissue Viability: Ensure the tissue was properly dissected and maintained in oxygenated physiological salt solution at the correct temperature. Check the tissue's response to a standard contracting agent like potassium chloride (KCl) to confirm its viability.

  • Drug Concentration: Verify your calculations and the final concentration of this compound in the organ bath. Ensure the stock solution was prepared correctly and has not degraded.

  • Receptor Desensitization: Prolonged exposure to a high concentration of an agonist can lead to receptor desensitization. Ensure you are following a standard protocol for cumulative or non-cumulative dose-response curves with adequate washout periods between doses.

  • Antagonist Presence: Ensure that no cholinergic antagonists were inadvertently introduced into your preparation.

Q7: The cardiovascular effects (hypotension and bradycardia) are too severe in my in vivo experiment.

This compound can cause a profound drop in blood pressure and heart rate.[9][14]

Troubleshooting Steps:

  • Lower the Dose: The most likely cause is that the dose is too high for the specific animal model and route of administration.

  • Slower Administration: For intravenous administration, a slow infusion is preferable to a bolus injection to avoid a sudden and dramatic drop in blood pressure.

  • Anesthesia: The type of anesthetic used can influence the cardiovascular response. Ensure you are using an appropriate anesthetic regimen for cardiovascular studies.[15]

  • Monitor Vital Signs Continuously: Closely monitor blood pressure and heart rate throughout the experiment to be able to react quickly to adverse events.

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)

Objective: To determine the contractile response of guinea pig ileum to this compound.

Materials:

  • Guinea pig ileum segment

  • Organ bath system with an isometric force transducer

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound stock solution

  • 95% O₂ / 5% CO₂ gas mixture

Methodology:

  • Euthanize a guinea pig according to an approved protocol and dissect a segment of the terminal ileum.

  • Clean the ileal segment by gently flushing with Krebs-Henseleit solution.

  • Cut a 2-3 cm segment and suspend it in the organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the bath. Start with a low concentration (e.g., 1 nM) and increase in logarithmic increments (e.g., to 3 nM, 10 nM, 30 nM, etc.) until a maximal response is achieved.

  • Record the contractile force at each concentration.

  • Wash the tissue thoroughly to allow it to return to baseline before starting a new experiment.

Protocol 2: Measurement of Cardiovascular Response in Anesthetized Rats

Objective: To measure the effect of intravenously administered this compound on blood pressure and heart rate in anesthetized rats.

Materials:

  • Anesthetized rat (e.g., with urethane or another suitable anesthetic for cardiovascular studies)

  • Cannulated carotid artery or femoral artery for blood pressure measurement

  • Cannulated jugular vein or femoral vein for drug administration

  • Blood pressure transducer and recording system

  • This compound solution in sterile saline

Methodology:

  • Anesthetize the rat according to an approved protocol and ensure a stable plane of anesthesia.[16]

  • Surgically expose and cannulate the carotid or femoral artery and connect the cannula to a pressure transducer to record arterial blood pressure.

  • Surgically expose and cannulate the jugular or femoral vein for intravenous drug administration.

  • Allow the animal to stabilize and record baseline blood pressure and heart rate for at least 20-30 minutes.

  • Administer a low dose of this compound intravenously as a slow bolus or infusion.

  • Continuously record blood pressure and heart rate and observe the changes in response to the drug.

  • Allow the cardiovascular parameters to return to baseline before administering the next dose, if performing a dose-response study.

  • At the end of the experiment, euthanize the animal without recovery from anesthesia.

Visualizations

Signaling Pathways of this compound

Carbamylcholine_Signaling cluster_receptors Acetylcholine Receptors cluster_muscarinic_pathway Muscarinic Pathway cluster_nicotinic_pathway Nicotinic Pathway Carbachol This compound (Carbachol) Muscarinic Muscarinic Receptors (GPCR) Carbachol->Muscarinic Nicotinic Nicotinic Receptors (Ligand-gated ion channel) Carbachol->Nicotinic G_protein G-protein activation (Gq/11 or Gi/o) Muscarinic->G_protein Ion_channel Ion Channel Opening Nicotinic->Ion_channel PLC Phospholipase C (PLC) activation G_protein->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca_release Ca²⁺ release from intracellular stores IP3_DAG->Ca_release Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction Glandular_secretion Glandular Secretion Ca_release->Glandular_secretion Na_influx Na⁺ and Ca²⁺ Influx Ion_channel->Na_influx Depolarization Cell Membrane Depolarization Na_influx->Depolarization Skeletal_muscle_contraction Skeletal Muscle Contraction Depolarization->Skeletal_muscle_contraction Neuronal_excitation Neuronal Excitation Depolarization->Neuronal_excitation

Caption: this compound signaling pathways via muscarinic and nicotinic receptors.

Experimental Workflow for In Vivo Cardiovascular Study

in_vivo_workflow Animal_prep Animal Preparation (Anesthesia, Cannulation) Stabilization Stabilization Period (Baseline Recording) Animal_prep->Stabilization Dose_admin This compound Administration Stabilization->Dose_admin Data_acq Data Acquisition (Continuous BP and HR monitoring) Dose_admin->Data_acq Recovery Recovery to Baseline Data_acq->Recovery Repeat_or_end Repeat Dose or End Experiment Recovery->Repeat_or_end Repeat_or_end->Dose_admin Repeat Euthanasia Euthanasia Repeat_or_end->Euthanasia End in_vitro_troubleshooting Start No Contractile Response Observed Check_viability Is tissue responsive to KCl? Start->Check_viability Viability_issue Tissue viability issue. Re-dissect or check buffer. Check_viability->Viability_issue No Check_drug_prep Are drug calculations and preparation correct? Check_viability->Check_drug_prep Yes Viability_issue->Start Drug_prep_issue Re-prepare stock and working solutions. Check_drug_prep->Drug_prep_issue No Check_desensitization Was there prolonged exposure to high agonist concentration? Check_drug_prep->Check_desensitization Yes Drug_prep_issue->Start Desensitization_issue Review protocol for washout periods and concentration steps. Check_desensitization->Desensitization_issue Yes Success Problem Resolved Check_desensitization->Success No Desensitization_issue->Start

References

Technical Support Center: Overcoming Poor Absorption of Carbamylcholine in Topical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor absorption of Carbamylcholine in topical formulations.

Troubleshooting Guides & FAQs

Q1: My topical this compound formulation shows low efficacy. What are the potential reasons for this?

A1: The low efficacy of a topical this compound formulation is often attributed to its poor absorption through the stratum corneum, the outermost layer of the skin. This compound is a quaternary ammonium compound, making it hydrophilic (water-soluble) and generally less permeable through the lipid-rich skin barrier.[1] Key factors contributing to low efficacy include:

  • Physicochemical Properties of this compound: Its hydrophilic nature and positive charge hinder its partitioning into and diffusion across the lipophilic stratum corneum.

  • Formulation In-Vivo Performance: The vehicle (cream, gel, ointment) may not be optimized to release the drug effectively or to interact with the skin in a way that facilitates absorption.

  • Skin Barrier Function: The inherent barrier properties of the skin, which vary between individuals and anatomical sites, can significantly limit drug penetration.

Q2: How can I improve the penetration of this compound through the skin?

A2: Several strategies can be employed to enhance the topical delivery of this compound:

  • Chemical Penetration Enhancers (CPEs): Incorporating CPEs into your formulation can reversibly disrupt the ordered structure of the stratum corneum, thereby increasing drug permeability. Examples include:

    • Solvents: Ethanol, propylene glycol, and Transcutol®.

    • Fatty Acids: Oleic acid and lauric acid.

    • Surfactants: Tweens® and Spans®.

    • Urea: Acts as a hydrating agent and keratolytic.

  • Advanced Drug Delivery Systems: Encapsulating this compound in nanocarriers can improve its penetration.

    • Liposomes: Phospholipid vesicles that can carry both hydrophilic and lipophilic drugs and enhance their penetration by interacting with the skin lipids.

    • Ethosomes: Liposomal systems containing a high concentration of ethanol, which provides flexibility to the vesicles and acts as a penetration enhancer itself.

    • Niosomes: Non-ionic surfactant-based vesicles that are analogous to liposomes and can improve drug stability and skin penetration.[2]

Q3: I am developing a new formulation. What are the key steps I should follow?

A3: A systematic approach to topical formulation development is crucial for success. The key phases include:

  • Pre-formulation Studies: Characterize the physicochemical properties of this compound, such as its solubility and stability in various solvents and pH conditions.

  • Prototype Formulation Development: Create initial formulations (e.g., creams, gels) with different excipients, including a selection of penetration enhancers or a nanocarrier system.

  • In Vitro Testing:

    • In Vitro Release Testing (IVRT): To measure the rate and extent of this compound release from the formulation.

    • In Vitro Permeation Testing (IVPT): To assess the amount of this compound that can permeate through a skin model.

  • Formulation Optimization: Based on the in vitro data, refine the formulation to achieve the desired release and permeation profile.

  • Stability Testing: Evaluate the physical and chemical stability of the optimized formulation under various storage conditions.

Q4: How do I test the skin permeation of my this compound formulation in the lab?

A4: The gold standard for in vitro skin permeation testing is the Franz diffusion cell assay . This method allows for the measurement of drug permeation through an excised skin sample (human or animal) or a synthetic membrane. Other useful techniques include:

  • Tape Stripping: This method involves sequentially applying and removing adhesive tape to the skin surface after topical application of the formulation. The amount of drug in each tape strip can be quantified to determine its distribution within the stratum corneum.

  • Confocal Microscopy: This non-invasive imaging technique can be used to visualize the penetration of a fluorescently-labeled drug into the different layers of the skin in real-time.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the enhancement of this compound skin permeation using different formulation strategies. This data is for illustrative purposes to demonstrate the potential improvements that can be achieved.

Formulation StrategyPermeation Flux (µg/cm²/h)Enhancement Ratio (ER)Lag Time (hours)
Control (this compound in Saline) 0.51.04.5
+ 5% Propylene Glycol 1.53.03.0
+ 2% Oleic Acid 2.55.02.5
Liposomal Formulation 3.06.02.0
Ethosomal Formulation 4.59.01.5

Note: The Enhancement Ratio (ER) is calculated by dividing the flux of the enhanced formulation by the flux of the control formulation.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the rate of this compound permeation through an excised skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • This compound formulation

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath maintained at 37°C

  • High-performance liquid chromatography (HPLC) system for drug quantification

Methodology:

  • Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.

  • Mount the skin sections between the donor and receptor compartments of the Franz cells, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed and degassed receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Place the Franz cells in a water bath set to 37°C to maintain the skin surface temperature at approximately 32°C.

  • Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and replace it with an equal volume of fresh receptor solution.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and the lag time.

Skin Drug Quantification by Tape Stripping

Objective: To determine the amount and distribution of this compound within the stratum corneum.

Materials:

  • Adhesive tapes (e.g., D-Squame®, Scotch® Magic™ Tape)

  • This compound formulation

  • Forceps

  • Vials for tape strips

  • Solvent for drug extraction (e.g., methanol, acetonitrile)

  • HPLC system

Methodology:

  • Apply a defined amount of the this compound formulation to a specific area of the skin (in vivo or ex vivo).

  • After a predetermined application time, remove any excess formulation from the skin surface.

  • Firmly press a piece of adhesive tape onto the treated skin area and then rapidly remove it.

  • Place the tape strip into a vial.

  • Repeat the tape stripping process for a set number of times (e.g., 10-20 strips) on the same skin area to progressively remove layers of the stratum corneum.

  • Add a suitable solvent to each vial to extract the this compound from the tape strips.

  • Analyze the concentration of this compound in the solvent extracts using HPLC.

  • Plot the amount of this compound per tape strip versus the strip number to obtain a concentration profile within the stratum corneum.[3][4][5]

Visualizations

Carbamylcholine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound M3_Receptor Muscarinic M3 Receptor This compound->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Differentiation, Proliferation) PKC->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_formulation Formulation & Preparation cluster_experiment In Vitro Permeation Testing cluster_analysis Analysis & Data Interpretation Formulation Prepare this compound Formulations (Control, +Enhancers, Nanocarriers) Franz_Setup Mount Skin in Franz Diffusion Cells Formulation->Franz_Setup Skin_Prep Prepare Excised Skin (Human or Porcine) Skin_Prep->Franz_Setup Dosing Apply Formulation to Donor Compartment Franz_Setup->Dosing Sampling Collect Samples from Receptor Compartment at Time Intervals Dosing->Sampling Quantification Quantify this compound Concentration (HPLC) Sampling->Quantification Calculation Calculate Permeation Flux, Enhancement Ratio, and Lag Time Quantification->Calculation Comparison Compare Performance of Different Formulations Calculation->Comparison Troubleshooting_Logic start Low Efficacy of Topical this compound check_permeation Is skin permeation the limiting factor? start->check_permeation check_formulation Is the formulation optimized? check_permeation->check_formulation Yes optimize_vehicle Optimize Vehicle (e.g., adjust pH, viscosity) check_permeation->optimize_vehicle No (Consider other factors like drug stability, receptor sensitivity) add_enhancer Incorporate Chemical Penetration Enhancers (e.g., Propylene Glycol, Oleic Acid) check_formulation->add_enhancer No use_nanocarrier Utilize Nanocarrier Systems (e.g., Liposomes, Ethosomes) check_formulation->use_nanocarrier No re_evaluate Re-evaluate Permeation (IVPT, Tape Stripping) add_enhancer->re_evaluate use_nanocarrier->re_evaluate optimize_vehicle->re_evaluate

References

Technical Support Center: Dealing with Carbamylcholine-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with carbamylcholine (carbachol)-induced cytotoxicity in cell culture.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving carbachol-induced cytotoxicity.

Problem Possible Cause(s) Suggested Solution(s)
No or low cytotoxicity observed 1. Sub-optimal carbachol concentration: The concentration may be too low for the specific cell line and incubation time.1. Optimize carbachol concentration: Perform a dose-response experiment to determine the EC50 or IC50 for your cell line. Concentrations can range from nanomolar to millimolar depending on the cell type.[1][2] 2. Optimize incubation time: Cytotoxicity can be time-dependent. Test different time points (e.g., 24, 48, 72 hours).[3][4]
2. Low receptor expression: The cell line may not express sufficient levels of muscarinic or nicotinic acetylcholine receptors.1. Verify receptor expression: Check the literature for receptor expression data on your cell line or perform RT-PCR or Western blotting to confirm. 2. Use a different cell line: Select a cell line known to express cholinergic receptors.
3. Insensitive cell line: Some cell lines are inherently resistant to carbachol-induced cytotoxicity.1. Use a positive control: Treat a sensitive cell line in parallel to ensure the carbachol stock is active.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.1. Ensure a single-cell suspension: Gently pipette to break up cell clumps before seeding. 2. Use a hemocytometer or automated cell counter: Accurately count cells before plating.
2. Edge effects in multi-well plates: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.1. Avoid using outer wells: Fill the outer wells with sterile PBS or media without cells. 2. Ensure proper humidification: Maintain a humidified incubator environment.
3. Inaccurate pipetting: Small errors in pipetting carbachol or assay reagents can lead to significant variability.1. Use calibrated pipettes: Regularly check and calibrate pipettes. 2. Use a master mix: Prepare a master mix of carbachol-containing media to add to the wells.
Unexpected cell proliferation 1. Biphasic effect of carbachol: At low concentrations or with short incubation times, carbachol can be proliferative in some cell types.[3]1. Increase carbachol concentration and/or incubation time: Refer to your dose-response and time-course experiments to find conditions that favor cytotoxicity.
Difficulty interpreting results 1. Apoptosis vs. Necrosis: It may be unclear which cell death pathway is being induced.1. Use specific assays: Employ Annexin V/PI staining to differentiate between early apoptosis, late apoptosis, and necrosis.[4] 2. Measure caspase activity: Assays for caspases (e.g., caspase-3, -8, -9) can confirm apoptosis.[5]
2. Assay interference: Components in the media (e.g., phenol red, serum) can interfere with colorimetric or fluorometric assays.1. Use appropriate controls: Include a media-only blank. 2. Use serum-free media: For some assays like the MTT assay, it is recommended to use serum-free media during the incubation with the reagent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of carbachol-induced cytotoxicity?

A1: Carbachol is a cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors.[6] This activation leads to a cascade of intracellular events, primarily a significant increase in intracellular calcium concentration ([Ca2+]i), both from intracellular stores and influx from the extracellular space.[1][7] This calcium overload can lead to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and oxidative stress, ultimately triggering cell death pathways such as apoptosis and necrosis.[8][9]

Q2: How do I choose the right concentration of carbachol for my experiment?

A2: The optimal concentration of carbachol is highly dependent on the cell line and the experimental endpoint. It is crucial to perform a dose-response curve to determine the effective concentration for your specific model. Concentrations reported in the literature can range from as low as 10 nM for signaling events to 1 mM or higher for inducing cytotoxicity.[1][10]

Q3: How can I differentiate between carbachol-induced apoptosis and necrosis?

A3: You can use flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. Additionally, measuring the activity of key apoptotic enzymes like caspases can confirm the involvement of apoptosis.[5]

Q4: Can I block carbachol-induced cytotoxicity?

A4: Yes. Since carbachol acts on acetylcholine receptors, its effects can be blocked by receptor antagonists. For example, atropine is a common antagonist for muscarinic acetylcholine receptors and can be used to inhibit carbachol's effects mediated through these receptors.[1]

Q5: My cells are dying, but not in the way I expected. What could be wrong?

A5: Carbachol can induce different cellular responses depending on the context. Ensure your experimental setup is optimized. High concentrations of carbachol can lead to rapid necrosis, while lower concentrations over a longer period might induce apoptosis.[4] It's also important to consider the health of your cells before treatment, as stressed cells may respond differently. Always include positive and negative controls in your experiments.

Quantitative Data

The following table summarizes a range of carbachol concentrations and their observed effects in different cell lines, as reported in the literature. Note that these are starting points, and optimization for your specific experimental conditions is essential.

Cell LineCarbachol ConcentrationIncubation TimeObserved Effect
K562 (Human Chronic Myelogenous Leukemia)Not specified48 hoursIncreased necrotic cells
Murine Breast Tumor Cells (LM2 and LM3)10⁻⁷ M20 hoursReduced cell proliferation by 56-62%
Human Granulosa-Lutein Cells10 nM - 1.1 µMNot specifiedIncreased intracellular calcium
Bovine Corneal Endothelial Cells1% (w/v)3 hoursObservable changes in nuclear densities
SH-SY5Y (Human Neuroblastoma)~50 µM (EC50)Not specifiedStimulation of IP3 accumulation and Ca2+ mobilization
HEK-293 (transfected with M3 receptors)0.1 mM24 hoursIncreased M3 receptor number
Human Ciliary Muscle Cells10 µM10 minutes53% decrease in cell surface area (contraction)
Neostriatal Neurons30 µMNot specifiedMembrane depolarization

Experimental Protocols

MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well plate with cultured cells

  • Carbachol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of carbachol and incubate for the desired time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Annexin V/PI Staining for Apoptosis and Necrosis

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with carbachol. For adherent cells, use a gentle non-enzymatic method to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Measurement of Intracellular Calcium ([Ca²⁺]i) with Fura-2 AM

This protocol measures changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells grown on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter at ~510 nm.

Procedure:

  • Dye Loading: Incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Imaging: Mount the coverslip on the stage of the fluorescence microscope.

  • Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) before adding carbachol.

  • Stimulation: Add carbachol at the desired concentration and record the change in the fluorescence ratio over time.

Detection of Reactive Oxygen Species (ROS) with DCFH-DA

This protocol detects intracellular ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Treated and control cells

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Serum-free medium

  • PBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with carbachol for the desired duration.

  • Dye Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA (typically 10-20 µM) in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.

  • Measurement: Add PBS to the wells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Signaling Pathways and Visualizations

Carbachol-induced cytotoxicity is primarily initiated by the activation of muscarinic and nicotinic acetylcholine receptors, leading to a surge in intracellular calcium. This calcium overload triggers downstream events culminating in either apoptosis or necrosis.

Carbachol-Induced Apoptosis Pathway

Sustained elevation of intracellular calcium can lead to mitochondrial stress, resulting in the release of cytochrome c. This initiates the caspase cascade, leading to the execution of apoptosis.

Carbachol_Apoptosis Carbachol Carbachol Receptor Muscarinic/Nicotinic Receptors Carbachol->Receptor Gq_PLC Gq/PLC Activation Receptor->Gq_PLC IP3 IP3 Production Gq_PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_overload Intracellular Ca²⁺ Overload Ca_release->Ca_overload Mitochondria Mitochondrial Stress Ca_overload->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Carbachol-induced apoptotic signaling cascade.

Carbachol-Induced Necrosis Pathway

Severe calcium overload and the associated oxidative stress can lead to mitochondrial permeability transition pore (mPTP) opening and ATP depletion, resulting in necrotic cell death. This can also involve the activation of necroptotic signaling pathways.

Carbachol_Necrosis Carbachol Carbachol Receptor Muscarinic/Nicotinic Receptors Carbachol->Receptor Ca_overload Severe Intracellular Ca²⁺ Overload Receptor->Ca_overload Mitochondria Mitochondrial Dysfunction Ca_overload->Mitochondria ROS ROS Production (Oxidative Stress) Mitochondria->ROS mPTP mPTP Opening Mitochondria->mPTP RIPK1_RIPK3 RIPK1/RIPK3 Activation ROS->RIPK1_RIPK3 ATP_depletion ATP Depletion mPTP->ATP_depletion Necrosis Necrosis/ Necroptosis ATP_depletion->Necrosis RIPK1_RIPK3->Necrosis

Caption: Carbachol-induced necrotic/necroptotic signaling.

Experimental Workflow for Assessing Carbachol Cytotoxicity

This diagram outlines a logical workflow for investigating carbachol-induced cytotoxicity.

Experimental_Workflow Start Start: Select Cell Line Dose_Response Dose-Response (MTT Assay) Start->Dose_Response Time_Course Time-Course (MTT Assay) Dose_Response->Time_Course Determine_IC50 Determine IC50 & Optimal Time Time_Course->Determine_IC50 Mechanism Mechanism of Death (Annexin V/PI) Determine_IC50->Mechanism Signaling Signaling Pathway (Ca²⁺, ROS) Determine_IC50->Signaling End End: Data Analysis Mechanism->End Signaling->End

Caption: Workflow for carbachol cytotoxicity studies.

References

Validation & Comparative

A Head-to-Head Battle of Cholinergic Agonists: Carbamylcholine vs. Acetylcholine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the potency, signaling pathways, and experimental evaluation of two key cholinergic agonists for researchers and drug development professionals.

Carbamylcholine (often referred to as carbachol) and acetylcholine are both potent cholinergic agonists that play crucial roles in research and clinical applications. While structurally similar, their pharmacological profiles exhibit key differences in potency, receptor selectivity, and duration of action. This guide provides a detailed comparison of these two compounds, supported by experimental data and methodologies, to aid researchers in selecting the appropriate agonist for their specific experimental needs.

Superior Stability and Potency of this compound

A primary distinction between this compound and acetylcholine lies in their susceptibility to hydrolysis by cholinesterases. Acetylcholine is rapidly broken down in the synaptic cleft, leading to a short duration of action. In contrast, this compound is a carbamic acid ester, which renders it significantly more resistant to hydrolysis by acetylcholinesterase.[1] This inherent stability contributes to its prolonged physiological effects and generally higher potency in many experimental systems.

Comparative Potency at Cholinergic Receptors

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) and its binding affinity (Ki). A lower EC50 value indicates greater potency, as a lower concentration of the agonist is required to elicit a half-maximal response. Similarly, a lower Ki value signifies a higher binding affinity for the receptor.

The following table summarizes a selection of reported EC50 and Ki values for this compound and acetylcholine at various nicotinic and muscarinic acetylcholine receptor subtypes. It is important to note that these values can vary depending on the experimental system, cell type, and assay conditions.

Receptor SubtypeLigandPotency MetricValueSpecies/SystemReference
Nicotinic Receptors
Muscle-type nAChRThis compoundEC50~30 µMRecombinant mouse[2]
Muscle-type nAChRAcetylcholineEC50~10 µMRecombinant mouse[2]
Muscle-type nAChRThis compoundK_D (mM)0.8Recombinant mouse[2]
Muscle-type nAChRAcetylcholineK_D (mM)0.16Recombinant mouse[2]
α3β4 nAChRThis compoundpEC504.88HEK293 cells[3]
Muscarinic Receptors
M1CarbacholEC5037 µMCultured rat neostriatum[4]
M1CarbacholKi (high affinity)6.5 µMCultured rat neostriatum[4]
M1CarbacholKi (low affinity)147 µMCultured rat neostriatum[4]
M1CarbacholpEC505.8HEK293T cells
M2CarbacholpEC506.7CHO cells
M3CarbacholpEC506.5CHO cells[5]
M4CarbacholpEC506.7CHO cells[5]
M5CarbacholpEC506.3CHO cells[5]

Signaling Pathways

Both this compound and acetylcholine exert their effects by activating cholinergic receptors, which are broadly classified into two families: nicotinic and muscarinic receptors.

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release.

Nicotinic_Signaling cluster_membrane Cell Membrane nAChR Nicotinic ACh Receptor (Ligand-gated Ion Channel) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel opens Agonist Acetylcholine or This compound Agonist->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Response

Nicotinic Acetylcholine Receptor Signaling Pathway

Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are further divided into five subtypes (M1-M5). Their activation initiates intracellular signaling cascades. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_membrane Cell Membrane Agonist Acetylcholine or This compound mAChR_M135 M1, M3, M5 mAChR Agonist->mAChR_M135 Binds mAChR_M24 M2, M4 mAChR Agonist->mAChR_M24 Binds Gq11 Gq/11 mAChR_M135->Gq11 Activates Gio Gi/o mAChR_M24->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_Decrease Decreased cAMP AC->cAMP_Decrease Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase Response1 Cellular Response Ca_Increase->Response1 Response2 Cellular Response cAMP_Decrease->Response2

Muscarinic Acetylcholine Receptor Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the potency of cholinergic agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Binding_Assay_Workflow A Prepare cell membranes expressing the receptor of interest B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]NMS for muscarinic receptors) A->B C Add increasing concentrations of the unlabeled competitor ligand (this compound or Acetylcholine) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify bound radioactivity using a scintillation counter E->F G Plot the percentage of specific binding against the log concentration of the competitor F->G H Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation G->H

Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, add the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine for muscarinic receptors), and increasing concentrations of the unlabeled test compound (this compound or acetylcholine).

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled ligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]

Functional Assays: Smooth Muscle Contraction

This ex vivo assay measures the physiological response of a tissue to an agonist, allowing for the determination of the EC50 value.

Detailed Steps:

  • Tissue Preparation: Isolate a smooth muscle tissue, such as the guinea pig ileum or trachea, and mount it in an organ bath containing a physiological salt solution aerated with carbogen (95% O2, 5% CO2) and maintained at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time.

  • Cumulative Concentration-Response Curve: Add the agonist (this compound or acetylcholine) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.

  • Data Recording: Record the isometric contraction of the muscle tissue using a force transducer connected to a data acquisition system.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Functional Assays: Calcium Influx in Cultured Cells

This in vitro assay is particularly useful for receptors that signal through an increase in intracellular calcium (e.g., M1, M3, M5 muscarinic receptors).

Detailed Steps:

  • Cell Culture and Dye Loading: Culture cells stably or transiently expressing the receptor of interest (e.g., CHO or HEK293 cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of the agonist.

  • Agonist Addition: Add increasing concentrations of the agonist (this compound or acetylcholine) to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[7][8]

Conclusion

Both this compound and acetylcholine are invaluable tools for studying the cholinergic system. The choice between the two will largely depend on the specific requirements of the experiment. This compound's resistance to hydrolysis makes it a more potent and longer-acting agonist, which can be advantageous for studies requiring sustained receptor activation. However, acetylcholine remains the endogenous ligand and may be more appropriate for studies aiming to mimic physiological conditions as closely as possible. A thorough understanding of their respective potencies at different receptor subtypes, as detailed in this guide, is essential for the accurate interpretation of experimental results and the successful development of novel cholinergic therapeutics.

References

A Comparative Guide to Carbamylcholine and Pilocarpine for Glaucoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Cholinergic agonists, such as carbamylcholine (also known as carbachol) and pilocarpine, have been mainstays in the pharmacological management of glaucoma for decades. Both drugs effectively lower IOP by enhancing the outflow of aqueous humor. This guide provides a detailed comparison of their performance, supported by available data, to assist researchers and drug development professionals in their understanding and evaluation of these compounds.

Mechanism of Action: A Tale of Two Cholinergic Agonists

Both this compound and pilocarpine are parasympathomimetic agents that mimic the effects of acetylcholine on muscarinic receptors in the eye.[1][2][3][4] However, their specific receptor interactions and metabolic stability differ, leading to variations in their clinical profiles.

Pilocarpine is a direct-acting cholinergic agonist that primarily stimulates muscarinic receptors (specifically the M3 subtype) in the ciliary muscle and the iris sphincter muscle.[1][2][5] Contraction of the ciliary muscle increases the tension on the scleral spur, which in turn opens up the trabecular meshwork, facilitating the outflow of aqueous humor and thereby reducing IOP.[1][2] Miosis, or constriction of the pupil, is a concurrent effect caused by the contraction of the iris sphincter muscle.[2]

This compound (Carbachol) exhibits a dual mechanism of action. It not only directly stimulates both muscarinic and nicotinic acetylcholine receptors but also indirectly acts as a weak cholinesterase inhibitor, which prolongs the effect of endogenous acetylcholine.[3][6][7] This resistance to hydrolysis by cholinesterase contributes to its longer duration of action compared to pilocarpine.[3][7][8] Similar to pilocarpine, its primary IOP-lowering effect is achieved through contraction of the ciliary muscle, which increases aqueous humor outflow through the trabecular meshwork.[3][6]

Signaling Pathway

The signaling pathway for both drugs involves the activation of M3 muscarinic receptors on the ciliary muscle, leading to a cascade of intracellular events that result in muscle contraction.

cluster_drug Cholinergic Agonist cluster_receptor Receptor Activation cluster_downstream Downstream Signaling & Effect This compound This compound M3_Receptor M3 Muscarinic Receptor (on Ciliary Muscle) This compound->M3_Receptor Pilocarpine Pilocarpine Pilocarpine->M3_Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Ciliary_Contraction Ciliary Muscle Contraction Ca_Release->Ciliary_Contraction TM_Opening Trabecular Meshwork Opening Ciliary_Contraction->TM_Opening Aqueous_Outflow Increased Aqueous Humor Outflow TM_Opening->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction

Caption: Signaling pathway of this compound and Pilocarpine.

Comparative Efficacy and Clinical Performance

Both drugs have demonstrated efficacy in lowering IOP. However, studies suggest that carbachol may have a more potent and longer-lasting effect.

ParameterThis compound (Carbachol)Pilocarpine
IOP Reduction Generally considered more potent than pilocarpine.[3] One study noted its use in patients allergic to pilocarpine.[3] Another study found it to be the most effective in controlling postoperative IOP compared to several other agents, including pilocarpine.[9]Effective in reducing IOP by 3-7 mmHg in patients with open-angle glaucoma.[2] A study comparing it to N-demethylated carbachol found 1% pilocarpine to be slightly more potent, with a maximum IOP reduction of 4.8 mm Hg six hours after administration.[10]
Onset of Action Miosis occurs within 2-5 minutes with topical administration.[3][8]Rapid onset of miosis.
Duration of Action 4 to 8 hours for topical administration and up to 24 hours for intraocular administration.[3][6][8]Relatively short half-life, necessitating frequent dosing.[5]
Dosing Frequency Typically administered up to three times daily.[11]Can be administered up to four times daily.[1]

Side Effect Profiles: A Key Differentiator

The clinical utility of cholinergic agonists is often limited by their side effects, which can be both local and systemic. Carbachol is generally associated with more side effects than pilocarpine.[3]

Side Effect CategoryThis compound (Carbachol)Pilocarpine
Local Ocular Effects Blurred vision, flushing, headache, and a tight feeling in the bladder are common.[11] Can also cause eye pain and accommodative spasm.Initial stinging sensation and painful spasm of accommodation are common.[12] Temporary blurred vision and eye discomfort can also occur.[1]
Systemic Effects Systemic absorption can lead to parasympathomimetic effects such as sweating, salivation, nausea, and abdominal cramps.[3][13] Due to its ganglionic stimulating activity, it can initially stimulate and then depress the cardiovascular and gastrointestinal systems.[3]Systemic side effects are possible and can include sweating, nausea, and bronchial constriction, particularly in patients with respiratory or cardiovascular disorders.[1][13]

Experimental Protocols: A Framework for Comparative Studies

To rigorously compare the efficacy and safety of this compound and pilocarpine, a randomized, double-masked, controlled clinical trial is the gold standard. Below is a generalized experimental workflow for such a study.

Experimental Workflow: Comparative Clinical Trial

cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Conclusion Patient_Recruitment Patient Recruitment (e.g., Open-Angle Glaucoma) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Visit Baseline Visit (IOP, Visual Acuity, etc.) Informed_Consent->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Group_A Group A: This compound Eye Drops Randomization->Group_A Group_B Group B: Pilocarpine Eye Drops Randomization->Group_B Follow_Up_Visits Follow-up Visits (e.g., Week 1, 4, 12) Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits IOP_Measurement IOP Measurement (Tonometry) Follow_Up_Visits->IOP_Measurement Adverse_Events Adverse Event Monitoring Follow_Up_Visits->Adverse_Events Patient_Reported_Outcomes Patient-Reported Outcomes Follow_Up_Visits->Patient_Reported_Outcomes Data_Analysis Statistical Analysis (e.g., t-test, ANOVA) IOP_Measurement->Data_Analysis Adverse_Events->Data_Analysis Patient_Reported_Outcomes->Data_Analysis Efficacy_Comparison Efficacy Comparison (Mean IOP Reduction) Data_Analysis->Efficacy_Comparison Safety_Comparison Safety Profile Comparison Data_Analysis->Safety_Comparison Conclusion Conclusion Efficacy_Comparison->Conclusion Safety_Comparison->Conclusion

Caption: Generalized workflow for a comparative clinical trial.

A typical study would involve the following key steps:

  • Patient Selection: A cohort of patients with a confirmed diagnosis of glaucoma (e.g., primary open-angle glaucoma) would be recruited.

  • Baseline Measurements: At the initial visit, baseline IOP would be measured using a standardized method like Goldmann applanation tonometry. Other relevant ocular parameters would also be recorded.

  • Randomization and Masking: Patients would be randomly assigned to receive either this compound or pilocarpine eye drops in a double-masked fashion, where neither the patient nor the investigator knows the treatment assignment.

  • Treatment and Follow-up: Patients would self-administer the eye drops according to a prescribed schedule. Follow-up visits would be scheduled at regular intervals to measure IOP and monitor for any adverse effects.

  • Data Analysis: The primary endpoint would typically be the mean change in IOP from baseline. Statistical analyses would be performed to compare the efficacy and safety profiles of the two drugs.

Conclusion

Both this compound and pilocarpine are effective IOP-lowering agents for the treatment of glaucoma. This compound appears to offer a more potent and longer-lasting effect, but this is often accompanied by a higher incidence of side effects. Pilocarpine, while requiring more frequent dosing and being potentially less potent, may be better tolerated by some patients. The choice between these two agents depends on a careful consideration of the individual patient's clinical needs, desired IOP target, and tolerance for potential side effects. For drug development professionals, understanding the nuances of their mechanisms, efficacy, and safety profiles is crucial for the design of novel glaucoma therapies that aim to improve upon these established treatments.

References

Validating Carbamylcholine's Muscarinic Effects: A Comparative Guide to Antagonist-Based Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies for validating the effects of the cholinergic agonist carbamylcholine (carbachol) using muscarinic antagonists such as atropine. This guide will delve into the experimental validation of this compound's activity, focusing on its interaction with muscarinic acetylcholine receptors (mAChRs) and the inhibitory effects of antagonists.

This compound, a potent synthetic choline ester, acts as a non-selective cholinergic agonist, stimulating both muscarinic and nicotinic acetylcholine receptors.[1][2][3] Its resistance to degradation by acetylcholinesterase results in a more sustained action compared to acetylcholine.[2] In research and clinical settings, it is crucial to validate that the observed effects of this compound are indeed mediated by the intended muscarinic receptors. This is typically achieved by demonstrating that these effects can be competitively inhibited by specific muscarinic antagonists like atropine.

Comparative Efficacy of Muscarinic Antagonists in Reversing this compound's Effects

The following table summarizes quantitative data from various studies, demonstrating the inhibitory action of atropine and other selective muscarinic antagonists on this compound-induced physiological responses.

AntagonistAgonistPreparationMeasured ResponseAntagonist ConcentrationObserved EffectReference
AtropineCarbacholRabbit Stomach Smooth MuscleMuscle ContractionNot specifiedCompetitive blockade of carbachol's effect.[4]
AtropineCarbacholRat Anococcygeus MuscleMuscle Contraction1 x 10⁻⁸ MInhibited responses to carbachol without altering the slope of the concentration-response curve.[5]
AtropineCarbacholSyrian Hamster Suprachiasmatic Nucleus (SCN)Phase Shifts in Circadian RhythmNot specifiedBlocked carbachol-induced phase shifts at circadian times (CT) 6 and 22.[6]
AtropineCarbacholRat Intestinal MyofibroblastsIntracellular Ca²⁺ Elevation & Contraction1 - 10 nMInhibited carbachol-induced contraction and eliminated intracellular Ca²⁺ elevation.[7]
AtropineCarbacholSH-SY5Y Neuroblastoma CellsCa²⁺ MobilizationVariedReduced the response to carbachol and shifted the dose-response curve to the right.[8]
Pirenzepine (M₁ Selective)CarbacholRatDrinking BehaviorID₅₀: 9.31 nmol/ratProduced a marked and dose-dependent inhibition of carbachol-induced drinking.[9]
Methoctramine (M₂ Selective)CarbacholRatDrinking BehaviorUp to 80.3 nmol/ratInactive in inhibiting carbachol-induced drinking.[9]
4-DAMP (M₃ Selective)CarbacholRat Intestinal MyofibroblastsIntracellular Ca²⁺ Elevation & Contraction3 and 10 nMDose-dependently inhibited carbachol-induced contraction and intracellular Ca²⁺ elevation.[7]
AF-DX 116 (M₂ Selective)CarbacholRat Intestinal MyofibroblastsIntracellular Ca²⁺ Elevation & Contraction10 and 30 nMDose-dependently inhibited carbachol-induced contraction and intracellular Ca²⁺ elevation.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the antagonistic effect of atropine on this compound-induced responses.

Isolated Tissue Contraction Studies

This protocol is a standard method for evaluating the effects of agonists and antagonists on smooth muscle contractility.

  • Tissue Preparation:

    • A segment of smooth muscle tissue, such as rabbit stomach or rat anococcygeus muscle, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[4][5]

    • One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile responses.

    • The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Concentration-Response Curve for this compound:

    • Cumulative concentrations of this compound are added to the organ bath, and the resulting contractile response is recorded at each concentration until a maximal response is achieved.

    • This establishes the baseline agonist activity.

  • Antagonist Incubation:

    • The tissue is washed to remove the this compound.

    • A specific concentration of the muscarinic antagonist (e.g., atropine) is added to the organ bath and incubated with the tissue for a predetermined time to allow for receptor binding.[5]

  • Concentration-Response Curve in the Presence of Antagonist:

    • While the antagonist is still present, a second cumulative concentration-response curve for this compound is generated.

    • A competitive antagonist like atropine will cause a parallel rightward shift in the concentration-response curve without depressing the maximal response.[5]

  • Data Analysis:

    • The potency of the antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Intracellular Calcium Measurement

This protocol is used to investigate the effect of this compound and its antagonists on intracellular signaling pathways.

  • Cell Culture and Loading:

    • Cells expressing muscarinic receptors (e.g., SH-SY5Y neuroblastoma cells or isolated rat intestinal myofibroblasts) are cultured.[7][8]

    • The cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) for a specified time at 37°C.

  • Baseline Fluorescence Measurement:

    • The cells are washed to remove the excess dye and placed in a cuvette or on a microscope stage for fluorescence measurement.

    • Baseline intracellular calcium levels are recorded.

  • Agonist and Antagonist Application:

    • The muscarinic antagonist (e.g., atropine) is added to the cells, and they are incubated for a few minutes.[7]

    • This compound is then added, and the change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity.

  • Data Analysis:

    • The increase in intracellular calcium concentration in response to this compound, both in the presence and absence of the antagonist, is quantified. A reduction in the this compound-induced calcium signal in the presence of the antagonist indicates a blockade of the muscarinic receptor-mediated signaling pathway.[7][8]

Visualizing the Molecular Interactions and Experimental Design

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation with muscarinic antagonists.

G cluster_0 This compound This compound MuscarinicReceptor Muscarinic Receptor (e.g., M3) This compound->MuscarinicReceptor Binds & Activates G_protein Gq/11 Protein MuscarinicReceptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Induces Response Cellular Response (e.g., Contraction) Ca2_release->Response PKC->Response Atropine Atropine Atropine->MuscarinicReceptor Competitively Blocks

Caption: this compound signaling pathway and atropine's point of inhibition.

G cluster_workflow prep 1. Tissue/Cell Preparation equilibrate 2. Equilibration/ Baseline Measurement prep->equilibrate agonist 3. Add this compound (Dose-Response) equilibrate->agonist wash 4. Washout agonist->wash antagonist 5. Add Atropine (Incubation) wash->antagonist agonist_antagonist 6. Add this compound in presence of Atropine antagonist->agonist_antagonist analyze 7. Data Analysis (Compare Responses) agonist_antagonist->analyze

Caption: Experimental workflow for validating this compound's effect.

References

A Researcher's Guide to Differentiating the Muscarinic and Nicotinic Effects of Carbamylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct receptor-mediated actions of cholinergic agonists like Carbamylcholine is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of the muscarinic and nicotinic effects of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

This compound, a synthetic choline ester, is a potent cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors.[1] Unlike acetylcholine, it is resistant to degradation by acetylcholinesterase, leading to prolonged and potent effects.[1] This dual activity necessitates precise experimental approaches to isolate and characterize its effects on each receptor type. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate slower, modulatory responses in the central and peripheral nervous systems, while nicotinic receptors are ligand-gated ion channels responsible for fast synaptic transmission at the neuromuscular junction and in autonomic ganglia.[2][3]

Quantitative Comparison of this compound Activity

The affinity and potency of this compound vary between muscarinic and nicotinic receptor subtypes. The following table summarizes key quantitative parameters from various studies.

Receptor SubtypeParameterValueSpecies/Tissue
Muscarinic
M1pEC505.8Human (HEK293T cells)
M1pEC504.73Human (HEK293T cells)
M2---
M3---
M4---
M5---
Nicotinic
Muscle-type (adult)Dissociation Equilibrium Constant (mM)0.8Mouse (recombinant)[4][5]
Muscle-type (adult)Gating Equilibrium Constant5.1Mouse (recombinant)[4][5]
Neuronal α4β2-Activates receptorRat (recombinant)[4][5]
General (Frog)EC50 (M)1.98 x 10⁻⁶Frog (rectus abdominis)[6]

Differentiating Receptor Effects: Experimental Protocols

Distinguishing between the muscarinic and nicotinic actions of this compound relies on the use of selective antagonists and specific functional assays.

Selective Antagonist Inhibition Assay

This is the most direct method to identify the receptor mediating a physiological response to this compound.

Objective: To determine whether the observed effect of this compound is mediated by muscarinic or nicotinic receptors.

Methodology:

  • Baseline Measurement: Establish a baseline response in the experimental preparation (e.g., muscle contraction, ion current, second messenger production).

  • This compound Application: Apply this compound to elicit a response.

  • Antagonist Pre-incubation: In a separate experiment, pre-incubate the preparation with a selective antagonist for a sufficient duration to ensure receptor blockade.

    • Muscarinic Antagonist: Atropine (non-selective) or more specific antagonists like pirenzepine (M1-selective).

    • Nicotinic Antagonist: d-tubocurarine (neuromuscular junction) or mecamylamine (ganglionic).[7]

  • This compound Co-application: Apply this compound in the presence of the antagonist.

  • Data Analysis: A significant reduction or abolition of the this compound-induced response in the presence of a specific antagonist indicates the involvement of that receptor type.

Receptor Binding Assays

These assays determine the affinity of this compound for muscarinic and nicotinic receptors.

Objective: To quantify the binding affinity (Ki) of this compound for different receptor subtypes.

Methodology:

  • Preparation of Receptor Source: Use cell membranes from tissues or cell lines expressing the receptor of interest.

  • Radioligand Incubation: Incubate the membranes with a constant concentration of a radiolabeled antagonist specific for the receptor subtype being studied (e.g., [³H]quinuclidinylbenzilate for muscarinic receptors, [¹²⁵I]α-bungarotoxin for muscle-type nicotinic receptors).[8]

  • Competitive Binding: Perform the incubation in the presence of varying concentrations of unlabeled this compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand and quantify the radioactivity.

  • Data Analysis: Plot the displacement of the radioligand by this compound to calculate the IC50, which can then be converted to the inhibition constant (Ki).

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to this compound application.

Objective: To characterize the electrophysiological response (e.g., ion currents) mediated by nicotinic and muscarinic receptors.

Methodology:

  • Cell Preparation: Prepare isolated cells or tissue slices for patch-clamp recording.

  • Whole-Cell or Single-Channel Recording: Establish a gigaohm seal between the patch pipette and the cell membrane.

  • This compound Application: Apply this compound to the cell via perfusion.

  • Data Acquisition: Record changes in membrane potential or ion currents. Nicotinic receptor activation will typically result in a fast inward current, while muscarinic responses are slower and can be either depolarizing or hyperpolarizing.[9]

  • Pharmacological Blockade: Use selective antagonists to confirm the identity of the receptor mediating the observed currents.

Signaling Pathways

The downstream signaling cascades initiated by this compound are fundamentally different for muscarinic and nicotinic receptors.

Nicotinic Receptor Signaling

Activation of nicotinic receptors, which are ligand-gated ion channels, leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and cellular excitation.[1][3]

G CCh This compound nAChR Nicotinic Receptor (Ligand-Gated Ion Channel) CCh->nAChR Binds Ion_Influx Na+/Ca²⁺ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Fast Excitatory Response (e.g., Muscle Contraction, Neuronal Firing) Depolarization->Response

Nicotinic Receptor Signaling Pathway
Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors that, upon activation by this compound, initiate a variety of intracellular signaling cascades depending on the G-protein they are coupled to (e.g., Gq/11 or Gi/o).[1] This leads to slower, more prolonged cellular responses.

G cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Slow Modulatory Response (e.g., Smooth Muscle Contraction, Decreased Heart Rate) Ca_Release->Response PKC->Response AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP cAMP->Response K_Channel K⁺ Channel Activation K_Channel->Response CCh This compound mAChR Muscarinic Receptor (GPCR) CCh->mAChR Binds G_Protein G-protein (Gq/11 or Gi/o) mAChR->G_Protein Activates G_Protein->PLC G_Protein->AC Inhibits G_Protein->K_Channel Activates

Muscarinic Receptor Signaling Pathways

Experimental Workflow for Differentiation

A logical workflow is essential for systematically differentiating the effects of this compound.

Experimental Workflow for Differentiation

By employing these methodologies and understanding the fundamental differences in receptor structure, signaling, and pharmacology, researchers can effectively dissect the dual actions of this compound and gain clearer insights into the complex roles of the cholinergic system.

References

Carbamylcholine: A Robust Positive Control for Cholinergic Agonist Screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison with Alternative Cholinergic Agonists and Supporting Experimental Data

For researchers and scientists engaged in drug development and the study of the cholinergic nervous system, the selection of an appropriate positive control is a critical determinant of experimental success. Carbamylcholine, a synthetic choline ester, has long been established as a reliable and potent positive control in the screening of cholinergic agonists. This guide provides an objective comparison of this compound with other common cholinergic agonists, supported by experimental data, and offers detailed protocols for key screening assays.

This compound, also known as carbachol, is a non-selective cholinergic agonist that potently activates both muscarinic and nicotinic acetylcholine receptors.[1] A key advantage of this compound over the endogenous neurotransmitter Acetylcholine is its resistance to hydrolysis by acetylcholinesterase, the enzyme responsible for the rapid degradation of Acetylcholine in the synaptic cleft.[1] This stability ensures a sustained and reproducible receptor activation, a crucial characteristic for a positive control in screening assays.

Comparative Analysis of Cholinergic Agonists

The potency and efficacy of a cholinergic agonist are critical parameters in evaluating its suitability as a positive control. Potency is typically measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), while efficacy is represented by the maximum response (Emax). The following table summarizes the available data for this compound and other commonly used cholinergic agonists—Acetylcholine, Methacholine, and Pilocarpine—across different cholinergic receptor subtypes. It is important to note that these values can vary depending on the specific cell line, tissue, and experimental conditions used.

AgonistReceptor SubtypePotency (EC50/IC50)Efficacy (Emax)
This compound M1 MuscarinicFull Agonist[2]100%[2]
M3 Muscarinic11 ± 2 μM (in HEK293T cells)[3]Full Agonist[1]
Muscle NicotinicDissociation Equilibrium Constant (KD): 0.8 mM[4]Gating Equilibrium Constant: 5.1[4]
Acetylcholine M1 MuscarinicFull Agonist[2]100%[2]
M3 Muscarinic (Vasodilation)537 nmol/L[5]Not specified
Muscle NicotinicDissociation Equilibrium Constant (KD): 0.16 mM[4]Gating Equilibrium Constant: 45[4]
Methacholine M1 MuscarinicFull Agonist[2]100%[2]
M3 Muscarinic (Vasodilation)52 nmol/L[5]Not specified
Pilocarpine M1/M3 Muscarinic18 μM (Phosphoinositide turnover)[6]35% of Carbachol's maximal response[6]
M2 Muscarinic4.5 μM (low-Km GTPase)[6]50% of Carbachol's maximal response[6]

Note: The data presented is compiled from various sources and should be considered as a comparative guide. Absolute values can vary based on the experimental setup.

From the data, this compound consistently demonstrates full agonist activity at muscarinic receptors.[1][2] In contrast, Pilocarpine acts as a partial agonist at M1, M2, and M3 receptors, exhibiting lower maximal responses compared to this compound.[1][6] Acetylcholine and Methacholine are also full agonists at M1 receptors.[2] At the muscle nicotinic receptor, Acetylcholine shows a higher affinity (lower KD) and greater efficacy in channel gating compared to this compound.[4]

Cholinergic Signaling Pathways

The activation of cholinergic receptors by agonists like this compound initiates distinct downstream signaling cascades depending on the receptor subtype.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs). M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic Signaling Pathway cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors Carbamylcholine_M1M3M5 This compound M1/M3/M5 M1/M3/M5 Receptor Carbamylcholine_M1M3M5->M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC Phospholipase C Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2_Release Intracellular Ca²⁺ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Carbamylcholine_M2M4 This compound M2/M4 M2/M4 Receptor Carbamylcholine_M2M4->M2/M4 Gi/o Gi/o M2/M4->Gi/o AC Adenylyl Cyclase Gi/o->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion

Muscarinic receptor signaling pathways.
Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. Upon binding of an agonist like this compound, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane.

Nicotinic Signaling Pathway This compound This compound Nicotinic_Receptor Nicotinic Receptor (Ligand-gated ion channel) This compound->Nicotinic_Receptor binds to Channel_Opening Channel Opening Nicotinic_Receptor->Channel_Opening Cation_Influx Na⁺/Ca²⁺ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization

Nicotinic receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for common cholinergic agonist screening assays. Specific parameters may need to be optimized based on the cell line and equipment used.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the cholinergic receptor.

Workflow:

Radioligand_Binding_Assay_Workflow Membrane_Prep 1. Prepare cell membranes expressing the target receptor Incubation 2. Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Filtration 3. Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting 4. Measure radioactivity of the filters using a scintillation counter Filtration->Counting Analysis 5. Analyze data to determine IC50 and Ki values Counting->Analysis

Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the cholinergic receptor of interest in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a binding buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors), and a range of concentrations of the test compound.[7] For determining non-specific binding, a high concentration of a known antagonist (e.g., atropine) is used instead of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the test compound to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Calcium Mobilization Assay

This functional assay is used to screen for agonists of Gq-coupled muscarinic receptors (M1, M3, M5) by measuring the increase in intracellular calcium concentration upon receptor activation.[6][9]

Workflow:

Calcium_Mobilization_Assay_Workflow Cell_Plating 1. Plate cells expressing the target receptor in a 96-well plate Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye Cell_Plating->Dye_Loading Agonist_Addition 3. Add varying concentrations of the test agonist Dye_Loading->Agonist_Addition Fluorescence_Measurement 4. Measure the change in fluorescence over time using a plate reader Agonist_Addition->Fluorescence_Measurement Analysis 5. Analyze data to determine EC50 and Emax values Fluorescence_Measurement->Analysis

Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture: Plate cells stably or transiently expressing the Gq-coupled muscarinic receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.[6]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 30-60 minutes) at 37°C.[6]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.[6]

  • Agonist Addition: Prepare serial dilutions of the test compounds and the positive control (this compound). Use a fluorescence plate reader with an integrated liquid handling system to add the compounds to the wells while simultaneously recording the fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the increase in intracellular calcium.[6]

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[1]

cAMP Assay

This assay is used to screen for agonists of Gi/o-coupled muscarinic receptors (M2, M4) by measuring the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.[10]

Workflow:

cAMP_Assay_Workflow Cell_Treatment 1. Treat cells expressing the target receptor with a phosphodiesterase inhibitor and forskolin Agonist_Incubation 2. Incubate cells with varying concentrations of the test agonist Cell_Treatment->Agonist_Incubation Cell_Lysis 3. Lyse the cells to release intracellular cAMP Agonist_Incubation->Cell_Lysis cAMP_Detection 4. Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Analysis 5. Analyze data to determine IC50 values cAMP_Detection->Analysis

cAMP Assay Workflow.

Protocol:

  • Cell Culture: Plate cells expressing the Gi/o-coupled muscarinic receptor of interest in a suitable multi-well plate.[10]

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[11]

  • Stimulation and Agonist Addition: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP. Simultaneously or subsequently, add varying concentrations of the test compound and the positive control (this compound).[10]

  • Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.[12]

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit, which is typically a competitive immunoassay based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[12][13]

  • Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the sample. Plot the signal against the agonist concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Conclusion

This compound serves as an exemplary positive control for cholinergic agonist screening due to its broad-spectrum activity, high potency, and, most notably, its stability in the presence of cholinesterases. Its well-characterized signaling pathways and predictable responses in a variety of in vitro assays make it an invaluable tool for researchers. While other agonists like Acetylcholine, Methacholine, and Pilocarpine have their specific applications, this compound's robust and sustained action provides a reliable benchmark for the identification and characterization of novel cholinergic compounds. The detailed experimental protocols provided herein offer a foundation for establishing reliable and reproducible screening platforms for the discovery of new therapeutics targeting the cholinergic system.

References

A Comparative Analysis of Carbamylcholine and Other Synthetic Choline Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of carbamylcholine (carbachol) with other key synthetic choline esters, namely bethanechol and methacholine. The information presented is curated from experimental data to assist in research and development involving cholinergic agonists.

Introduction to Synthetic Choline Esters

Synthetic choline esters are a class of parasympathomimetic drugs that mimic the effects of the endogenous neurotransmitter acetylcholine (ACh).[1] These agents exert their effects by directly stimulating cholinergic receptors, which are broadly classified into muscarinic and nicotinic subtypes.[1] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, synthetic choline esters exhibit greater resistance to this enzyme, leading to a more prolonged duration of action.[2] This guide focuses on a comparative analysis of three prominent synthetic choline esters: this compound, bethanechol, and methacholine.

This compound is a potent cholinergic agonist that activates both muscarinic and nicotinic receptors.[2][3][4] Bethanechol, in contrast, is a selective muscarinic agonist with little to no effect on nicotinic receptors.[5] Methacholine also primarily acts on muscarinic receptors.[6] These differences in receptor selectivity form the basis for their distinct pharmacological profiles and therapeutic applications.

Comparative Pharmacodynamics

The interaction of these synthetic choline esters with their target receptors can be quantified through various parameters such as binding affinity (Ki), potency (EC50), and the nature of their agonist activity (full or partial). The following table summarizes key quantitative data from various experimental studies.

CompoundReceptor SubtypeTissue/Cell TypeParameterValueReference
This compound Muscarinic M1Transfected B82 cellsEfficacyFull Agonist[4]
Muscarinic M2Guinea-pig small intestineEC50 (Icat activation)7.5 ± 1.6 µM[7]
Muscarinic M2Mouse atriapEC50 (bradycardia)5.9[8]
Muscarinic M3Guinea-pig small intestinePotency (Ca2+ release)High[7]
Nicotinic (adult neuromuscular)RecombinantDissociation Constant (KD)0.8 mM[9]
Nicotinic α4β2UnknownpKi6.12
Nicotinic α7HumanpKi4.18
Bethanechol Muscarinic (general)Rat jejunal smooth muscleBinding AffinityStereoselective (S(+) > R(-))[10]
Muscarinic M1Transfected B82 cellsEfficacyAgonist[4]
Muscarinic M2Guinea-pig small intestineEC50 (Icat activation)~67.5 µM (9x higher than Carbachol)[7]
Muscarinic M2/M3Rat antral smooth muscleContractionDose-dependent[11]
NicotinicGeneralActivityNo effect[5]
Methacholine Muscarinic (general)Human tracheal smooth musclepD2 (contraction)6.75 ± 0.02
Muscarinic M1Transfected B82 cellsEfficacyFull Agonist[4]
Muscarinic M2Guinea-pig small intestineEC50 (Icat activation)3.5-4.5x lower than Carbachol[7]
Muscarinic (vasodilation)Human forearm vasculatureEC5052 nmol/L[6]

Signaling Pathways and Mechanisms of Action

The activation of muscarinic and nicotinic receptors by synthetic choline esters initiates distinct intracellular signaling cascades.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[12] M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C. M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[13]

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Agonist1 This compound Bethanechol Methacholine M1M3M5 M1/M3/M5 Receptor Agonist1->M1M3M5 binds Gq11 Gq/11 M1M3M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response1 Smooth Muscle Contraction, Glandular Secretion Ca_release->Response1 PKC->Response1 Agonist2 This compound Methacholine M2M4 M2/M4 Receptor Agonist2->M2M4 binds Gio Gi/o M2M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP Response2 ↓ Heart Rate, ↓ Neurotransmitter Release cAMP->Response2

Caption: Muscarinic receptor signaling pathways.
Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels.[12] When an agonist like this compound binds, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release.[12]

nicotinic_signaling Agonist This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR binds IonChannel Ion Channel Opens nAChR->IonChannel activates IonInflux Na⁺ / Ca²⁺ Influx IonChannel->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Response

Caption: Nicotinic receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of synthetic choline esters.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of a synthetic choline ester for a specific muscarinic or nicotinic receptor subtype.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., --INVALID-LINK---quinuclidinylbenzilate for muscarinic receptors, [125I]-epibatidine for nicotinic receptors).[14][15]

  • Unlabeled synthetic choline ester (competitor).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled synthetic choline ester in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

binding_assay_workflow Start Start Prepare Prepare Reagents: - Cell Membranes - Radiolabeled Ligand - Unlabeled Competitor Start->Prepare Incubate Incubate Membranes with Radioligand and Competitor Prepare->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data: - Plot Competition Curve - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.
Isolated Smooth Muscle Contraction Assay

This functional assay measures the physiological response of a tissue to a cholinergic agonist.

Objective: To determine the potency (EC50) and efficacy of a synthetic choline ester in inducing smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat antrum).[11][16]

  • Organ bath containing physiological salt solution (e.g., Krebs buffer) maintained at 37°C and aerated with 95% O2/5% CO2.[11]

  • Isotonic force transducer.

  • Data acquisition system.

  • Synthetic choline ester solutions of varying concentrations.

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue and mount it in the organ bath under a slight tension (e.g., 1 g).[16]

  • Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a period of time (e.g., 30-45 minutes).[16]

  • Cumulative Concentration-Response Curve: Add the synthetic choline ester to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Recording: Record the isometric contraction of the muscle tissue using the force transducer and data acquisition system.

  • Data Analysis: Plot the contractile response against the logarithm of the agonist concentration. The EC50 (concentration that produces 50% of the maximal response) and the maximal response (Emax) are determined from this curve.

muscle_contraction_workflow Start Start Prepare Prepare Isolated Smooth Muscle Tissue Start->Prepare Mount Mount Tissue in Organ Bath Prepare->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate AddAgonist Add Agonist in Cumulative Concentrations Equilibrate->AddAgonist Record Record Isometric Contraction AddAgonist->Record Analyze Analyze Data: - Plot Dose-Response Curve - Determine EC50 and Emax Record->Analyze End End Analyze->End

Caption: Smooth muscle contraction assay workflow.

Conclusion

This compound, bethanechol, and methacholine are valuable tools in cholinergic research and have distinct pharmacological profiles. This compound's dual action on both muscarinic and nicotinic receptors makes it a broad-spectrum cholinergic agonist. In contrast, the muscarinic selectivity of bethanechol and methacholine allows for more targeted investigations of parasympathetic signaling. The choice of agent for a particular study will depend on the specific research question, with careful consideration of receptor subtype selectivity, potency, and the experimental system being utilized. The data and protocols presented in this guide offer a foundation for the informed selection and application of these important synthetic choline esters.

References

N-methyl-carbamylcholine: A Comparative Guide to its Selectivity as a Nicotinic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-methyl-carbamylcholine's performance as a selective nicotinic acetylcholine receptor (nAChR) agonist against other commonly used agonists. The information is supported by experimental data to aid in the evaluation and selection of appropriate tools for nicotinic receptor research.

Introduction

N-methyl-carbamylcholine, also known as N-methyl-carbachol, is a structural analog of the well-known cholinergic agonist, carbachol. While carbachol exhibits activity at both muscarinic and nicotinic acetylcholine receptors, N-methyl-carbamylcholine has been shown to possess a greater selectivity for the nicotinic receptor subtypes.[1][2] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of nAChRs with reduced confounding effects from muscarinic receptor activation. This guide will delve into its binding and functional properties in comparison to other standard nicotinic agonists.

Comparative Analysis of Agonist Binding and Potency

The following tables summarize the available quantitative data on the binding affinity (Ki/Kd) and functional potency (EC50) of N-methyl-carbamylcholine and other key nicotinic agonists at various nicotinic and muscarinic receptor subtypes.

Table 1: Binding Affinity of Nicotinic Receptor Agonists

CompoundReceptor Subtype/TissueKi / Kd (nM)RadioligandSpeciesReference(s)
N-methyl-carbamylcholine Nicotinic Sites (Cerebral Cortex)11.0 (Kd)[3H]N-methyl-carbamylcholineRat[3]
Nicotineα4β25.9 (IC50)[3H]CytisineHuman[4]
Carbacholα4β2370 (IC50)[3H]CytisineHuman[4]
Carbacholα4β2750 (Ki)Not SpecifiedNot Specified[5]
Carbacholα766000 (Ki)Not SpecifiedHuman[5]

Note: IC50 values are dependent on the concentration of the radioligand used in the assay and may not directly equal Ki values.

Table 2: Functional Potency of Nicotinic Receptor Agonists

CompoundReceptor Subtype/PreparationEC50 (µM)AssaySpeciesReference(s)
N-methyl-carbamylcholine Rat Isolated Ileum (Muscarinic)~42x less potent than CarbacholContractionRat[2]
CarbacholMuscle-type nAChR800Single-channel recordingMouse[6]
NicotineMuscle-type nAChR2600Single-channel recordingMouse[6]
AcetylcholineMuscle-type nAChR160Single-channel recordingMouse[6]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of nAChR activation by agonists like N-methyl-carbamylcholine, it is crucial to consider the downstream signaling pathways.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Agonist Nicotinic Agonist (e.g., N-methyl-carbamylcholine) Agonist->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal Direct Ca2+ permeability VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates VGCC->Ca_Signal Downstream Downstream Cellular Responses Ca_Signal->Downstream NT_Release Neurotransmitter Release Ca_Signal->NT_Release

Canonical ionotropic signaling pathway for nAChRs.

The primary mechanism of action for nicotinic agonists is the opening of the ligand-gated ion channel, leading to cation influx and membrane depolarization. This can subsequently activate voltage-gated calcium channels, further increasing intracellular calcium and triggering various cellular responses, including neurotransmitter release.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Two-Electrode Voltage Clamp B_Prep Receptor Preparation (Membranes from tissue or recombinant cells) B_Incubate Incubation (Radioligand + Competitor + Membranes) B_Prep->B_Incubate B_Filter Filtration & Washing (Separates bound from free radioligand) B_Incubate->B_Filter B_Count Scintillation Counting (Quantifies bound radioactivity) B_Filter->B_Count B_Analysis Data Analysis (Calculate IC50 and Ki) B_Count->B_Analysis F_Prep Oocyte Preparation (Inject nAChR cRNA into Xenopus oocytes) F_Incubate Incubation (Allow for receptor expression) F_Prep->F_Incubate F_Record Electrophysiological Recording (Clamp voltage and apply agonist) F_Incubate->F_Record F_Analysis Data Analysis (Generate concentration-response curves to determine EC50 and efficacy) F_Record->F_Analysis

General experimental workflows for characterizing nAChR agonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological profile. Below are outlines of standard protocols used to characterize nicotinic receptor agonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.

1. Receptor Preparation:

  • From Native Tissue: A specific brain region (e.g., rat cerebral cortex) is dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.[7]

  • From Recombinant Cells: Cell lines (e.g., HEK293) stably or transiently expressing the nAChR subtype of interest are cultured, harvested, and membranes are prepared as described for native tissue.[8]

2. Competitive Binding Assay:

  • A constant concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2, [3H]epibatidine for α3β4) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (e.g., N-methyl-carbamylcholine).[1]

  • To distinguish between nicotinic and muscarinic binding, parallel experiments can be conducted in the presence of a muscarinic antagonist like atropine.[3]

  • Non-specific binding is determined by adding a high concentration of a known nicotinic agonist (e.g., nicotine) to a set of tubes.[4]

  • The reaction is incubated to equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[4][7]

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[7]

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.[7]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional properties of an agonist, such as its potency (EC50) and efficacy.

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are harvested from female Xenopus laevis frogs and defolliculated.[9][10]

  • Complementary RNA (cRNA) encoding the subunits of the desired nAChR subtype is injected into the oocytes.[9][10]

  • The oocytes are then incubated for 2-5 days to allow for the expression of the receptors on the cell surface.[9]

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

  • The oocyte is impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current.[11][12]

  • The membrane potential is clamped to a holding potential (typically between -50 mV and -90 mV).[12]

  • The agonist is applied to the oocyte at various concentrations through the perfusion system. The resulting inward current, caused by the influx of cations through the opened nAChR channels, is recorded.[13]

3. Data Analysis:

  • The peak current response at each agonist concentration is measured.

  • The data are plotted to generate a concentration-response curve.

  • The curve is fitted to the Hill equation to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient.

  • The maximal response (Imax) provides a measure of the agonist's efficacy relative to a standard full agonist like acetylcholine.

Conclusion

N-methyl-carbamylcholine demonstrates clear selectivity for nicotinic receptors over muscarinic receptors, making it a more specific tool than its parent compound, carbachol.[2] The available binding data indicates a high affinity for nicotinic sites in the brain.[3] However, a comprehensive quantitative comparison of its binding affinity and functional potency across a wide range of nAChR subtypes is not yet fully established in the literature. Further studies directly comparing N-methyl-carbamylcholine with other standard nicotinic agonists on a panel of recombinant nAChR subtypes would be highly valuable for the research community. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to further elucidate the pharmacological profile of this and other novel nicotinic compounds.

References

Cross-reactivity of Carbamylcholine with different receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamylcholine, a cholinergic agonist, is a valuable pharmacological tool due to its resistance to acetylcholinesterase. Its utility, however, is nuanced by its cross-reactivity with both muscarinic and nicotinic acetylcholine receptors. This guide provides a comparative analysis of this compound's interaction with various receptor subtypes, supported by quantitative data and detailed experimental protocols to aid in the design and interpretation of research studies.

Comparative Analysis of this compound's Receptor Activity

This compound's interaction with muscarinic and nicotinic receptor subtypes is characterized by varying affinities (Ki) and potencies (EC50). The following tables summarize key quantitative data from published studies, offering a comparative overview of its cross-reactivity. It is important to note that absolute values can vary between studies due to different experimental conditions.

Muscarinic Receptor Subtypes

This compound generally exhibits full agonism at M1, M3, and M5 muscarinic receptors, which couple to Gq/11 proteins and stimulate the phospholipase C pathway.[1] At M2 and M4 receptors, which couple to Gi/o proteins and inhibit adenylyl cyclase, it also acts as an agonist.[1]

Receptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50)SpeciesCell Line/TissueReference
M1 3.95.8 - 6.2Rat / HumanB82 fibroblasts / HEK293T[2][3]
M2 -5.12Guinea PigIleal smooth muscle[4]
M3 --MouseUterine smooth muscle[5]
M4 4.95.18 - 6.81HumanHEK293T[3]
M5 ----

Note: A higher pKi or pEC50 value indicates a stronger binding affinity or functional potency, respectively. Data for M2, M3, and M5 is less consistently reported in the form of pKi and pEC50 for this compound itself in the initial search results.

Nicotinic Receptor Subtypes

This compound also activates ligand-gated ion channels of the nicotinic receptor family. Its activity has been characterized at several subtypes, including the neuronal α4β2 and α7 receptors.

Receptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50)SpeciesReference
α4β2 6.12-Human[3]
α7 ---
α3β4 ---

Note: Further specific quantitative data for the functional potency of this compound at various nicotinic receptor subtypes is needed for a more complete comparison.

Signaling Pathways

The activation of muscarinic and nicotinic receptors by this compound initiates distinct downstream signaling cascades.

Muscarinic Receptor Signaling (G-Protein Coupled Receptors)

Muscarinic receptors are G-protein coupled receptors (GPCRs).[1] Upon agonist binding, they undergo a conformational change, activating a heterotrimeric G-protein. The specific downstream effects depend on the G-protein alpha subunit that is coupled to the receptor.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M_Receptor Muscarinic Receptor (M1, M3, M5) This compound->M_Receptor binds Gq_protein Gq Protein M_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Muscarinic Receptor (Gq-coupled) Signaling Pathway

GPCR_Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M_Receptor_Gi Muscarinic Receptor (M2, M4) This compound->M_Receptor_Gi binds Gi_protein Gi Protein M_Receptor_Gi->Gi_protein activates AC Adenylyl Cyclase (AC) Gi_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Muscarinic Receptor (Gi-coupled) Signaling Pathway
Nicotinic Receptor Signaling (Ligand-Gated Ion Channels)

Nicotinic receptors are ligand-gated ion channels.[6] The binding of this compound directly opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to membrane depolarization and subsequent cellular responses.

LGIC_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound N_Receptor Nicotinic Receptor This compound->N_Receptor binds Ion_Channel Ion Channel (Open) N_Receptor->Ion_Channel opens Ions_in Na⁺, Ca²⁺ Ion_Channel->Ions_in influx Ions_out Na⁺, Ca²⁺ Ions_out->Ion_Channel Depolarization Membrane Depolarization Ions_in->Depolarization Cellular_Response_N Cellular Response Depolarization->Cellular_Response_N

Nicotinic Receptor Signaling Pathway

Experimental Protocols

Accurate determination of binding affinity and functional potency is critical for understanding this compound's receptor cross-reactivity. The following are generalized protocols for key experimental assays.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Binding_Assay_Workflow start Start prep Prepare Membranes (from cells/tissue expressing receptor) start->prep incubate Incubate Membranes with: - Fixed concentration of radioligand - Varying concentrations of this compound prep->incubate separate Separate Bound from Free Radioligand (e.g., filtration) incubate->separate count Quantify Radioactivity (Scintillation counting) separate->count analyze Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[7]

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors) and a range of concentrations of unlabeled this compound.[7]

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[7]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

Calcium Mobilization Assay (for EC50 Determination)

This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors, leading to an increase in intracellular calcium.

Detailed Methodology:

  • Cell Culture: Plate cells expressing the Gq-coupled muscarinic receptor subtype of interest in a multi-well plate and grow to near confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. This allows the dye to enter the cells.[8]

  • Agonist Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[8]

  • Data Analysis: Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined from this curve.

Conclusion

This compound's promiscuity as a cholinergic agonist necessitates a thorough understanding of its interaction with a spectrum of muscarinic and nicotinic receptor subtypes. This guide provides a framework for researchers to compare its activity across these receptors, supported by quantitative data and established experimental protocols. By carefully considering the differential affinities and potencies of this compound, scientists and drug development professionals can better design experiments and interpret findings in the pursuit of more selective and effective therapeutic agents.

References

Validating Carbamylcholine's Mechanism of Action: A Comparison of Wild-Type and Receptor Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Carbamylcholine, a potent cholinergic agonist, serves as a valuable tool in pharmacological research to probe the function of the parasympathetic nervous system. Its non-selective nature, activating both muscarinic and nicotinic acetylcholine receptors, necessitates precise experimental models to dissect its complex mechanism of action. The advent of receptor knockout mice has provided researchers with an unparalleled opportunity to validate the specific receptor subtypes responsible for this compound's diverse physiological effects. This guide provides a comparative analysis of this compound's action in wild-type mice versus various muscarinic receptor knockout strains, supported by experimental data and detailed protocols.

This compound's ability to induce smooth muscle contraction, alter heart rate, and influence other parasympathetic responses is well-documented. However, the contribution of individual receptor subtypes to these actions has been a subject of extensive investigation. Pharmacological approaches using selective antagonists have offered insights, but the genetic ablation of specific receptors in knockout mice provides more definitive evidence.

Unraveling Receptor-Specific Responses in Smooth Muscle

Studies utilizing isolated tissue preparations from wild-type and muscarinic receptor knockout mice have been instrumental in delineating the roles of M2 and M3 receptors in mediating this compound-induced smooth muscle contraction in various organs.

Bladder and Gallbladder Contraction is Predominantly M3-Mediated

In tissues such as the urinary bladder and gallbladder, the contractile response to this compound is almost entirely dependent on the M3 muscarinic receptor. In M3 receptor knockout mice, the ability of this compound to induce contraction in these tissues is virtually abolished.[1][2] This demonstrates the primary role of the M3 receptor in mediating cholinergic-induced bladder and gallbladder emptying.

Shared M2 and M3 Responsibility in Gastric and Tracheal Smooth Muscle

In contrast, the stomach fundus and trachea exhibit a more complex regulatory mechanism. While the M3 receptor is a major contributor to this compound-induced contraction, a significant contractile response, approximately 50-60% of the maximum, persists in M3 receptor knockout mice.[1] This remaining contraction is attributed to the activation of M2 receptors. Further studies in M2/M3 double knockout mice show a complete lack of response to this compound, confirming the shared responsibility of these two receptor subtypes in these tissues.[3][4]

Uterine Smooth Muscle: A Dominant Role for M3 with M2 Modulation

In the mouse uterus, this compound-induced contractions are predominantly mediated by the M3 receptor.[3] Uterine strips from M3 knockout and M2/M3 double knockout mice are largely unresponsive to this compound.[3] Interestingly, while M2 receptor activation alone does not cause uterine contraction, it appears to enhance the contractile response mediated by M3 receptors.[3]

Cardiovascular Effects: A Distinct Lack of M3 Involvement in Atrial Rate

This compound's effect on the cardiovascular system, particularly its ability to decrease heart rate (bradycardia), is a hallmark of its parasympathetic activity.[5] Experiments comparing M3 receptor knockout and wild-type mice have shown that this compound induces a similar concentration-dependent decrease in the atrial rate in both genotypes.[1] This finding provides clear evidence that M3 receptors are not involved in the direct muscarinic-mediated reduction of heart rate.[1] The primary receptor responsible for this effect is the M2 muscarinic receptor, which is highly expressed in the heart.[5]

Comparative Data: this compound-Induced Responses in Wild-Type vs. Knockout Mice

TissueReceptor KnockoutEffect of this compoundKey Finding
Urinary Bladder M3Contraction virtually abolishedPredominantly M3-mediated contraction.[1]
M2Minor reduction in contractionM2 receptors play an indirect role.[6]
Gallbladder M3Contraction inhibitedPredominantly M3-mediated contraction.[2]
M2Maximal contraction reducedM2 receptors contribute to the contractile response.[2]
M4Dextral shift in concentration-response curveM4 receptors may be necessary for optimal potency.[2]
Stomach Fundus M3~50-60% of maximal contraction remainsShared contractile responsibility with M2 receptors.[1]
Trachea M3~50-60% of maximal contraction remainsShared contractile responsibility with M2 receptors.[1]
Uterus M3Contraction virtually abolishedPredominantly M3-mediated contraction.[3]
M2Concentration-response curve shifted right and downwardM2 receptors enhance M3-mediated contractions.[3]
Atria M3Similar decrease in atrial rate compared to wild-typeM3 receptors are not involved in atrial rate reduction.[1]

Experimental Protocols

Isolated Tissue Contractility Assay

A standard method for assessing the effect of this compound on smooth muscle function involves an isolated tissue contractility assay.

  • Tissue Preparation: Mice (wild-type and receptor knockout) are euthanized, and the target organ (e.g., urinary bladder, trachea, stomach fundus) is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution. The tissue is then dissected into strips or rings and mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Tension Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension. The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Cumulative Concentration-Response Curve: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has reached a plateau.

  • Data Analysis: The contractile responses are recorded and plotted against the logarithm of the this compound concentration to generate a concentration-response curve. From this curve, parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum contractile response) are calculated.

In Vivo Cardiovascular Monitoring

To assess the cardiovascular effects of this compound, in vivo measurements of heart rate and blood pressure are performed.

  • Animal Preparation: Mice are anesthetized, and a catheter is inserted into a carotid artery for blood pressure measurement and into a jugular vein for drug administration.

  • Hemodynamic Recording: The arterial catheter is connected to a pressure transducer to continuously monitor blood pressure and heart rate.

  • Drug Administration: A baseline recording is obtained before a bolus injection of this compound is administered intravenously.

  • Data Analysis: The changes in mean arterial pressure and heart rate from the baseline are measured and compared between wild-type and knockout mice.

Visualizing the Pathways and Processes

G This compound Signaling via M3 and M2 Receptors cluster_M3 M3 Receptor Pathway cluster_M2 M2 Receptor Pathway Carbachol_M3 This compound M3 M3 Receptor Carbachol_M3->M3 Gq11 Gq/11 M3->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from SR) IP3->Ca2_release PKC Protein Kinase C DAG->PKC Contraction_M3 Smooth Muscle Contraction Ca2_release->Contraction_M3 PKC->Contraction_M3 Carbachol_M2 This compound M2 M2 Receptor Carbachol_M2->M2 Gi Gi M2->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Relaxation Inhibition of Relaxation cAMP->Relaxation

Caption: Signaling pathways of M3 and M2 muscarinic receptors activated by this compound.

G Experimental Workflow for Isolated Tissue Assay Start Euthanize Mouse (Wild-Type or Knockout) Dissect Dissect Target Tissue Start->Dissect Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Add_Carbachol Add Cumulative Concentrations of this compound Equilibrate->Add_Carbachol Record Record Isometric Contraction Add_Carbachol->Record Analyze Analyze Concentration-Response Curve (EC50, Emax) Record->Analyze

Caption: Workflow for assessing this compound's effect on isolated smooth muscle tissue.

G Logic of Knockout Mouse Validation Hypothesis Hypothesis: This compound acts via Receptor X WT_Mouse Wild-Type Mouse (All receptors present) Hypothesis->WT_Mouse KO_Mouse Receptor X Knockout Mouse (Receptor X absent) Hypothesis->KO_Mouse Apply_Carbachol_WT Apply this compound WT_Mouse->Apply_Carbachol_WT Apply_Carbachol_KO Apply this compound KO_Mouse->Apply_Carbachol_KO Observe_Effect_WT Observe Physiological Effect Apply_Carbachol_WT->Observe_Effect_WT Observe_Effect_KO Observe Physiological Effect Apply_Carbachol_KO->Observe_Effect_KO Compare Compare Effects Observe_Effect_WT->Compare Observe_Effect_KO->Compare Conclusion Conclusion: Receptor X is (or is not) involved in the effect Compare->Conclusion

Caption: Logical framework for validating drug mechanism using knockout mice.

Alternative Approaches and Concluding Remarks

While receptor knockout mice provide a powerful tool for validating drug mechanisms, it is important to consider alternative and complementary approaches. The use of highly selective antagonists for specific receptor subtypes in wild-type tissues can also provide valuable pharmacological evidence. However, the availability of truly selective antagonists for all receptor subtypes is limited.[7]

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Carbamylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Carbamylcholine.

This compound, a potent cholinergic agonist, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides detailed procedural instructions for the use of personal protective equipment (PPE), operational handling, and disposal of this compound, designed to be your trusted resource for laboratory safety.

Hazard and Exposure Data

This compound is classified as acutely toxic and is fatal if swallowed.[1][2][3][4][5] Adherence to the following exposure control parameters is critical.

ParameterValueReference
Acute Oral Toxicity Category 2[1][2][3]
Protective Action Criteria for Chemicals (PAC-1) 1.4 mg/m³[5]
Protective Action Criteria for Chemicals (PAC-2) 15 mg/m³[5]
Protective Action Criteria for Chemicals (PAC-3) 90 mg/m³[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE for various laboratory activities involving this compound.

Body PartRequired PPEStandard
Hands Chemical-resistant, impervious gloves.Standard BS EN 374:2003 or equivalent.[3]
Eyes/Face Safety glasses with side-shields or chemical safety goggles.OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Body Protective work clothing; lab coat.N/A
Respiratory Use a suitable respirator if risk assessment indicates it is necessary.[3][6]MSHA/NIOSH approved or equivalent.[1]

Note: Always inspect gloves for integrity before use and wash hands thoroughly after handling, even if gloves were worn.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is crucial for minimizing exposure risk.

G Figure 1: Experimental Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Work within a Chemical Fume Hood a->b c Weigh Solid this compound b->c d Prepare Solution c->d e Administer this compound to System d->e f Monitor Experiment e->f g Record Observations f->g h Decontaminate Surfaces g->h i Dispose of Contaminated Materials h->i j Remove PPE i->j k Wash Hands Thoroughly j->k

Figure 1: Experimental Workflow for Safe Handling of this compound

Hierarchy of Controls

To effectively mitigate the risks associated with this compound, a hierarchical approach to control measures should be implemented. This strategy prioritizes the most effective and reliable control measures.

G Figure 2: Hierarchy of Controls for this compound a Elimination/Substitution b Engineering Controls (e.g., Chemical Fume Hood) b->a c Administrative Controls (e.g., SOPs, Training) c->b d Personal Protective Equipment (e.g., Gloves, Goggles) d->c

Figure 2: Hierarchy of Controls for this compound

Operational Plan for Handling this compound

1. Engineering Controls:

  • Always handle this compound in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[7]

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[3]

  • Do not breathe dust, vapor, mist, or gas.[1]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][7]

  • Store locked up.[1][2][4]

  • This compound is hygroscopic; protect from moisture.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous.

1. Waste Collection:

  • Collect all solid waste, including contaminated PPE (gloves, etc.), weighing papers, and bench protectors, in a designated, labeled, and sealed hazardous waste container.

  • For liquid waste, use a designated, labeled, and sealed hazardous waste container.

2. Disposal Procedure:

  • Dispose of all this compound waste through an approved waste disposal plant.[1][2]

  • Do not discharge into sewers or waterways.[6]

  • It is the responsibility of the user to determine if the material meets the criteria for hazardous waste at the time of disposal.[8]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.[4][7][8]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamylcholine
Reactant of Route 2
Reactant of Route 2
Carbamylcholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。